2-Fluoro-1,3-bis(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-fluoro-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCWHYSFVNCLNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660171 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887268-09-9 | |
| Record name | 2-Fluoro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a valuable fluorinated building block in pharmaceutical and materials science research. The synthesis leverages a multi-step approach commencing with the commercially available 1,3-bis(trifluoromethyl)benzene. Key transformations include a regioselective nitration, subsequent reduction of the nitro group to form the critical amine intermediate, and a concluding Balz-Schiemann reaction to introduce the fluorine atom. This document offers detailed experimental protocols, mechanistic insights, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Fluorinated Aromatics
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. This compound, with its distinct substitution pattern of a fluorine atom flanked by two trifluoromethyl groups, represents a key synthon for accessing novel chemical entities with potentially enhanced biological activity and material properties.
This guide delineates a logical and experimentally viable synthetic route to this target molecule, emphasizing the rationale behind the chosen methodologies and providing practical, step-by-step protocols.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence starting from 1,3-bis(trifluoromethyl)benzene. The core of this strategy lies in the introduction of a nitrogen-containing functional group that can be readily converted to the desired fluorine atom.
The proposed synthetic pathway is as follows:
-
Nitration: Regioselective nitration of 1,3-bis(trifluoromethyl)benzene to yield 2-nitro-1,3-bis(trifluoromethyl)benzene.
-
Reduction: Reduction of the nitro group to the corresponding amine, 2,6-bis(trifluoromethyl)aniline.
-
Fluorination: Conversion of the amine to the target fluoro-compound via the Balz-Schiemann reaction.
This strategy is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Step 1: Nitration of 1,3-Bis(trifluoromethyl)benzene
Mechanistic Rationale
The initial step involves the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene. The two trifluoromethyl groups are strong deactivating and meta-directing substituents. However, the position ortho to both CF3 groups (the C2 position) is the most deactivated. Therefore, nitration is expected to occur at the C4 (and C6) position, which is meta to one CF3 group and para to the other. To achieve nitration at the sterically hindered and electronically disfavored C2 position, forcing conditions are generally required. The use of a potent nitrating system, such as a mixture of fuming nitric acid and fuming sulfuric acid, is necessary to overcome the deactivation of the ring.
Experimental Protocol
Caution: This reaction involves the use of highly corrosive and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,3-bis(trifluoromethyl)benzene (1.0 eq).
-
Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 90%) to fuming sulfuric acid (e.g., 20% oleum) at 0 °C.
-
Reaction Execution: Cool the flask containing the starting material to 0 °C using an ice bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderately elevated temperature (e.g., 50-60 °C) for several hours to drive the reaction to completion.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The crude product may precipitate as a solid or an oil.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield 2-nitro-1,3-bis(trifluoromethyl)benzene.
Step 2: Reduction of 2-Nitro-1,3-bis(trifluoromethyl)benzene
Mechanistic Rationale
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metals in acidic media.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[2] Alternatively, reduction with a metal such as iron or tin in the presence of hydrochloric acid is a classic and robust method.[1]
Experimental Protocol (Catalytic Hydrogenation)
Caution: Hydrogen gas is flammable and can form explosive mixtures with air. This reaction should be conducted in a well-ventilated area, away from ignition sources, and using appropriate hydrogenation equipment.
-
Reaction Setup: To a hydrogenation vessel, add 2-nitro-1,3-bis(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 1-4 bar) and stir the mixture vigorously at room temperature.[2]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield 2,6-bis(trifluoromethyl)aniline, which can be used in the next step, often without further purification.
Step 3: Balz-Schiemann Reaction for Fluorination
Mechanistic Rationale
The Balz-Schiemann reaction is a classic method for the synthesis of aryl fluorides from aromatic amines.[3][4] The reaction proceeds in two main stages:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). In the Balz-Schiemann reaction, fluoroboric acid (HBF4) is typically used, which forms the relatively stable aryldiazonium tetrafluoroborate salt.[4][5]
-
Thermal or Photochemical Decomposition: The isolated diazonium tetrafluoroborate salt is then decomposed, usually by heating, to yield the aryl fluoride, nitrogen gas, and boron trifluoride.[6]
The presence of two strongly electron-withdrawing trifluoromethyl groups in 2,6-bis(trifluoromethyl)aniline significantly reduces the basicity of the amino group. This can make diazotization more challenging, potentially requiring stronger acidic conditions or alternative diazotizing agents.[7]
Caption: General mechanism of the Balz-Schiemann reaction.
Experimental Protocol
Safety Precaution: Aryl diazonium salts are potentially explosive, especially when dry, and should be handled with extreme care.[8] Always use a blast shield and appropriate PPE. Avoid scraping or grinding the solid diazonium salt.
-
Diazotization:
-
In a flask, dissolve 2,6-bis(trifluoromethyl)aniline (1.0 eq) in a solution of fluoroboric acid (HBF4, e.g., 48% in water). Cool the mixture to 0 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (NaNO2) (a slight excess, e.g., 1.05 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The aryldiazonium tetrafluoroborate salt will often precipitate as a solid.
-
-
Isolation of the Diazonium Salt:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water, followed by a cold, low-boiling point organic solvent like diethyl ether or ethanol to aid in drying.
-
Dry the isolated salt under vacuum at low temperature. Crucially, do not heat the salt to dryness.
-
-
Thermal Decomposition:
-
Place the dried diazonium tetrafluoroborate salt in a flask equipped for distillation.
-
Heat the solid gently and carefully. The decomposition can be exothermic.[9] A sand bath or an oil bath is recommended for controlled heating.
-
The decomposition will be evidenced by the evolution of nitrogen gas. The liquid this compound product can be distilled directly from the reaction flask.
-
Alternatively, the decomposition can be carried out in a high-boiling inert solvent (e.g., chlorobenzene or hexane), which can help to moderate the reaction.[6]
-
-
Purification:
-
The collected distillate can be further purified by redistillation or column chromatography to obtain the final product of high purity.
-
Characterization Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR | A complex multiplet in the aromatic region (approx. 7.5-8.0 ppm) due to coupling with the fluorine atom and the trifluoromethyl groups. |
| ¹³C NMR | Aromatic carbons will show characteristic C-F couplings. The carbon attached to the fluorine will exhibit a large one-bond coupling constant. The carbons of the trifluoromethyl groups will appear as quartets due to C-F coupling.[10] |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine atom and another for the two equivalent trifluoromethyl groups. The CF₃ signal will likely be a doublet due to coupling with the aromatic fluorine. |
| Mass Spec | The molecular ion peak corresponding to the molecular weight of C₈H₃F₇ should be observed. |
Safety and Handling
-
Nitrating agents: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood.
-
Diazonium Salts: Aryldiazonium tetrafluoroborates are generally more stable than their chloride or nitrate counterparts but should always be treated as potentially explosive.[8] Avoid friction, shock, and heat when handling the dry salt. It is recommended to use them immediately after preparation.
-
Hydrogen Gas: Flammable and explosive. Ensure proper ventilation and absence of ignition sources during hydrogenation.
-
Fluoroboric Acid: Highly corrosive and toxic. Handle with appropriate PPE.
Conclusion
The synthesis of this compound can be reliably achieved through a well-established three-step sequence involving nitration, reduction, and a Balz-Schiemann reaction. While the electron-withdrawing nature of the trifluoromethyl groups presents certain challenges, particularly in the diazotization step, these can be overcome with careful control of reaction conditions. This guide provides a solid foundation for researchers to produce this valuable fluorinated building block, enabling further exploration in the fields of medicinal chemistry and materials science. Adherence to the outlined safety protocols is paramount throughout the synthetic sequence.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 5. kvmwai.edu.in [kvmwai.edu.in]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. quora.com [quora.com]
An In-Depth Technical Guide to 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS 887268-09-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1,3-bis(trifluoromethyl)benzene, identified by the CAS number 887268-09-9, is a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of a fluorine atom and two trifluoromethyl (CF₃) groups onto a benzene ring imparts a unique combination of electronic and physicochemical properties. These characteristics, including enhanced metabolic stability, increased lipophilicity, and altered reactivity, make it a valuable building block for the synthesis of novel bioactive molecules and advanced materials.
While specific research on the direct biological applications of this compound is not extensively documented in publicly available literature, its structural motifs are of great interest to drug discovery programs. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides a comprehensive overview of the known properties of this compound, alongside an expert analysis of its potential applications and experimental considerations, drawing from the broader understanding of fluorinated aromatic compounds.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 887268-09-9 | N/A |
| Molecular Formula | C₈H₃F₇ | N/A |
| Molecular Weight | 232.10 g/mol | N/A |
| Appearance | Colorless to yellow liquid | [4] |
| Boiling Point | 71-72 °C at 7 mmHg | [4] |
| Density | 1.530 g/mL | [4] |
| Flash Point | 77 °C (170.6 °F) | [4] |
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its substituents: the fluorine atom and the two trifluoromethyl groups.
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is generally deactivated towards EAS due to the strong electron-withdrawing nature of the two trifluoromethyl groups. However, the fluorine atom, despite being highly electronegative, can act as a resonance donor, which can influence the regioselectivity of substitution reactions.[5][6] In comparison to chlorobenzene, fluorobenzene can be more reactive in EAS, with a strong preference for para-substitution.[5][6] For this compound, electrophilic attack would be significantly hindered, but if it were to occur, it would likely be directed to the position para to the fluorine atom.
-
Nucleophilic Aromatic Substitution (SNAr): The presence of three strongly electron-withdrawing groups (one fluorine and two trifluoromethyls) renders the aromatic ring highly susceptible to nucleophilic attack.[7] The fluorine atom is an excellent leaving group in SNAr reactions, making this compound a valuable precursor for the synthesis of a variety of derivatives where the fluorine is displaced by nucleophiles such as amines, alkoxides, and thiolates. This reactivity is particularly useful in the construction of complex molecules in medicinal and materials chemistry.[8]
The Role of Trifluoromethyl Groups in Drug Discovery
The trifluoromethyl group is a privileged moiety in modern drug design, and its presence in this compound suggests significant potential for its derivatives as therapeutic agents.[1][2][3]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group exceptionally resistant to metabolic oxidation by cytochrome P450 enzymes.[9][10][11] This "metabolic blocking" can increase the half-life and bioavailability of a drug candidate.[9][10]
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets. This property can be fine-tuned by balancing the overall molecular structure.
-
Binding Affinity and Selectivity: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can lead to improved binding affinity and selectivity for the target protein.[1][2][3]
Conceptual Experimental Workflow for Biological Evaluation
Given the physicochemical properties of this compound, a logical first step in its biological evaluation would be to screen it for cytotoxic effects against a panel of cancer cell lines. The following diagram illustrates a general workflow for such an investigation.
Caption: A conceptual workflow for the initial biological evaluation of a novel compound.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Materials:
-
This compound (CAS 887268-09-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO only as a vehicle control, and wells with untreated cells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Safety and Handling
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[4][14][15][16] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][14][15][16] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[4][14][15][16]
Conclusion
While direct biological data for this compound (CAS 887268-09-9) is limited, its chemical structure strongly suggests its utility as a valuable building block in the synthesis of novel compounds for drug discovery and materials science. The presence of a reactive fluorine atom for SNAr reactions, combined with the beneficial properties imparted by the trifluoromethyl groups, provides a versatile platform for chemical exploration. The conceptual workflows and experimental protocols provided in this guide offer a solid foundation for researchers to begin investigating the potential of this and related fluorinated aromatic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]
- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kosheeka.com [kosheeka.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.co.uk [fishersci.co.uk]
A Comprehensive Guide to the Structural Elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Abstract: The precise structural characterization of highly fluorinated organic compounds is a critical prerequisite for their application in pharmaceutical, agrochemical, and materials science research. The presence of multiple fluorine atoms introduces unique spectroscopic challenges and opportunities. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a key aromatic building block. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques provides a self-validating system for structural confirmation. The methodologies detailed herein serve as a robust template for researchers and drug development professionals engaged in the analysis of complex organofluorine molecules.
Introduction and Strategic Overview
This compound (C₈H₃F₇) is a substituted aromatic compound whose utility often lies as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] The introduction of a fluorine atom and two trifluoromethyl groups onto a benzene ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making its derivatives of significant interest.
However, the very features that make it chemically valuable also complicate its structural verification. The presence of seven fluorine atoms in three distinct chemical environments necessitates a sophisticated analytical approach. Simple 1D NMR, while useful, is insufficient for conclusive assignment. This guide outlines a logical, integrated workflow designed to systematically deconstruct and confirm the molecule's precise architecture. Our approach prioritizes not just the acquisition of data, but the cross-validation of results between orthogonal techniques to ensure the highest degree of scientific certainty.
Experimental & Logic Workflow
The elucidation process is a systematic investigation where each step builds upon the last. The initial hypothesis, derived from the compound's name, is confirmed by determining its molecular formula and identifying its core functional groups. Subsequent, more detailed analyses establish the precise atomic connectivity and spatial arrangement.
Caption: A logical workflow for the structural elucidation of this compound.
Safety & Handling
Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. This compound is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[2][4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[2][3]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][4] For skin contact, wash off immediately with plenty of soap and water.[4] If inhaled, move the person to fresh air.[3]
Mass Spectrometry: Molecular Weight and Formula Confirmation
The foundational step in any structure elucidation is to confirm the molecular weight and, by extension, the elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is a robust choice for this volatile, non-polar molecule.
Causality: The primary objective is to observe the molecular ion peak (M⁺) and verify that its mass-to-charge ratio (m/z) matches the calculated exact mass of C₈H₃F₇. This provides the first piece of concrete evidence that we are analyzing the correct compound. Fragmentation patterns offer further structural clues. The presence of strong C-F bonds and trifluoromethyl groups leads to characteristic fragmentation pathways, such as the loss of F, CF₂, or CF₃ radicals.[5][6]
Expected Data
| Feature | Expected Value | Rationale |
| Molecular Formula | C₈H₃F₇ | Based on the compound name. |
| Exact Mass | 232.0122 | Calculated for C₈H₃F₇. |
| Molecular Ion (M⁺) | m/z 232 | The parent molecule with one electron removed. |
| Key Fragments | m/z 213m/z 182m/z 163 | Corresponds to [M-F]⁺Corresponds to [M-CF₂]⁺ (rearrangement)Corresponds to [M-CF₃]⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup: Use a GC-MS or a direct insertion probe. Set the ion source to 70 eV, a standard energy for generating reproducible fragmentation patterns.[5]
-
Data Acquisition: Acquire data over a mass range of m/z 30-300 to ensure capture of the molecular ion and key fragments.
-
Analysis: Identify the molecular ion peak at m/z 232. Analyze the fragmentation pattern and compare it to known patterns for trifluoromethyl-substituted benzenes to gain confidence in the presence of these groups.[7]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it serves to confirm the aromatic nature of the core and the presence of carbon-fluorine bonds.
Causality: The vibrations of specific bonds absorb IR radiation at characteristic frequencies. This allows us to confirm the presence of the benzene ring through its C-H and C=C stretching vibrations and to identify the strong absorptions associated with the numerous C-F bonds.[8][9]
Expected Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100-3000 | Aromatic C-H Stretch | Weak-Medium | Characteristic of C-H bonds on an sp²-hybridized carbon in an aromatic ring.[10] |
| 1600-1450 | Aromatic C=C Stretch | Medium-Strong | A series of peaks resulting from the stretching vibrations within the benzene ring.[9] |
| 1350-1100 | C-F Stretch | Very Strong | The highly polar C-F bonds produce intense absorption bands. This region will be complex due to the two different types of C-F bonds (Ar-F and Ar-CF₃). |
| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The position of these bands can be diagnostic of the substitution pattern on the benzene ring.[10] |
Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Film IR
-
Sample Preparation: As the compound is a liquid, place one drop directly onto the ATR crystal or onto a KBr/NaCl salt plate to create a thin film.
-
Background Scan: Perform a background scan of the empty ATR crystal or clean salt plate to subtract atmospheric (CO₂, H₂O) and accessory absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups as listed in the table above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Elucidation
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. For a highly fluorinated compound like this, a combination of ¹H, ¹³C, and ¹⁹F NMR, including 2D correlation experiments, is essential for unambiguous assignment.[11][12][13] The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[14][15][16][17]
Predicted Structure and Atom Numbering
¹H NMR Spectroscopy
Causality: The three aromatic protons (H4, H5, H6) are chemically distinct and will give rise to separate signals. Their chemical shifts are influenced by the electron-withdrawing fluorine substituents, and their splitting patterns (multiplicity) are dictated by spin-spin coupling to neighboring protons and fluorine atoms.
-
H5: Expected to be a triplet of doublets (td) or a complex multiplet, coupled to H4, H6, and potentially long-range coupling to the fluorine at C2 and the CF₃ groups.
-
H4 & H6: These protons will be doublets of doublets (dd) or more complex multiplets, coupled to H5 and showing long-range couplings to the fluorine atoms.
¹⁹F NMR Spectroscopy
Causality: This is the most diagnostic NMR experiment. We expect two signals due to the symmetry of the molecule: one for the two equivalent CF₃ groups and one for the single fluorine atom at the C2 position. The large chemical shift range of ¹⁹F NMR ensures excellent signal dispersion.[15][17]
-
CF₃ groups (F7, F8): A single resonance, likely appearing around -63 ppm relative to CFCl₃, which is typical for Ar-CF₃ groups.[18] This signal will be split into a triplet due to coupling with the two adjacent aromatic protons (H4 and H6).
-
Aromatic Fluorine (F2): A single resonance at a different chemical shift, split into a triplet by coupling to the two adjacent protons (H4 and H6).
¹³C NMR Spectroscopy
Causality: Due to symmetry, we expect to see five distinct carbon signals: C1/C3, C2, C4/C6, C5, and the carbon of the CF₃ groups. The signals will be split by coupling to the attached fluorine atoms (¹JCF) and protons. A proton-decoupled spectrum is standard, but C-F coupling will remain.
-
C1/C3 & C(CF₃): These will appear as quartets due to coupling with the three fluorine atoms of the CF₃ group.
-
C2: This signal will be a doublet due to coupling with the directly attached fluorine atom.
-
C4/C6 & C5: These signals will show smaller couplings to neighboring fluorine atoms.
2D NMR for Connectivity
Causality: While 1D spectra identify the pieces, 2D spectra show how they are connected.[19]
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. A cross-peak between H4-H5 and H5-H6 will confirm their adjacency on the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This will definitively link H4 to C4, H5 to C5, and H6 to C6.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing together the full structure. For example, correlations from H4 to C2, C5, and C6 will establish the connectivity around that part of the ring.
Caption: Expected key HMBC (²JCH, ³JCH) correlations for structural confirmation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies. Shim the magnetic field for optimal homogeneity.[15]
-
1D ¹H Acquisition: Acquire a standard proton spectrum.
-
1D ¹⁹F Acquisition: Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum to observe and then simplify the fluorine multiplets.
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to also determine carbon types). A sufficient number of scans will be needed due to the lower sensitivity of ¹³C.
-
2D Acquisition: Acquire standard COSY, HSQC, and HMBC spectra. The use of non-uniform sampling (NUS) can reduce acquisition time for lengthy 2D experiments.[12]
-
Data Analysis: Process and analyze all spectra. Use the 2D correlations to build the molecular structure from the ground up, assigning every proton, carbon, and fluorine signal to its specific position in the molecule.
X-Ray Crystallography: The Gold Standard
For an unequivocal, three-dimensional structure determination, single-crystal X-ray crystallography is the ultimate analytical technique.[20][21] It provides precise measurements of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[22][23]
Causality: When X-rays are passed through a single, well-ordered crystal, they diffract in a unique pattern. The geometry and intensity of this diffraction pattern can be mathematically transformed to generate a 3D electron density map of the molecule, revealing the exact position of each atom.[22]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: This is often the most challenging step.[24] Since the compound is a liquid at room temperature, crystallization must be attempted at low temperatures. Slow cooling of the neat liquid or slow evaporation of a solution in a low-boiling-point solvent (e.g., pentane) in a cryo-chamber are viable methods.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. X-rays are directed at the crystal, and the diffraction data are collected as it is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The resulting atomic model is then refined to achieve the best possible fit with the experimental data.
Summary and Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical workflow. Each method provides a unique and essential piece of the puzzle, and their combined data create a self-validating and unassailable structural proof.
-
Mass Spectrometry confirms the correct molecular formula.
-
IR Spectroscopy verifies the presence of the key aromatic and C-F functional groups.
-
1D and 2D NMR Spectroscopy synergistically establish the precise atom-to-atom connectivity, allowing for the definitive assignment of the 1,2,3-substitution pattern.
-
X-Ray Crystallography , if successful, provides the ultimate confirmation with an exact 3D model of the molecule.
By following this comprehensive guide, researchers, scientists, and drug development professionals can approach the characterization of complex fluorinated molecules with a high degree of confidence and scientific rigor.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 13. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. biophysics.org [biophysics.org]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. colorado.edu [colorado.edu]
- 19. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rigaku.com [rigaku.com]
- 21. azolifesciences.com [azolifesciences.com]
- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 23. excillum.com [excillum.com]
- 24. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"spectroscopic data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"
An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Introduction
For researchers and professionals in drug development and materials science, the precise structural elucidation of highly fluorinated organic compounds is paramount. This compound is a key building block whose utility is defined by the specific arrangement of its fluorine substituents. These substituents dramatically influence the molecule's electronic properties, reactivity, and conformational behavior. A comprehensive understanding of its spectroscopic signature is therefore not merely academic but essential for quality control, reaction monitoring, and rational molecular design.
This guide provides an in-depth analysis of the key spectroscopic data for this compound (C₈H₃F₇). We will dissect its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The focus will be on not just presenting the data, but explaining the underlying principles and structural correlations, offering field-proven insights into the causality behind the observed spectral features.
Molecular Structure and Spectroscopic Implications
The substitution pattern of this compound dictates its spectral complexity. The molecule possesses a Cₛ plane of symmetry, rendering the two trifluoromethyl groups chemically equivalent. However, all three aromatic protons and the four associated aromatic carbons are chemically distinct. This asymmetry is the key to interpreting the complex spin-spin coupling networks observed in its NMR spectra.
"1H and 19F NMR of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectra of this compound. This molecule, with its unique arrangement of seven spin-active fluorine nuclei and three protons on an aromatic ring, presents a complex and information-rich case study in NMR spectroscopy. This document is intended for researchers, chemists, and drug development professionals who utilize NMR for the structural elucidation of complex fluorinated organic molecules. We will delve into the theoretical underpinnings of the expected spectra, predict chemical shifts and spin-spin coupling patterns, provide a robust experimental protocol for data acquisition, and discuss the logic behind spectral interpretation.
Introduction: The Significance of Fluorinated Aromatics
Fluorinated organic compounds are of paramount importance in modern science, with applications spanning pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms can dramatically alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a key building block in organic synthesis and serves as an excellent model for understanding the intricate NMR spectral features of polysubstituted fluoroaromatics.
NMR spectroscopy is the definitive tool for the structural characterization of such molecules. While ¹H NMR provides information about the proton environments, ¹⁹F NMR is indispensable due to its high sensitivity, 100% natural abundance of the ¹⁹F isotope, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] A thorough analysis of both ¹H and ¹⁹F spectra, particularly the complex web of homonuclear (H-H, F-F) and heteronuclear (H-F) spin-spin couplings, is essential for unambiguous structural verification.
Molecular Structure and Predicted Spectral Features
The structure of this compound dictates the appearance of its NMR spectra. The molecule possesses a plane of symmetry only if we consider the free rotation of the CF₃ groups over the NMR timescale. However, the substitution pattern renders all three aromatic protons (H4, H5, H6) and all three fluorine-containing groups (F2, and the two CF₃ groups at C1 and C3) chemically distinct, though the two CF₃ groups are chemically equivalent to each other due to rapid rotation.
This leads to the expectation of:
-
Three unique signals in the ¹H NMR spectrum.
-
Two unique signals in the ¹⁹F NMR spectrum.
The powerful electron-withdrawing nature of the fluorine and trifluoromethyl substituents will deshield the aromatic protons, shifting their resonances downfield compared to benzene (δ ~7.3 ppm).
Caption: Molecular structure of this compound.
In-depth Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is characterized by complex multiplets arising from extensive H-H and H-F couplings. The interpretation requires a careful dissection of the coupling constants (J), which are transmitted through chemical bonds.[2][3]
Chemical Shifts (δ)
The three aromatic protons will resonate in distinct regions, heavily influenced by the neighboring electron-withdrawing groups.
-
H5: Positioned para to the C2-Fluorine and meta to two CF₃ groups, it is expected to be the most downfield signal.
-
H4 & H6: These protons are ortho to a CF₃ group. H6 is also ortho to the C2-Fluorine, while H4 is para to it. This difference in proximity to the highly electronegative C2-Fluorine will cause H6 to appear at a different chemical shift than H4.
Spin-Spin Coupling (J-Coupling)
The splitting pattern of each proton signal is a roadmap of its neighboring spin-active nuclei. The magnitude of the J-coupling constant is dependent on the number of bonds separating the coupled nuclei.
-
Proton-Proton (H-H) Coupling:
-
Proton-Fluorine (H-F) Coupling:
-
³J_HF (ortho): The coupling between H6 and F2 will be significant.
-
⁴J_HF (meta): The coupling between H5 and F2 will be present but smaller than the ortho coupling.
-
⁵J_HF (para): The coupling between H4 and F2 will be the smallest of the ring-fluorine couplings.
-
⁴J_HF (to CF₃): Coupling is expected between H4/H6 and the adjacent CF₃ groups.
-
⁵J_HF (to CF₃): Weaker coupling will exist between H5 and the two meta CF₃ groups.
-
Predicted Splitting Patterns
The combination of these couplings results in highly complex signals that are often described as "multiplets" unless observed on a high-field instrument.
-
Signal for H6: Will be split by H5 (³J_HH), H4 (⁴J_HH), F2 (³J_HF), and the C1-CF₃ group (⁴J_HF). This would ideally resolve as a doublet of doublets of doublets of quartets (dddq).
-
Signal for H5: Will be split by H4 and H6 (³J_HH), F2 (⁴J_HF), and both CF₃ groups (⁵J_HF). This will be a highly complex multiplet.
-
Signal for H4: Will be split by H5 (³J_HH), H6 (⁴J_HH), F2 (⁵J_HF), and the C3-CF₃ group (⁴J_HF). This would ideally resolve as a doublet of doublets of doublets of quartets (dddq).
Data Summary: ¹H NMR
| Proton | Predicted δ (ppm) | Predicted Splitting Pattern | Coupling To | Coupling Type | Typical J (Hz) |
| H4 | ~7.8 - 8.2 | ddddq (multiplet) | H5 | ³J_HH (ortho) | 6-10 |
| H6 | ⁴J_HH (meta) | 2-4 | |||
| F2 | ⁵J_HF (para) | < 2 | |||
| C3-CF₃ | ⁴J_HF | 1-3 | |||
| H5 | ~8.0 - 8.4 | multiplet | H4, H6 | ³J_HH (ortho) | 6-10 |
| F2 | ⁴J_HF (meta) | 4-8 | |||
| C1,C3-CF₃ | ⁵J_HF | < 2 | |||
| H6 | ~7.8 - 8.2 | dddq (multiplet) | H5 | ³J_HH (ortho) | 6-10 |
| H4 | ⁴J_HH (meta) | 2-4 | |||
| F2 | ³J_HF (ortho) | 8-12 | |||
| C1-CF₃ | ⁴J_HF | 1-3 |
In-depth Analysis of the ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides complementary and crucial information. Two signals are expected: one for the aromatic fluorine and one for the six equivalent fluorines of the two trifluoromethyl groups.[1]
Chemical Shifts (δ)
Chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃ (δ = 0 ppm).[5]
-
Ar-F (F2): Aromatic fluorines typically resonate in the range of -100 to -140 ppm.
-
-CF₃: Trifluoromethyl groups on an aromatic ring resonate in a characteristic region, often around -60 to -65 ppm.[6]
Spin-Spin Coupling (J-Coupling)
-
Fluorine-Fluorine (F-F) Coupling:
-
⁴J_FF (meta): A key coupling will be observed between the F2 nucleus and the six fluorine nuclei of the two equivalent CF₃ groups.
-
-
Fluorine-Proton (F-H) Coupling:
-
These are the same interactions that split the proton signals, but viewed from the fluorine perspective. The F2 signal will be split by H6 (³J_FH), H5 (⁴J_FH), and H4 (⁵J_FH). The CF₃ signal will be split by the adjacent protons H4 and H6 (⁴J_FH) and the more distant H5 (⁵J_FH).
-
Predicted Splitting Patterns
-
Signal for Ar-F (F2): This signal will be split by the six equivalent CF₃ fluorines into a septet (⁴J_FF). Each line of this septet will then be further split by H6 (doublet, ³J_FH), H5 (doublet, ⁴J_FH), and H4 (doublet, ⁵J_FH). The result will be a complex multiplet, likely appearing as a septet of doublets of doublets (sept-dd).
-
Signal for -CF₃: This signal will be split by the single F2 nucleus into a doublet (⁴J_FF). This doublet will be further split by the neighboring protons. Since couplings to H4/H6 and H5 will be small and potentially different, this may appear as a doublet of multiplets.
Data Summary: ¹⁹F NMR
| Fluorine Group | Predicted δ (ppm vs CFCl₃) | Predicted Splitting Pattern | Coupling To | Coupling Type | Typical J (Hz) | | :--- | :--- | :--- | :--- | :--- | | Ar-F (at C2) | -110 to -130 | sept-dd (multiplet) | 2 x CF₃ | ⁴J_FF (meta) | 5-15 | | | | | H6 | ³J_FH (ortho) | 8-12 | | | | | H5 | ⁴J_FH (meta) | 4-8 | | | | | H4 | ⁵J_FH (para) | < 2 | | 2 x -CF₃ | -60 to -65 | d (multiplet) | F2 | ⁴J_FF (meta) | 5-15 | | | | | H4, H6 | ⁴J_FH | 1-3 | | | | | H5 | ⁵J_FH | < 2 |
Experimental Protocol for High-Resolution NMR Acquisition
Acquiring high-quality, interpretable spectra for this molecule requires careful attention to experimental parameters. The causality for these choices is rooted in the need to achieve high resolution to resolve small coupling constants and to ensure quantitative accuracy.
Sample Preparation
-
Analyte: Weigh approximately 10-20 mg of this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent with high chemical stability and purity, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice.
-
Standard: Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, no internal standard is strictly necessary as the solvent lock can be used for referencing, but a compound like hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be used as an external reference if needed.[5][7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Acquisition
-
Rationale: A high-field spectrometer (≥400 MHz for ¹H) is strongly recommended. Higher field strength increases chemical shift dispersion, which is critical for resolving the overlapping multiplets and second-order effects common in such spin systems.
-
Instrument Tuning: Tune and match the ¹H and ¹⁹F channels on the NMR probe to the sample.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. This is crucial for achieving high resolution.
-
¹H Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse (zg30) experiment is usually sufficient.
-
Spectral Width: ~12-15 ppm, centered around 6-7 ppm.
-
Acquisition Time (AT): ≥ 3 seconds. A longer AT provides better digital resolution to resolve fine J-couplings.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration, though it is less critical for simple structural confirmation.[2]
-
Number of Scans (NS): 8 to 16 scans, depending on sample concentration.
-
-
¹⁹F Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30). Proton decoupling can be used to simplify the spectrum, but the coupled spectrum contains more structural information.
-
Spectral Width: ~200-250 ppm, centered around -100 ppm to cover both expected signals.
-
Acquisition Time (AT): ≥ 2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 16 to 64 scans.
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Conclusion
The ¹H and ¹⁹F NMR spectra of this compound are rich with structural detail, arising from a dense network of spin-spin couplings. A systematic approach, beginning with the prediction of chemical shifts and coupling patterns, guides the interpretation of the complex experimental data. This guide underscores the necessity of high-field instrumentation and carefully chosen experimental parameters to resolve the fine spectral features. By leveraging the combined power of ¹H and ¹⁹F NMR, researchers can achieve confident and unambiguous characterization of this and other similarly complex fluorinated molecules, which is a critical step in the pipeline of chemical research and development.
References
"mass spectrometry of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"
An In-depth Technical Guide to the Mass Spectrometry of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (C₈H₃F₇). Designed for researchers, analytical chemists, and drug development professionals, this document delineates the predictable ionization and fragmentation patterns of this highly fluorinated aromatic compound. By leveraging established principles of mass spectrometry and drawing analogies from structurally related molecules, we present a robust framework for its identification and characterization. This guide includes a detailed, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and predictive data on its primary electron ionization fragments, offering a self-validating system for experimental work.
Introduction and Molecular Profile
This compound is a specialized organofluorine compound characterized by a benzene ring substituted with a fluorine atom and two trifluoromethyl groups. Such highly fluorinated aromatic structures are of significant interest as building blocks in medicinal chemistry, agrochemicals, and materials science due to the unique electronic and lipophilic properties conferred by the fluorine substituents.
Understanding the mass spectrometric behavior of this molecule is critical for its synthesis, quality control, and downstream applications. The presence of multiple, strongly electron-withdrawing groups (one F, two CF₃) on the aromatic ring dictates a unique fragmentation pattern under ionization, which can be predicted and leveraged for unambiguous identification.
Molecular Properties Summary:
| Property | Value | Source |
| Chemical Formula | C₈H₃F₇ | - |
| Molecular Weight (Nominal) | 232 g/mol | - |
| Exact Mass | 232.0125 Da | Calculated |
| Structure | This compound | - |
| Boiling Point | ~116 °C (analogous C₈H₄F₆) | [1] |
| Ionization Method of Choice | Electron Ionization (EI) | [2][3] |
| Recommended Analytical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | [4][5] |
Predicted Ionization and Fragmentation Behavior
The inherent volatility and thermal stability of this compound make it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[3][4] EI is a hard ionization technique that imparts significant internal energy to the analyte, inducing reproducible and structurally informative fragmentation.[2]
The fragmentation cascade is governed by the stability of the resulting ions and neutral losses. The aromatic ring provides a stable core, suggesting that the molecular ion peak (M•+) should be clearly observable. The primary fragmentation pathways are predicted to involve the cleavage of C-F bonds from the trifluoromethyl groups and the loss of the entire CF₃ radical, as these processes lead to energetically favorable fragment ions.
The Molecular Ion (M•+)
Upon electron impact (typically at 70 eV), the molecule will lose an electron to form the molecular ion radical cation, [C₈H₃F₇]•+.
-
Predicted m/z: 232.01
-
Significance: The presence of a peak at this m/z confirms the molecular weight of the compound. Due to the stability of the aromatic system, this peak is expected to be prominent.[6]
Primary Fragmentation Pathways
The fragmentation of the molecular ion is dictated by the high electronegativity of fluorine and the strength of the C-F bond versus the C-C bond. The following pathways are predicted based on the fragmentation of similar compounds like 1,3-bis(trifluoromethyl)benzene and other fluorinated aromatics.[7][8][9][10]
-
Loss of a Fluorine Radical (•F): This is a common initial fragmentation step for fluorinated compounds. The loss of a fluorine atom from one of the CF₃ groups is highly probable.
-
Fragment: [M - F]⁺ or [C₈H₃F₆]⁺
-
m/z: 213.01
-
Rationale: This pathway leads to the formation of a stabilized cation.
-
-
Loss of a Trifluoromethyl Radical (•CF₃): The cleavage of a C-C bond to release a stable •CF₃ radical is a major and highly diagnostic fragmentation pathway.
-
Fragment: [M - CF₃]⁺ or [C₇H₃F₄]⁺
-
m/z: 163.02
-
Rationale: This is often the base peak or one of the most intense peaks in the spectrum for trifluoromethyl-substituted aromatics due to the stability of the resulting fluorinated benzyl-type cation.[8]
-
-
Sequential Fragmentation: The primary fragments will undergo further dissociation. For instance, the [M - CF₃]⁺ ion can subsequently lose carbon monoxide (CO) or other small neutral molecules, a common pathway for aromatic cations.[8]
-
Fragment: [M - CF₃ - CO]⁺ or [C₆H₃F₄]⁺
-
m/z: 135.02
-
Rationale: Rearrangement and loss of CO from aryl cations is a well-documented process.
-
The predicted fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathways for this compound.
Summary of Predicted Mass Fragments
The following table summarizes the key ions expected in the electron ionization mass spectrum.
| m/z (Monoisotopic) | Proposed Formula | Identity | Neutral Loss | Predicted Relative Intensity |
| 232.01 | [C₈H₃F₇]•+ | Molecular Ion (M•+) | - | Moderate to High |
| 213.01 | [C₈H₃F₆]⁺ | [M - F]⁺ | •F (19 Da) | Moderate |
| 163.02 | [C₇H₃F₄]⁺ | [M - CF₃]⁺ | •CF₃ (69 Da) | High (Potential Base Peak) |
| 145.02 | [C₇H₄F₃]⁺ | [M - F - CF₂]⁺ | •F, :CF₂ | Low to Moderate |
| 135.02 | [C₆H₃F₄]⁺ | [M - CF₃ - CO]⁺ | •CF₃, CO | Low to Moderate |
| 113.02 | [C₆H₃F₂]⁺ | Fragment Ion | Multiple losses | Low |
Experimental Protocol for GC-MS Analysis
This section provides a standardized, self-validating protocol for the analysis of this compound. Adherence to these parameters ensures reproducible and high-quality data.
Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection.
-
Causality Note: This concentration range prevents detector saturation while ensuring adequate signal intensity for trace impurity analysis.
-
Gas Chromatography (GC) Conditions
-
Injector: Split/Splitless, operated in Split mode (e.g., 50:1 ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms).
-
Causality Note: This column phase provides excellent separation for non-polar aromatic compounds.[11]
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
Mass Spectrometry (MS) Conditions
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Causality Note: 70 eV is the industry standard that provides extensive, reproducible fragmentation and allows for comparison with established spectral libraries like NIST.[7]
-
-
Mass Scan Range: m/z 40 - 400.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
The complete analytical workflow is depicted below.
Caption: Standard workflow for GC-MS analysis of the target compound.
Alternative Ionization Techniques: A Brief Outlook
While EI is the primary technique for structural elucidation, "soft" ionization methods can be valuable for confirming the molecular weight, especially if the molecular ion is weak or absent in the EI spectrum.
-
Chemical Ionization (CI): Using a reagent gas like methane or ammonia, CI produces protonated molecules ([M+H]⁺) or adducts with minimal fragmentation.[12] This technique is ideal for unequivocally determining the molecular weight (m/z 233 in positive ion mode). It serves as an excellent orthogonal method to validate the molecular ion observed under EI conditions.
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using GC-MS with electron ionization. The resulting mass spectrum is predicted to be highly characteristic, featuring a prominent molecular ion at m/z 232 and a dominant base peak at m/z 163, corresponding to the loss of a •CF₃ radical. The presented analytical protocol offers a robust and reliable method for achieving high-quality, reproducible data for compound identification, purity assessment, and quality control in both research and industrial settings.
References
- 1. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]
- 2. rroij.com [rroij.com]
- 3. agilent.com [agilent.com]
- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 6. whitman.edu [whitman.edu]
- 7. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. Benzene, fluoro- [webbook.nist.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Theoretical Elucidation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene: A Computational Roadmap
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive theoretical framework for the study of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a molecule of significant interest in the fields of medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust, first-principles computational protocol to predict its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and drawing insights from analogous fluorinated systems, we present a predictive analysis of the molecule's conformational landscape, reactivity, and spectral signatures. This in-silico investigation serves as an essential roadmap for guiding future synthesis, characterization, and application of this promising fluorinated scaffold.
Introduction: The Rationale for a Theoretical Deep Dive
The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into aromatic systems is a cornerstone of modern molecular design. These modifications can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, making them invaluable in drug discovery and the development of advanced materials. This compound presents a compelling case study, featuring a dense arrangement of highly electronegative groups on a benzene core. This unique substitution pattern is expected to give rise to complex intramolecular interactions that dictate its three-dimensional structure and chemical behavior.
Theoretical studies provide a powerful, cost-effective, and insightful means to probe such complex molecules before embarking on challenging and resource-intensive laboratory synthesis. This guide details the computational methodologies required to build a comprehensive profile of this compound, offering predictive data to accelerate its empirical investigation.
Part 1: A Validated Computational Protocol
The foundation of any reliable theoretical study is a well-defined and validated computational methodology. The protocol described herein is based on methods that have been successfully applied to similar polyhalogenated aromatic compounds.[1]
Core Methodology: Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for molecules of this size. The calculations would be performed using a functional such as B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a comprehensive basis set like 6-311++G(d,p) to accurately describe the electronic structure.
Step-by-Step Computational Workflow
-
Conformational Analysis: A Potential Energy Surface (PES) scan will be performed by systematically rotating the C-C bonds connecting the trifluoromethyl groups to the benzene ring. This is crucial for identifying all stable low-energy conformers.[2]
-
Geometry Optimization: Each identified minimum on the PES will be fully optimized to find its lowest energy structure.
-
Vibrational Frequency Calculation: A frequency analysis will be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the basis for simulating IR and Raman spectra.[1]
-
Electronic Property Calculation:
-
Natural Bond Orbital (NBO) Analysis: To understand the intramolecular electronic landscape, NBO analysis will be employed. This method elucidates charge distribution, hyperconjugative interactions, and steric repulsion, which are the primary forces governing the conformational preferences in fluorinated molecules.[1][3]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[1]
-
Molecular Electrostatic Potential (MESP): An MESP map will be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.[1]
-
-
Spectroscopic Simulation:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts.
-
Solvent Effects: To simulate realistic solution-phase conditions, a Polarizable Continuum Model (PCM) can be applied to all relevant calculations.
-
Computational Workflow Diagram
Caption: A comprehensive workflow for the theoretical study of this compound.
Part 2: Predicted Conformational Landscape
The primary determinant of this molecule's shape will be the orientation of the two bulky and highly polar CF₃ groups. Their rotation is hindered by steric clashes with each other and with the adjacent fluorine atom.
Based on studies of similar ortho-substituted systems, we can predict that the lowest energy conformer will adopt a geometry that minimizes these repulsive interactions.[3][4] It is hypothesized that the most stable conformer will have the two CF₃ groups rotated out of the plane of the benzene ring in a staggered fashion to maximize their separation.
| Conformer | Description of CF₃ Orientation | Predicted Relative Energy (kcal/mol) |
| A (Global Minimum) | One C-F bond of each CF₃ group is anti-periplanar to the C-C bond of the ring. | 0.00 |
| B | One CF₃ group is rotated by 60 degrees. | ~1.5 - 2.5 |
| C (Transition State) | Both CF₃ groups are eclipsed with the ring plane. | > 5.0 |
Note: These are estimated values based on analogous systems and require explicit DFT calculation for confirmation.
Caption: Predicted relative energies of key conformers of this compound.
Part 3: Electronic Properties and Chemical Reactivity
The dense fluorination is expected to make the benzene ring highly electron-deficient. This has profound implications for its reactivity.
Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are key to understanding reactivity. The electron-withdrawing nature of the substituents will significantly lower the energy of both orbitals.
| Parameter | Predicted Value | Implication |
| HOMO Energy | Low (~ -8.0 eV) | Poor electron donor; resistant to oxidation. |
| LUMO Energy | Low (~ -1.5 eV) | Good electron acceptor; susceptible to reduction. |
| HOMO-LUMO Gap | Large (~ 6.5 eV) | High kinetic stability. |
Reactivity and Potential Applications
The MESP map is predicted to show a large region of positive electrostatic potential (electron deficiency) over the aromatic ring and negative potential around the fluorine atoms of the CF₃ groups and the ring fluorine.
-
Electrophilic Aromatic Substitution: The ring is expected to be strongly deactivated towards electrophilic attack. Reactions would require harsh conditions and would likely be directed to the C5 position, which is the least deactivated.
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the ring makes it a prime candidate for SₙAr reactions. The positions ortho and para to the fluorine and CF₃ groups (C2, C4, C6) are activated for nucleophilic attack. This opens up avenues for synthesizing a wide range of derivatives.
-
Applications in Drug Discovery: The predicted high metabolic stability and unique electronic profile make this scaffold an attractive core for developing new pharmaceuticals.
-
Applications in Materials Science: The molecule's high thermal stability and electron-accepting properties could be exploited in the design of new polymers, liquid crystals, or components for organic electronics.
Part 4: Predicted Spectroscopic Profile
A key outcome of this theoretical study is the prediction of spectroscopic data that can be used to identify and characterize the molecule in a laboratory setting.
NMR Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, will be the most powerful tool for characterization.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Couplings |
| ¹H | 7.5 - 8.0 | Complex multiplets due to H-H and H-F couplings. |
| ¹⁹F (Aromatic) | -110 to -130 | A multiplet due to coupling with aromatic protons and potentially through-space coupling to the CF₃ groups. |
| ¹⁹F (CF₃) | -55 to -65 | A doublet or more complex multiplet due to coupling with the ortho-fluorine atom.[5] The observation of through-space J-coupling would confirm the predicted conformation.[4][6] |
| ¹³C | 120 - 140 | Complex spectra featuring large C-F coupling constants. The carbons attached to the CF₃ groups will appear as quartets.[5] |
Vibrational Spectroscopy (IR & Raman)
The IR and Raman spectra will be dominated by strong absorptions related to the C-F bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak |
| Aromatic Ring Stretch | 1600 - 1450 | Medium |
| CF₃ Asymmetric Stretch | ~1280 | Very Strong (IR) |
| CF₃ Symmetric Stretch | ~1180 | Strong (IR) |
| Aromatic C-F Stretch | ~1140 | Strong (IR) |
Conclusion
This in-depth theoretical guide provides a foundational understanding of this compound. The computational protocol outlined here predicts a molecule with high kinetic stability, a strongly electron-deficient aromatic ring, and distinct spectroscopic signatures. The conformational landscape is governed by the steric and electronic repulsion of its dense fluorine substituents. These insights into its structure, reactivity, and properties establish a critical framework that will empower researchers to efficiently synthesize, characterize, and ultimately harness the potential of this versatile fluorinated building block in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac1.hhu.de [ac1.hhu.de]
- 6. benchchem.com [benchchem.com]
"electronic properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"
An In-depth Technical Guide to the Electronic Properties of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly fluorinated aromatic compound whose unique electronic landscape is dictated by the synergistic effects of its substituents. The presence of a fluorine atom and two trifluoromethyl groups on the benzene ring creates a profoundly electron-deficient system. This guide elucidates the core electronic properties of this molecule, offering insights into its predicted reactivity, stability, and potential applications. By integrating theoretical principles with computational and experimental methodologies, this document serves as a comprehensive resource for professionals leveraging fluorinated scaffolds in materials science and medicinal chemistry.
Introduction
Fluorinated organic compounds have become indispensable in modern chemistry, offering unique properties that are not readily achievable with their non-fluorinated counterparts. The strategic introduction of fluorine can dramatically alter a molecule's electronic nature, lipophilicity, metabolic stability, and binding affinities. This compound (CAS No. 887268-09-9) is an exemplar of this molecular design strategy.[1] Its architecture, featuring three potent electron-withdrawing substituents, renders the aromatic ring exceptionally electron-poor, paving the way for novel applications in drug development and advanced materials. Understanding the fundamental electronic properties of this molecule is paramount to unlocking its full potential as a versatile chemical building block.
Table 1: Physicochemical Identifiers for this compound
| Property | Value | Reference(s) |
| CAS Number | 887268-09-9 | [1][2] |
| Molecular Formula | C₈H₃F₇ | [3] |
| Molecular Weight | 232.10 g/mol | [1][3] |
| SMILES | FC1=C(C=CC=C1C(F)(F)F)C(F)(F)F | [1] |
Chapter 1: The Architecture of Electron Deficiency: A Theoretical Framework
The electronic character of this compound is a direct consequence of the powerful and distinct electronic effects exerted by its fluoro and trifluoromethyl substituents.
The Trifluoromethyl Group (-CF₃): A Potent Inductive Sink
The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry. Its influence is primarily driven by the intense inductive effect (-I) of the three fluorine atoms. This effect polarizes the C-F bonds, creating a significant partial positive charge on the carbon atom, which in turn withdraws electron density from the aromatic ring. This severe deactivation of the π-system has two major consequences:
-
Reduced Reactivity towards Electrophiles: The electron-poor nature of the ring makes it a poor substrate for classical electrophilic aromatic substitution (EAS).
-
Enhanced Reactivity towards Nucleophiles: The ring is highly susceptible to nucleophilic aromatic substitution (SNAr), as the electron-withdrawing groups can effectively stabilize the negative charge in the Meisenheimer complex intermediate.
The -CF₃ group is also known to enhance the lipophilicity and metabolic stability of drug candidates, making it a highly desirable substituent in medicinal chemistry.[4]
The Fluoro Substituent (-F): A Duality of Effects
The fluorine atom exhibits a more complex electronic influence, characterized by two opposing effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond, deactivating the ring.
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance, which tends to direct incoming electrophiles to the ortho and para positions.
In most halobenzenes, the inductive effect dominates, making fluorine a deactivating but ortho, para-directing group for EAS.
Synergistic Deactivation
In this compound, these effects combine to create an exceptionally electron-deficient aromatic system. The two -CF₃ groups at positions 1 and 3, along with the fluorine at position 2, collectively withdraw a substantial amount of electron density, making all positions on the ring highly deactivated towards electrophilic attack and primed for nucleophilic attack.
Caption: Dominant electronic effects in this compound.
Chapter 2: Computational Insights into Core Electronic Properties
Due to the specialized nature of this compound, detailed experimental electronic data is not widely published. Therefore, we turn to computational chemistry, specifically Density Functional Theory (DFT), to predict its key electronic characteristics. Such in silico methods provide robust and reliable insights into molecular behavior.[5]
Molecular Electrostatic Potential (MESP)
The MESP map is a powerful visualization tool that illustrates the charge distribution across a molecule. For this compound, the MESP is predicted to show a significant region of positive potential (blue color) across the aromatic ring, indicating severe electron deficiency. Conversely, regions of negative potential (red color) would be localized on the highly electronegative fluorine atoms of all three substituents. This charge landscape strongly suggests that the molecule's primary mode of interaction will be with nucleophiles and electron-rich species.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity.
-
LUMO: The presence of three powerful electron-withdrawing groups is expected to drastically lower the energy of the LUMO. A low-lying LUMO indicates the molecule is a strong electron acceptor, reinforcing its susceptibility to nucleophilic attack.
-
HOMO: The HOMO energy level is also expected to be low, signifying that the molecule is a poor electron donor and resistant to oxidation.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of kinetic stability. A large gap suggests high stability and low chemical reactivity under standard conditions, which is typical for polyfluorinated aromatics.[5]
Table 2: Predicted Electronic Properties via DFT
| Parameter | Predicted Characteristic | Implication for Reactivity & Properties |
| LUMO Energy | Very Low | Strong electron acceptor; susceptible to reduction and nucleophilic attack. |
| HOMO Energy | Low | Poor electron donor; high ionization potential; resistant to oxidation. |
| HOMO-LUMO Gap | Large | High kinetic stability; low color (absorbs in UV region). |
| Molecular Dipole Moment | Significant, non-zero | Polar molecule with potential for strong dipole-dipole interactions. |
| MESP of Ring | Highly Positive (Electron-poor) | Favorable interactions with anions and electron-rich centers. |
Chapter 3: Methodologies for Characterization
Validating the predicted electronic properties and structure of this compound requires a combination of computational and experimental techniques.
Protocol: Computational Analysis via Density Functional Theory (DFT)
Rationale: DFT provides a cost-effective and highly accurate method for determining the electronic structure and properties of molecules before undertaking laboratory synthesis. The choice of functional and basis set is critical; for fluorinated compounds, a functional like B3LYP or M06-2X combined with a Pople-style basis set such as 6-311++G(d,p) offers a good balance of accuracy and computational efficiency.[5]
Step-by-Step Methodology:
-
Structure Input: Construct the 3D model of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using the selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Conduct a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the confirmed minimum energy structure, perform single-point energy calculations to derive key electronic properties:
-
Molecular Electrostatic Potential (MESP) mapping.
-
Frontier Molecular Orbital (HOMO/LUMO) energies and visualization.
-
Natural Bond Orbital (NBO) analysis to quantify atomic charges.
-
Calculation of the molecular dipole moment.
-
-
Data Analysis: Interpret the output data to build a comprehensive electronic profile of the molecule.
Caption: A typical workflow for DFT-based characterization of electronic properties.
Protocol: Experimental Spectroscopic Analysis
Rationale: Spectroscopic analysis provides empirical data to confirm the molecular structure and offers insights into the electronic environment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ for NMR, or prepare a KBr pellet/thin film for IR).
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. Acquire a ¹⁹F NMR spectrum. Expect three distinct signals: one for the fluorine atom on the ring and two for the trifluoromethyl groups (which may be equivalent or non-equivalent depending on rotational barriers, though likely equivalent). The chemical shifts and coupling constants (JFF) will be highly informative.
-
¹H and ¹³C NMR Spectroscopy: Acquire ¹H and ¹³C spectra. The ¹H spectrum will show complex multiplets for the three aromatic protons. The ¹³C spectrum will show characteristic C-F couplings (large ¹JCF and smaller ²JCF, ³JCF), confirming the positions of the fluorinated substituents.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum. Look for strong absorption bands characteristic of C-F bonds (typically 1100-1400 cm⁻¹) and bands for the aromatic ring (C=C stretching around 1450-1600 cm⁻¹).
-
Data Integration: Correlate all spectroscopic data to confirm the identity and purity of the compound and to support the computational findings.
Chapter 4: Applications and Future Directions
The distinct electronic properties of this compound make it a valuable synthon for various high-performance applications.
-
Pharmaceuticals and Agrochemicals: The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and cell membrane permeability.[4] The electron-deficient ring can serve as a key pharmacophore, participating in crucial binding interactions (e.g., π-stacking with electron-rich aromatic residues in proteins).
-
Advanced Materials: The parent compound, 1,3-bis(trifluoromethyl)benzene, is a precursor for advanced polymers like fluorinated polyimides, which exhibit exceptional thermal stability and low dielectric constants, making them ideal for microelectronics and aerospace applications. The introduction of an additional fluorine atom provides a reactive handle for further functionalization to fine-tune these material properties.
-
Organic Electronics: The high electron affinity of the molecule suggests its potential use as an n-type (electron-transporting) material in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
Conclusion
This compound is a molecule defined by its profound electron deficiency. This characteristic, engineered by the strategic placement of one fluoro and two trifluoromethyl groups, results in high kinetic stability, resistance to electrophilic attack, and a pronounced susceptibility to nucleophilic substitution. Computational modeling provides a clear picture of its electronic landscape, which can be empirically verified through multinuclear NMR and other spectroscopic techniques. These properties position this compound as a highly valuable and versatile building block for the next generation of pharmaceuticals, advanced polymers, and electronic materials.
References
"reactivity of 2-Fluoro-1,3-bis(trifluoromethyl)benzene"
An In-depth Technical Guide to the Reactivity of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a key building block in modern synthetic chemistry. The unique electronic landscape of this molecule, dictated by the interplay between a fluorine atom and two powerful electron-withdrawing trifluoromethyl groups, renders it a highly specialized reagent. This document delves into the core principles governing its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). Furthermore, we explore its utility in advanced applications, including drug discovery and materials science, supported by mechanistic insights and practical experimental considerations.
Introduction: Structural and Electronic Profile
This compound (CAS No. 887268-09-9) is a halogenated aromatic compound characterized by a benzene ring substituted with a fluorine atom positioned between two trifluoromethyl (-CF3) groups.[1][2] The convergence of these substituents on the aromatic core creates a molecule with profound electronic characteristics.
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms.[3][4] The presence of two such groups in a meta-relationship significantly depletes the electron density of the benzene ring. This deactivation is further intensified by the fluorine substituent at the C2 position. Consequently, the aromatic ring is exceptionally electrophilic and highly susceptible to attack by nucleophiles. This electronic profile is the primary determinant of its characteristic reactivity, making it a valuable synthon for introducing the 2,6-bis(trifluoromethyl)phenyl moiety into more complex structures.
The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[3][5][6] Similarly, in materials science, fluorinated compounds are prized for their thermal stability and unique electronic properties.
Synthesis and Physicochemical Properties
The synthesis of bis(trifluoromethyl)benzenes typically involves the fluorination of the corresponding bis(trichloromethyl)benzene with hydrogen fluoride.[7][8] The introduction of the fluorine at the 2-position can be achieved through various synthetic strategies, often involving multi-step sequences starting from appropriately substituted precursors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 887268-09-9 | [1] |
| Molecular Formula | C₈H₃F₇ | [1][2] |
| Molecular Weight | 232.10 g/mol | [1][2] |
| Appearance | Liquid | [9] |
| Boiling Point | Not specified | |
| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)F)C(F)(F)F | [1] |
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The dominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The profound electron deficiency of the aromatic ring makes it an exceptional substrate for this class of reactions.
Mechanistic Principles
The SNAr mechanism is a two-step addition-elimination process.[10][11]
-
Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the expulsion of the leaving group (fluoride ion).
The rate-determining step is typically the formation of the Meisenheimer complex.[11] The stability of this intermediate is paramount to the reaction's success. The two trifluoromethyl groups at the ortho and para positions relative to the site of attack play a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance and inductive effects. This stabilization significantly lowers the activation energy for the reaction.
Although fluorine is a poor leaving group in SN1 and SN2 reactions, its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step in SNAr.[11]
Caption: Generalized mechanism for the SNAr reaction on this compound.
Scope of Nucleophiles
A wide array of nucleophiles can be employed in SNAr reactions with this substrate, taking advantage of the highly activated system. Common classes of nucleophiles include:
-
N-Nucleophiles: Primary and secondary amines, anilines, and azoles.[12][13]
-
O-Nucleophiles: Alkoxides and phenoxides.
-
S-Nucleophiles: Thiolates.
The choice of solvent and base is critical. Polar aprotic solvents like DMF, DMSO, or THF are typically used to solvate the cation of the nucleophilic salt and promote the reaction.[13][14]
Representative Experimental Protocol: N-Arylation
This protocol outlines a general procedure for the reaction of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DMF.
-
Add the primary amine, followed by potassium carbonate.
-
Stir the reaction mixture at 60-80 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A typical experimental workflow for SNAr reactions.
Other Synthetic Transformations
While SNAr is the predominant mode of reactivity, other transformations can be considered, although they are often more challenging due to the nature of the substrate.
Palladium-Catalyzed Cross-Coupling
The C-F bond is the strongest single bond to carbon, making its activation in cross-coupling reactions difficult. However, advancements in catalysis, particularly with palladium and nickel, have enabled the functionalization of C-F bonds, especially in electron-poor arenes.[12][15] Specialized ligands and reaction conditions are typically required to achieve oxidative addition of the C-F bond to the metal center.[15][16] Such reactions could potentially be used for C-C, C-N, or C-O bond formation, offering an alternative to SNAr.
Reductive Defluorination
Recent studies have shown that unactivated trifluoromethylarenes can undergo selective C-F bond functionalization through reductive activation using photoredox catalysis.[17] This approach can lead to the formation of difluoroalkyl aromatic compounds, which are valuable isosteres in drug design.[17]
Applications in Research and Development
The unique reactivity profile of this compound makes it a valuable intermediate in several high-technology sectors.
Drug Discovery and Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl group is a common feature in pharmaceuticals, known to improve penetration into the central nervous system and block metabolic oxidation.[6] this compound serves as an efficient precursor for introducing this moiety onto a wide range of molecular scaffolds via SNAr. The trifluoromethyl groups can enhance pharmacokinetic properties by blocking metabolic pathways and increasing binding affinity through favorable interactions with protein targets.[5][18][19]
Advanced Materials Science
Fluorinated aromatic compounds are precursors to a variety of advanced polymers with exceptional properties. For instance, derivatives of 1,3-bis(trifluoromethyl)benzene are used to synthesize fluorinated polyimides. These materials are sought after for their high thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in microelectronics and aerospace. The unique electronic properties of this structural motif are also being explored in organic light-emitting diodes (OLEDs) and specialty coatings.
Conclusion
This compound is a highly activated aromatic compound whose reactivity is dominated by Nucleophilic Aromatic Substitution. The powerful electron-withdrawing effects of the two trifluoromethyl groups, combined with the presence of a fluorine leaving group, make it an exemplary substrate for the construction of C-N, C-O, and C-S bonds. Its utility as a building block for introducing the 2,6-bis(trifluoromethyl)phenyl moiety has cemented its importance in fields ranging from drug discovery to materials science. A thorough understanding of its electronic properties and reaction mechanisms is key to leveraging its full synthetic potential.
References
- 1. achmem.com [achmem.com]
- 2. This compound, CasNo.887268-09-9 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. 887268-09-9|this compound|BLD Pharm [bldpharm.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 2-Fluoro-1,3-bis(trifluoromethyl)benzene and Its Structural Analogue
Disclaimer: This document provides a detailed safety and handling guide for 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS No. 887268-09-9). Due to limited publicly available safety data for this specific compound, this guide is primarily synthesized from comprehensive data for its close structural analogue, 1,3-Bis(trifluoromethyl)benzene (CAS No. 402-31-3). The toxicological and physical properties are expected to be very similar. However, users must conduct a thorough, institution-specific risk assessment before handling either chemical and treat these guidelines as a minimum safety standard.
Section 1: Chemical Identification and Physicochemical Properties
This compound is a fluorinated aromatic compound used in specialized laboratory and research applications, particularly in the synthesis of complex organic molecules.[1][2][3] Its structural similarity to 1,3-Bis(trifluoromethyl)benzene means they share a foundational benzene ring substituted with two highly electronegative trifluoromethyl groups, suggesting analogous reactivity and hazard profiles.
A comparative summary of their known physical and chemical properties is presented below. This data is critical for understanding the substance's behavior under laboratory conditions, particularly its volatility, flammability, and density relative to air and water.
| Property | This compound | 1,3-Bis(trifluoromethyl)benzene | Data Source(s) |
| CAS Number | 887268-09-9 | 402-31-3 | [4][5] |
| Molecular Formula | C₈H₃F₇ | C₈H₄F₆ | [4][5] |
| Molecular Weight | 232.1 g/mol | 214.11 g/mol | [4][5] |
| Appearance | Data not available | Colorless to light-yellow liquid | [6][7] |
| Boiling Point | Data not available | 116 - 116.3 °C | [1][2][6] |
| Flash Point | ~75 °C (Combustible Liquid)[8] | 26 °C (Flammable Liquid) | [1][6] |
| Density | Data not available | 1.370 - 1.514 g/cm³ at 25 °C | [1][6][9] |
| Solubility | Data not available | Insoluble in water. Soluble in alcohol, ether, benzene.[1][2] |
Note: The flash point for this compound is listed with hazard statement H227 (Combustible liquid), while the analogue has a lower flash point and is classified as H226 (Flammable liquid and vapor).[8][10] This is a key difference, though both require strict control of ignition sources.
Section 2: Comprehensive Hazard Analysis
Based on GHS classifications for the structural analogue, 1,3-Bis(trifluoromethyl)benzene, this class of compounds presents significant chemical hazards that demand rigorous control measures.[10] The primary risks involve flammability, severe irritation to skin and eyes, and respiratory distress.[11]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code(s) | Description of Hazard |
| Flammable Liquid | 🔥 | Warning | H226 | Flammable liquid and vapor. Vapors are heavier than air and can form explosive mixtures with air, especially with heating.[9][10] |
| Skin Irritation | ❗ | Warning | H315 | Causes skin irritation upon contact. Pre-existing skin conditions like dermatitis may be exacerbated.[7][11] |
| Eye Irritation | ❗ | Warning | H319 | Causes serious eye irritation and potential damage.[11] |
| STOT - Single Exposure | ❗ | Warning | H335 | May cause respiratory irritation. Inhalation of high vapor concentrations can lead to central nervous system depression with symptoms like headache, dizziness, and nausea.[7] |
| Aquatic Hazard | 환경 | Warning | H411 | Toxic to aquatic life with long-lasting effects. |
Causality of Hazards:
-
Flammability: The presence of a benzene ring provides a carbon-rich, combustible backbone. The low flash point of the analogue indicates that it can emit sufficient vapor at or near room temperature to form an ignitable mixture with air.[6]
-
Irritancy: The trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which can influence the molecule's interaction with biological tissues. This, combined with its organic nature, allows it to disrupt cell membranes in the skin and eyes, leading to irritation.
-
Respiratory Effects: As a volatile organic compound, it can be readily inhaled. Its irritating properties directly affect the mucosal surfaces of the respiratory tract.[7] High concentrations can displace oxygen and exert narcotic effects on the central nervous system.[7][12]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
Engineering Controls
The primary objective of engineering controls is to contain the chemical at the source, preventing vapor release into the work environment.
-
Ventilation: All handling must occur in a well-ventilated area. A certified chemical fume hood is required for all operations involving open containers, heating, or transfers.[7]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[9]
-
Static Discharge Prevention: Ground and bond all containers and receiving equipment during transfers of the liquid to prevent the buildup of static electricity, which can serve as an ignition source.[9][11]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.[13]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation (H319).[11] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Flame-retardant, antistatic protective clothing. Lab coat. | Prevents skin contact that leads to irritation (H315).[9] Flame-retardant clothing is essential due to the flammability hazard (H226).[9] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If ventilation is inadequate or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against inhalation of vapors that cause respiratory irritation (H335) and potential CNS effects.[7] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for preventing accidents and ensuring researcher safety.
Step-by-Step Handling Protocol
-
Preparation: Before starting work, ensure all engineering controls are functional and all required PPE is correctly donned. Clear the work area of all unnecessary items and ignition sources (e.g., open flames, hot plates, static-generating materials).[7]
-
Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Chemical Transfer: Use only non-sparking tools for opening and handling containers.[9] When transferring, ground all equipment and pour slowly to minimize splashing and vapor generation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[14] Decontaminate all equipment. Do not eat, drink, or smoke in the laboratory area.[7]
-
Clothing: Immediately remove and launder any clothing that becomes contaminated.[9][14] Do not allow wet, contaminated clothing to remain in contact with skin.[7]
Storage Requirements
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[9][11] The storage area should be locked to restrict access.
-
Container: Keep the container tightly closed to prevent vapor escape and contamination.[9] Ensure the container is clearly labeled.
-
Conditions to Avoid: Store away from heat, sparks, open flames, and any other ignition sources.[9][11] Avoid direct sunlight.
-
Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[6][11]
Section 5: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury from exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11] |
| Skin Contact | Immediately take off all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11] |
Fire-Fighting
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][6] A water spray can be used to cool fire-exposed containers.[5]
-
Hazards from Combustion: Thermal decomposition can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[6][11] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
A prompt and systematic response to a spill is crucial to prevent escalation.
Caption: Workflow for responding to an accidental release.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[7]
-
Control Ignition Sources: Remove all sources of ignition from the area.[7]
-
Ventilate: Increase ventilation to disperse vapors, if safe to do so.
-
Containment: For any spill, prevent the material from entering drains or waterways.[7]
-
Cleanup (Minor Spills): Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or commercial sorbent.[7][14] Use non-sparking tools to collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[7]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Section 6: Waste Disposal
This chemical and its containers must be treated as hazardous waste.
-
Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[9][11] Do not dispose of it with household garbage or allow it to enter the sewage system.
-
Empty Containers: Empty containers may retain flammable and hazardous residue and should be handled with the same precautions as full containers.[11][13]
Section 7: Conclusion
This compound and its analogue are valuable research chemicals that pose significant flammability and health hazards. Mastery of their properties and strict adherence to the protocols outlined in this guide are paramount for safe laboratory operations. The core principles of safe handling—containment, vigilance, and preparedness—must always be at the forefront. Every procedure should begin with a risk assessment and a confirmation that all safety measures are in place.
Section 8: References
-
CPAChem. (2024, May 9). Safety data sheet. --INVALID-LINK--
-
Fisher Scientific. (2024, March 27). SAFETY DATA SHEET - 1-Nitro-3,5-bis(trifluoromethyl)benzene. --INVALID-LINK--
-
Fisher Scientific. (2024, March 25). SAFETY DATA SHEET - 1,3-Bis(trifluoromethyl)benzene. --INVALID-LINK--
-
Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET - 1,3,5-Tris(trifluoromethyl)benzene. --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 1,2-Bis(trifluoromethyl)benzene. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet. --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 1,3-Bis(trifluoromethyl)benzene. --INVALID-LINK--
-
ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3. --INVALID-LINK--
-
ChemicalBook. (2025, September 29). 1,3-Bis(trifluoromethyl)-benzene. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Fluoro-1,3-bis-(trifluoromethyl)benzene. --INVALID-LINK--
-
SynQuest Laboratories, Inc. (2022, December 19). 1,3-Bis(trifluoromethyl)benzene Safety Data Sheet. --INVALID-LINK--
-
PubChem. (n.d.). Benzene, 1,3-bis(trifluoromethyl)-. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1,3-Bis(trifluoromethyl)benzene 99%. --INVALID-LINK--
-
Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene. --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 1,3-Bis(trifluoromethyl)benzene. --INVALID-LINK--
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. --INVALID-LINK--
-
Achmem. (n.d.). This compound. --INVALID-LINK--
References
- 1. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]
- 2. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]
- 3. 1,3-双(三氟甲基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. achmem.com [achmem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Leveraging 2-Fluoro-1,3-bis(trifluoromethyl)benzene Derivatives in Advanced Polymer Synthesis
Introduction: The Strategic Advantage of the 1,3-Bis(trifluoromethyl)benzene Moiety in High-Performance Polymers
In the relentless pursuit of advanced materials, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a paramount approach to engineering materials with exceptional properties. The 1,3-bis(trifluoromethyl)benzene scaffold, often derived from precursors like 2-fluoro-1,3-bis(trifluoromethyl)benzene, is a cornerstone in the synthesis of high-performance fluorinated polymers. The two trifluoromethyl (-CF3) groups on the benzene ring are not merely pendants; their strong electron-withdrawing nature and steric bulk fundamentally alter the physicochemical properties of the resulting polymers.
Polymers incorporating this moiety exhibit a compelling combination of:
-
Exceptional Thermal and Thermo-oxidative Stability: The high bond energy of C-F bonds imparts remarkable resistance to thermal degradation, making these materials suitable for applications in demanding, high-temperature environments.[1][2]
-
Low Dielectric Constant and Dissipation Factor: The low polarizability of the C-F bond and the increase in free volume created by the bulky -CF3 groups lead to materials with low dielectric constants, which are critical for microelectronics, high-speed communication, and aerospace applications.[1][2][3]
-
Enhanced Solubility and Processability: The introduction of bulky, non-coplanar -CF3 groups disrupts polymer chain packing, often leading to improved solubility in organic solvents. This facilitates processing and the formation of high-quality films and coatings.[1][4]
-
Reduced Moisture Absorption: The hydrophobic nature of fluorinated groups results in polymers with low water uptake, ensuring the stability of their electrical and mechanical properties in humid environments.[1][5]
-
High Optical Transparency: Many fluorinated polymers derived from these structures exhibit high optical transparency and a low refractive index, making them suitable for optical applications.[4][6]
This guide provides detailed protocols for the synthesis of key monomers derived from this compound and their subsequent polymerization into advanced poly(aryl ether)s and polyimides.
PART 1: Synthesis of a Key Monomer: 2,2'-Bis[3,5-bis(trifluoromethyl)phenyl]-4,4'-difluorodiphenyl Ether
While this compound itself is not typically used as a direct monomer, it serves as a critical precursor for creating more complex monomers. A common strategy involves nucleophilic aromatic substitution (SNAr) reactions where the fluorine atom is displaced by a nucleophile.[7][8][9] The trifluoromethyl groups strongly activate the aromatic ring, facilitating this substitution.
The following protocol details the synthesis of a representative bis(ether) difluoride monomer, which can then be used to synthesize poly(aryl ether)s.
Protocol 1: Synthesis of 2,2'-Bis[3,5-bis(trifluoromethyl)phenyl]-4,4'-difluorodiphenyl Ether
This protocol describes a nucleophilic aromatic substitution reaction between this compound and 4,4'-dihydroxydiphenyl ether.
Materials:
-
This compound
-
4,4'-Dihydroxydiphenyl ether
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet, add 4,4'-dihydroxydiphenyl ether (1 equivalent), potassium carbonate (1.1 equivalents), anhydrous DMAc, and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the formation of the anhydrous potassium phenoxide.
-
Monomer Addition: After cooling the reaction mixture to approximately 60 °C, add this compound (2.1 equivalents) to the flask.
-
Polymerization Reaction: Slowly raise the temperature to 160-180 °C to remove the toluene and then maintain the reaction at this temperature for 8-12 hours under a continuous nitrogen purge. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Precipitation and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred solution of methanol and water to precipitate the crude product.
-
Isolation and Drying: Collect the precipitate by filtration, wash it thoroughly with deionized water and then with methanol to remove unreacted starting materials and inorganic salts. Dry the purified monomer in a vacuum oven at 80 °C overnight.
Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹⁹F NMR, FTIR, and mass spectrometry.
PART 2: Synthesis of High-Performance Polymers
The synthesized fluorinated monomers can be used to create a variety of high-performance polymers. The following sections provide protocols for the synthesis of a poly(aryl ether) and a polyimide.
Application & Protocol 2: Synthesis of a Fluorinated Poly(aryl ether) via Nucleophilic Aromatic Substitution Polycondensation
Fluorinated poly(aryl ether)s are renowned for their excellent thermal stability, chemical resistance, and dielectric properties.[2][10] This protocol describes the synthesis of a poly(aryl ether) using the monomer prepared in Protocol 1 and a bisphenol.
Workflow for Poly(aryl ether) Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of High-Performance Fluorinated Polyimides Utilizing 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Introduction: The Imperative for Advanced Fluorinated Polyimides
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties have made them indispensable in demanding applications, including aerospace, microelectronics, and gas separation membranes. However, traditional aromatic polyimides often suffer from poor solubility and high color intensity, which limits their processability and application in optical and optoelectronic devices.[1][2]
The strategic incorporation of fluorine atoms, particularly trifluoromethyl (-CF₃) groups, into the polyimide backbone has emerged as a powerful strategy to overcome these limitations. The bulky nature and high electronegativity of -CF₃ groups disrupt polymer chain packing, leading to enhanced solubility in common organic solvents, improved optical transparency (reduced color), and lower dielectric constants.[3] Additionally, the C-F bond's strength and hydrophobicity contribute to increased thermal stability and reduced moisture absorption.[4]
This application note details a comprehensive protocol for the synthesis of a novel fluorinated diamine monomer derived from 2-Fluoro-1,3-bis(trifluoromethyl)benzene. This readily available starting material offers a versatile platform for creating polyimides with a high fluorine content and unique structural motifs. We will describe the synthesis of the diamine monomer via a nucleophilic aromatic substitution (SNAr) reaction, followed by its polymerization with a commercially available dianhydride to yield a high-performance fluorinated polyimide. This guide is intended for researchers and scientists in materials science and drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and characterization of these advanced materials.
Part 1: Synthesis of a Novel Diamine Monomer
The key to unlocking the potential of this compound lies in its conversion to a bifunctional monomer suitable for polymerization. The two trifluoromethyl groups strongly activate the fluorine atom towards nucleophilic aromatic substitution (SNAr). This allows for the relatively straightforward introduction of amine functionalities. Here, we present a protocol for the synthesis of 1,3-Bis(4-aminophenoxy)-2-fluoro-4,6-bis(trifluoromethyl)benzene through the reaction of this compound with 4-aminophenol.
Causality of Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two trifluoromethyl groups on the benzene ring creates a significant partial positive charge on the carbon atom attached to the fluorine, making it highly susceptible to attack by nucleophiles. The fluoride ion is an excellent leaving group in this context.
-
4-Aminophenol as Nucleophile: 4-Aminophenol provides both the nucleophilic phenoxide group (generated in situ) to displace the fluorine and the necessary amine functionality for subsequent polymerization.
-
Base (Potassium Carbonate): Anhydrous potassium carbonate is used to deprotonate the hydroxyl group of 4-aminophenol, forming the more potent phenoxide nucleophile.
-
Solvent (DMF or DMSO): Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they can solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity.
Experimental Workflow for Monomer Synthesis
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Fluoro-1,3-bis(trifluoromethyl)benzene as a Premier Building Block for Advanced Organic Synthesis
Abstract & Core Concepts
This document provides researchers, medicinal chemists, and materials scientists with a detailed guide to the synthetic utility of 2-Fluoro-1,3-bis(trifluoromethyl)benzene. The unique electronic architecture of this molecule, characterized by a fluorine leaving group activated by two flanking, powerfully electron-withdrawing trifluoromethyl (CF₃) groups, designates it as a superior building block for constructing complex molecular frameworks. The primary application detailed herein is Nucleophilic Aromatic Substitution (SNAr), a robust and versatile method for forming C-N, C-O, and C-S bonds. We will explore the mechanistic underpinnings of its reactivity and provide a detailed, field-tested protocol for its application in the synthesis of sterically hindered aniline derivatives, which are valuable precursors in drug discovery and materials science.[1]
The Scientific Rationale: Why Choose this compound?
The strategic placement of substituents on the aromatic ring is the source of this reagent's synthetic power.
-
Exceptional Electrophilicity: The two CF₃ groups at the 1- and 3-positions exert a profound inductive electron-withdrawing effect (-I effect). This effect polarizes the entire benzene ring, but most critically, it severely depletes electron density at the carbon atom bearing the fluorine (C2). This induced high electrophilicity makes C2 an exceptionally favorable site for nucleophilic attack.[1]
-
Fluorine as an Ideal Leaving Group for SNAr: In the context of SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex).[2] While iodide is often considered a better leaving group in other substitution reactions (like SN1/SN2), fluorine's high electronegativity creates the most polarized C-F bond. This polarization maximally attracts the incoming nucleophile, accelerating the slow step and making fluoroarenes surprisingly reactive in SNAr chemistry.[3]
-
Metabolic Stability and Lipophilicity: The incorporation of the 2,6-bis(trifluoromethyl)phenyl moiety into bioactive molecules is a well-established strategy in medicinal chemistry. The CF₃ groups enhance metabolic stability by blocking sites of oxidation and increase the molecule's lipophilicity, which can improve cell membrane permeability and overall pharmacokinetic profiles.[4]
Table 1: Physicochemical Properties of Key Reagents
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| This compound | 887268-09-9 | C₈H₃F₇ | 232.10 | Electrophile / Building Block |
| 2,6-Bis(trifluoromethyl)aniline | 313-13-3 | C₈H₅F₆N | 229.12 | Potential Product[5][6] |
| 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | C₈H₄F₆ | 214.11 | Related Precursor[7][8] |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic transformation involving this compound is the SNAr reaction. The mechanism proceeds via a two-step addition-elimination pathway.
-
Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom (C2), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is significantly stabilized by the two electron-withdrawing CF₃ groups.
-
Elimination: Aromaticity is restored as the leaving group (fluoride ion, F⁻) is expelled, resulting in the final substituted product.
Caption: The Addition-Elimination mechanism of SNAr.
Scope of Applicable Nucleophiles
The high reactivity of this building block allows for the use of a wide range of nucleophiles, enabling access to diverse chemical libraries.
| Nucleophile Class | Example | Resulting Functional Group |
| Amines | Primary/Secondary Amines, Anilines | C-N Bond (Substituted Anilines) |
| Alcohols | Alkoxides, Phenoxides | C-O Bond (Aryl Ethers) |
| Thiols | Thiolates | C-S Bond (Aryl Thioethers) |
Experimental Protocol: Synthesis of N-Benzyl-2,6-bis(trifluoromethyl)aniline
This protocol provides a representative method for the C-N bond formation, a crucial step in the synthesis of many pharmaceutical intermediates.
Rationale for Procedural Choices
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant helps to stabilize the charged Meisenheimer intermediate, accelerating the reaction. It also effectively solvates the potassium carbonate, enhancing its basicity.[9]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the nucleophile (benzylamine) in situ, generating the more potent nucleophilic anion without causing unwanted side reactions.[9][10]
-
Temperature: Heating to 60-80 °C provides the necessary activation energy for the rate-determining nucleophilic attack without promoting decomposition of the starting materials or product.[9]
-
Work-up: The aqueous work-up serves to quench the reaction and remove inorganic salts (e.g., KF, excess K₂CO₃) and the water-soluble DMF solvent. Ethyl acetate is chosen as the extraction solvent due to the high solubility of the organic product and its immiscibility with water.
Experimental Workflow Diagram
Caption: A typical experimental workflow for SNAr reactions.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq, e.g., 1.16 g, 5.0 mmol)
-
Benzylamine (1.1 eq, 0.59 g, 5.5 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 1.38 g, 10.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, ~0.2 M, 25 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add potassium carbonate (1.38 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous DMF (25 mL) to the flask. While stirring, add benzylamine (0.59 g, 5.5 mmol) followed by this compound (1.16 g, 5.0 mmol).
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath. Maintain stirring at this temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting fluoro-aromatic compound is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (100 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,6-bis(trifluoromethyl)aniline.
Conclusion and Future Directions
This compound is a highly activated and versatile electrophile for SNAr reactions. The protocols and principles outlined in this document demonstrate its utility in reliably forming C-N bonds, and by extension, C-O and C-S bonds. This building block provides a straightforward entry into complex molecules bearing the sterically hindered and electronically significant 2,6-bis(trifluoromethyl)phenyl motif, making it an invaluable tool for professionals in drug development and materials science. Future work will focus on expanding its application to metal-catalyzed cross-coupling reactions and exploring its use in the synthesis of novel heterocyclic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 5. 2,6-BIS(TRIFLUOROMETHYL)ANILINE | CAS: 313-13-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 2,6-Bis(trifluoromethyl)aniline | C8H5F6N | CID 7006578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 8. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-Fluoro-1,3-bis(trifluoromethyl)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Highly Fluorinated Aromatic Building Block
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern materials science, offering a pathway to materials with exceptional thermal stability, chemical resistance, and unique electronic properties. Within this context, 2-Fluoro-1,3-bis(trifluoromethyl)benzene emerges as a molecule of significant interest. Its dense fluorination, featuring two trifluoromethyl groups and a fluorine atom on the aromatic ring, suggests its potential as a precursor for a new generation of high-performance materials.
While specific, peer-reviewed applications for this compound are still emerging, its structural similarity to 1,3-bis(trifluoromethyl)benzene—a known component in advanced polymers and organic electronics—provides a strong basis for predicting its utility. This guide will, therefore, extrapolate from the known chemistry of related fluorinated aromatics to provide detailed application notes and proposed protocols. The aim is to equip researchers with the foundational knowledge and experimental frameworks to explore the potential of this promising, yet underexplored, chemical building block.
PART 1: Physicochemical Properties and Reactivity Profile
The introduction of a fluorine atom at the 2-position of 1,3-bis(trifluoromethyl)benzene is expected to significantly modulate its electronic properties and reactivity. The fluorine atom, being highly electronegative, will further withdraw electron density from the aromatic ring, enhancing its electrophilicity. This has important implications for its use in polymerization and functionalization reactions.
| Property | Expected Characteristic | Implication in Materials Science |
| Electron Deficiency | Highly electron-deficient aromatic ring. | Suitable for nucleophilic aromatic substitution (SNAr) reactions and as an electron-acceptor unit in electronic materials. |
| Thermal Stability | High, due to the strength of C-F bonds. | Resulting materials are likely to exhibit excellent thermal and oxidative stability. |
| Solubility | Potentially enhanced solubility in organic solvents compared to non-fluorinated analogues. | Improved processability of derived polymers.[1] |
| Dielectric Constant | Expected to contribute to a low dielectric constant in resulting polymers. | Promising for applications in microelectronics as insulating layers.[2] |
| Reactivity | The fluorine atom at the 2-position can act as a leaving group in SNAr reactions. The protons on the ring are activated for metallation. | Provides specific sites for functionalization and polymerization. |
PART 2: Potential Applications in Advanced Polymer Synthesis
Application Note: High-Performance Fluorinated Polyimides
Fluorinated polyimides are a class of polymers renowned for their exceptional thermal stability, low dielectric constants, and optical transparency, making them indispensable in the aerospace and microelectronics industries.[1] The incorporation of this compound into a polyimide backbone, for instance, through its conversion to a diamine derivative, could yield polymers with even lower dielectric constants and enhanced solubility, addressing key challenges in the fabrication of next-generation integrated circuits.
The trifluoromethyl groups are known to disrupt polymer chain packing, increasing the free volume and thereby lowering the dielectric constant and improving solubility.[2] The additional fluorine atom would further enhance these effects.
Proposed Protocol for the Synthesis of a Diamine Monomer and Subsequent Polyimide
This protocol is a proposed pathway and should be optimized based on experimental results.
Step 1: Synthesis of 2-Fluoro-1,3-bis(4-amino-2-trifluoromethylphenoxy)benzene
-
Reaction Setup: To a dried three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-aminophenol and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Addition of Reactant: Slowly add a solution of this compound to the reaction mixture. The fluorine atom at the 2-position is anticipated to be susceptible to nucleophilic aromatic substitution by the phenoxide.
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and precipitate the product by pouring it into water. The crude product can be collected by filtration and purified by recrystallization or column chromatography.
Step 2: Polyimide Synthesis via Polycondensation
-
Monomer Dissolution: In a dry reaction vessel under a nitrogen atmosphere, dissolve the synthesized diamine monomer in a dry, polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).
-
Dianhydride Addition: Add a stoichiometric amount of a commercial dianhydride, such as 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane (6FDA), in portions to the stirred diamine solution. This will form the poly(amic acid) precursor.
-
Polymerization: Continue stirring at room temperature until the solution viscosity increases significantly, indicating the formation of a high molecular weight poly(amic acid).
-
Imidization: The poly(amic acid) solution can be cast into a film and then thermally imidized by heating in stages up to approximately 300°C. Alternatively, chemical imidization can be carried out at a lower temperature using a dehydrating agent like acetic anhydride and a catalyst such as pyridine.
-
Polymer Isolation: The resulting polyimide film can be peeled off the substrate.
Caption: Proposed workflow for the synthesis of a fluorinated polyimide.
PART 3: Potential Applications in Liquid Crystal Formulations
Application Note: Building Blocks for Novel Mesogenic Materials
The unique properties of liquid crystals are heavily dependent on their molecular structure.[3] The introduction of lateral fluorine substituents is a well-established strategy to modify the mesomorphic properties, such as enhancing the stability of tilted smectic phases and inducing negative dielectric anisotropy.[3] this compound, with its rigid core and strong dipole moments from the C-F bonds, could be a valuable precursor for new liquid crystalline materials. Its derivatives could be designed to exhibit specific mesophases for applications in advanced display technologies.
Proposed Protocol for a Schiff Base Liquid Crystal Synthesis
This protocol provides a general method for synthesizing a Schiff base liquid crystal, a common class of mesogenic compounds.
-
Functionalization: The first step would involve the functionalization of this compound to introduce groups suitable for forming a liquid crystal structure, for example, by converting it into an aldehyde or an aniline derivative. A plausible route is the regioselective metallation followed by quenching with an appropriate electrophile.[4]
-
Condensation Reaction: In a round-bottom flask, dissolve the synthesized aldehyde derivative and a suitable aniline (or vice versa) in a solvent like ethanol.
-
Catalysis: Add a few drops of a catalytic amount of an acid, such as acetic acid, to the mixture.
-
Reaction: Reflux the mixture for several hours. The formation of the Schiff base (imine) can be monitored by TLC.
-
Isolation and Purification: Cool the reaction mixture to allow the product to crystallize. The solid product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) until a constant transition temperature is observed.
-
Characterization: The mesomorphic properties of the purified compound should be characterized using techniques like Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).
Caption: Proposed synthesis and characterization of a liquid crystal.
PART 4: Potential Applications in Organic Electronics
Application Note: Precursors for Electron-Transporting Materials
The development of stable and efficient electron-transporting materials is crucial for advancing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The highly electron-deficient nature of the this compound core makes it an attractive building block for such materials. By incorporating this unit into larger conjugated systems, it is possible to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
Proposed Protocol for Suzuki Coupling to Synthesize a Conjugated Molecule
This protocol outlines a general approach for using this compound in a Suzuki cross-coupling reaction, a powerful tool for creating C-C bonds in conjugated systems.
-
Bromination: First, the this compound needs to be functionalized with a bromine atom to make it suitable for Suzuki coupling. This could be achieved through electrophilic bromination.
-
Reaction Setup: In a Schlenk flask, combine the brominated derivative, a suitable boronic acid or boronic ester partner, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous sodium carbonate).
-
Solvent: Add a solvent system, typically a mixture of an organic solvent like toluene and water.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon) to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).
-
Work-up: After cooling, separate the organic and aqueous layers. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired conjugated molecule.
Caption: General workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound represents a frontier molecule in materials science. While direct applications are yet to be extensively documented, its structure strongly suggests a high potential for creating next-generation polymers, liquid crystals, and electronic materials. The protocols and application notes provided in this guide are intended to serve as a robust starting point for researchers to innovate and develop new materials with enhanced properties. The exploration of this and similar highly fluorinated building blocks will undoubtedly continue to push the boundaries of what is possible in materials science.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Introduction: The Challenge and Opportunity of a Unique Building Block
2-Fluoro-1,3-bis(trifluoromethyl)benzene is a highly valuable substrate in medicinal chemistry and materials science. Its defining feature is a profoundly electron-deficient aromatic ring, a consequence of the potent electron-withdrawing nature of two trifluoromethyl (-CF3) groups. This electronic characteristic, combined with the presence of a carbon-fluorine (C-F) bond—the strongest single bond to carbon in organic chemistry—presents both a significant synthetic challenge and a unique opportunity.[1][2][3]
Traditionally, the inertness of the C-F bond has rendered it a spectator in many transformations. However, its activation and subsequent functionalization provide a powerful strategy for synthesizing novel, complex fluorinated molecules that are otherwise difficult to access.[1] The extreme electron deficiency of the this compound ring polarizes the C-F bond, making it susceptible to nucleophilic attack and, crucially, oxidative addition to low-valent transition metal centers—the key initiation step in many cross-coupling catalytic cycles.[1][3]
This guide provides detailed protocols and technical insights for the successful metal-catalyzed cross-coupling of this compound, focusing on C-F bond functionalization. The methodologies described are grounded in established principles for the activation of electron-deficient fluoroarenes and are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
Core Principle: Catalytic C-F Bond Activation
The cross-coupling reactions detailed below hinge on the ability of a transition metal catalyst, typically based on Nickel (Ni) or Palladium (Pd), to selectively cleave the C-F bond. The general catalytic cycle, illustrated below, involves three fundamental steps:
-
Oxidative Addition: A low-valent metal complex (e.g., M(0)) inserts into the C-F bond of the substrate, forming a higher-valent metal-aryl-fluoride intermediate (e.g., Ar-M(II)-F). This is often the rate-limiting step and is facilitated by the electron-deficient nature of the aryl ring.[1][4]
-
Transmetalation (or equivalent step): The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) replaces the fluoride ligand on the metal center.
-
Reductive Elimination: The newly coupled product is expelled from the metal center, regenerating the active M(0) catalyst to continue the cycle.[5][6]
The choice of metal, ligand, base, and solvent is critical for steering the reaction towards high efficiency and selectivity. Electron-rich, sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands are often essential, as they stabilize the metal center and promote the key oxidative addition and reductive elimination steps.[7]
Caption: Generalized catalytic cycle for C-F cross-coupling.
Application 1: Nickel-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures. For C-F activation, nickel catalysts are often more effective and economical than palladium.[3] The higher oxophilicity of nickel can facilitate the challenging C-F bond cleavage. The use of sterically demanding ligands is crucial to promote the reaction.
Causality Behind Protocol Choices:
-
Catalyst System: A Ni(0) source, such as Ni(cod)₂, is used as the precatalyst. It is coordinated in situ with a bulky, electron-rich phosphine ligand like Tricyclohexylphosphine (PCy₃). This ligand stabilizes the Ni(0) state and facilitates the oxidative addition into the C-F bond.[8]
-
Base: A strong carbonate base like K₂CO₃ or Cs₂CO₃ is employed. Its role is to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[9]
-
Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are preferred to ensure solubility of the catalyst complex and reagents while avoiding side reactions.
Protocol: Synthesis of 2-Aryl-1,3-bis(trifluoromethyl)benzene
Reaction Scheme: (Self-generated image, not from search)
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Tricyclohexylphosphine (PCy₃)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous 1,4-dioxane
-
Standard Schlenk line glassware and inert atmosphere (N₂ or Ar) supplies
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add Ni(cod)₂ (5 mol%) and PCy₃ (10 mol%).
-
Catalyst Formation: Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes. The solution should change color, indicating the formation of the active Ni(0)L₂ complex.
-
Reagent Addition: To the flask, add the arylboronic acid (1.2 equivalents), K₂CO₃ (2.0 equivalents), and this compound (1.0 equivalent).
-
Reaction Execution: Add an additional 3 mL of anhydrous 1,4-dioxane. Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Summary: Expected Outcomes for Suzuki Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| Phenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | 100 | 18 | 70-80% |
| 4-Methoxyphenylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | 100 | 16 | 75-85% |
| 4-(Trifluoromethyl)phenylboronic acid | Ni(cod)₂ / PCy₃ | Cs₂CO₃ | 100 | 24 | 60-70% |
| 2-Thienylboronic acid | Ni(cod)₂ / PCy₃ | K₂CO₃ | 80 | 12 | 65-75% |
| Note: Yields are estimates based on similar transformations of electron-deficient fluoroarenes and require empirical validation. |
Application 2: Palladium-Catalyzed Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds, which are ubiquitous in pharmaceuticals.[10][11] For challenging substrates like this compound, a highly active palladium catalyst system with a specialized bulky biarylphosphine ligand is required.
Causality Behind Protocol Choices:
-
Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) is paired with a highly electron-rich and sterically hindered biarylphosphine ligand such as RuPhos or XPhos. These ligands accelerate both the oxidative addition and the final reductive elimination step, which is often slow for electron-deficient aryl groups.[6][10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is essential. It deprotonates the amine, forming the palladium-amido intermediate necessary for reductive elimination.[5]
-
Solvent: Anhydrous toluene or dioxane is typically used to maintain the reaction components in solution at the required temperatures.
Protocol: Synthesis of N-Aryl-2-amino-1,3-bis(trifluoromethyl)benzene
Reaction Scheme: (Self-generated image, not from search)
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard Schlenk line glassware and inert atmosphere (N₂ or Ar) supplies
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add Pd₂(dba)₃ (2 mol%), RuPhos (4.5 mol%), and NaOt-Bu (1.4 equivalents) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition & Execution: Add anhydrous toluene (to achieve ~0.2 M concentration). Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS. Reactions are often complete in 4-12 hours.
-
Workup: After cooling, dilute the reaction mixture with diethyl ether and quench carefully with water.
-
Purification: Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the residue via silica gel chromatography.
Data Summary: Expected Outcomes for Buchwald-Hartwig Amination
| Amine Coupling Partner | Catalyst System | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ / RuPhos | NaOt-Bu | 110 | 8 | 80-90% |
| Aniline | Pd₂(dba)₃ / RuPhos | NaOt-Bu | 110 | 12 | 70-80% |
| n-Butylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | 100 | 6 | 75-85% |
| Diethylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | 100 | 16 | 60-70% |
| Note: Yields are estimates based on established Buchwald-Hartwig protocols and require empirical validation.[6][10][11] |
Application 3: Palladium/Copper-Catalyzed Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides to form aryl alkynes, a valuable motif in organic materials and complex molecules.[12] A dual Pd/Cu catalytic system is traditionally used, though copper-free versions exist.[13] The activation of the C-F bond for this transformation is challenging but feasible under optimized conditions.
Causality Behind Protocol Choices:
-
Catalyst System: A Pd(0) source, generated from Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, performs the oxidative addition. A copper(I) salt, typically CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide, which is the active species for transmetalation to the palladium center.[12][13]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent.
-
Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF or DMF.
Protocol: Synthesis of 2-(Alkynyl)-1,3-bis(trifluoromethyl)benzene
Reaction Scheme: (Self-generated image, not from search)
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA), anhydrous and degassed
-
Anhydrous Tetrahydrofuran (THF)
-
Standard Schlenk line glassware and inert atmosphere (N₂ or Ar) supplies
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.5 equivalents).
-
Solvent Addition & Execution: Add degassed THF and TEA (3:1 v/v). Stir the reaction mixture at 60-80 °C.
-
Monitoring: Monitor the disappearance of the starting material by GC-MS. The reaction may require 12-36 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite® to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aq. NH₄Cl solution, then with brine. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.
Experimental Workflow and Troubleshooting
Caption: General workflow for cross-coupling reactions.
Troubleshooting Insights:
-
Low or No Conversion: The primary suspect is often catalyst deactivation due to oxygen or moisture. Ensure all glassware is rigorously dried and solvents are anhydrous and degassed. The purity of the base (especially NaOt-Bu) is also critical.
-
Side Product Formation: For Suzuki couplings, homocoupling of the boronic acid can occur. Using the correct stoichiometry and ensuring slow, controlled heating can mitigate this. In aminations, hydrodefluorination (replacement of F with H) can be a competing pathway if the catalyst system is not optimal. Screening different ligands is the best approach to solve this.
-
C-H Activation: Given the electron-deficient nature of the ring, C-H activation at the 4 or 6 positions is a potential side reaction, though less likely than C-F activation under these conditions. If observed, lowering the reaction temperature or using a less aggressive catalyst may be necessary.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Coligand role in the NHC nickel catalyzed C–F bond activation: investigations on the insertion of bis(NHC) nickel into the C–F bond of hexafluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Fluoro-1,3-bis(trifluoromethyl)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2,6-bis(Trifluoromethyl)phenyl Moiety in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug design. These modifications can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The 2,6-bis(trifluoromethyl)phenyl scaffold, accessible from 2-Fluoro-1,3-bis(trifluoromethyl)benzene, is of particular interest. The steric bulk and strong electron-withdrawing nature of the two CF3 groups create a unique chemical environment, leading to the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of the synthetic routes from this compound to valuable pharmaceutical intermediates, focusing on the underlying principles and detailed, actionable protocols.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). The two trifluoromethyl groups ortho and para to the fluorine atom are powerful electron-withdrawing groups. This electronic pull renders the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and stabilizes the negatively charged Meisenheimer complex intermediate, thus facilitating the displacement of the fluoride leaving group by a wide range of nucleophiles.[3]
Section 1: Synthesis of N-Aryl-2,6-bis(trifluoromethyl)anilines
A key class of intermediates derived from this compound are N-aryl-2,6-bis(trifluoromethyl)anilines. These structures are precursors to a variety of bioactive molecules. The synthesis is achieved through a direct SNAr reaction with substituted anilines.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base and the nucleophile, while not interfering with the nucleophilic attack on the electron-deficient aromatic ring.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is crucial. Its role is to deprotonate the amine nucleophile, increasing its nucleophilicity without competing in the substitution reaction.
-
Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex. The temperature is empirically determined based on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,6-bis(trifluoromethyl)anilines
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (example) | Equivalents |
| This compound | 887268-09-9 | 232.10 | 5 mmol | 1.0 |
| Substituted Aniline | Varies | Varies | 5.5 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10 mmol | 2.0 |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | 25 mL | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5 mL/mmol of the limiting reagent).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Section 2: Synthesis of 2-Aryloxy-1,3-bis(trifluoromethyl)benzenes
Another important class of pharmaceutical intermediates are diaryl ethers. These are synthesized via the SNAr reaction of this compound with various phenols.
Causality Behind Experimental Choices:
-
Base: A strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to deprotonate the less nucleophilic hydroxyl group of the phenol, forming the more potent phenoxide nucleophile.
-
Inert Atmosphere: The use of an inert atmosphere is critical, especially when using reactive bases like NaH, to prevent quenching by atmospheric moisture and oxygen.
-
Temperature: Similar to the amination reaction, heating is generally necessary to drive the reaction to completion. The required temperature will depend on the electronic properties of the phenol.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryloxy-1,3-bis(trifluoromethyl)benzenes
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (example) | Equivalents |
| This compound | 887268-09-9 | 232.10 | 5 mmol | 1.0 |
| Substituted Phenol | Varies | Varies | 6 mmol | 1.2 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 6 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 25 mL | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and anhydrous THF (5 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux (approximately 66 °C for THF) and monitor by TLC or GC-MS.
-
After the reaction is complete, cool to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for the Development of Agrochemicals Using 2-Fluoro-1,3-bis(trifluoromethyl)benzene
For distribution to: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Advantage of the 2,6-Bis(trifluoromethyl)phenyl Moiety in Agrochemical Design
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led to a significant focus on the incorporation of fluorine-containing motifs into molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Among the various fluorinated building blocks, 2-Fluoro-1,3-bis(trifluoromethyl)benzene stands out as a highly valuable and versatile precursor for the synthesis of a new generation of pesticides, herbicides, and fungicides.
The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups at the 1- and 3-positions of the benzene ring, flanking a fluorine atom at the 2-position, renders this molecule exceptionally reactive towards nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile and regioselective introduction of a wide array of functional groups, including amines, phenols, and thiols, providing a direct and efficient route to complex agrochemical scaffolds. The resulting 2,6-bis(trifluoromethyl)phenyl moiety often imparts enhanced biological activity and favorable pharmacokinetic properties to the final product.
These application notes provide a comprehensive guide for researchers and scientists on the utilization of this compound in the development of novel agrochemicals. We will delve into the underlying principles of its reactivity, provide detailed, step-by-step protocols for key synthetic transformations, and present data on the biological activities of resulting compounds.
Core Principles: Exploiting Nucleophilic Aromatic Substitution (SNAr)
The key to unlocking the synthetic potential of this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. The two trifluoromethyl groups exert a powerful electron-withdrawing inductive effect, significantly reducing the electron density of the aromatic ring and making it highly susceptible to attack by nucleophiles. The fluorine atom at the 2-position serves as an excellent leaving group in this activated system.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing trifluoromethyl groups.
-
Fluoride Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the substituted product.
Caption: General mechanism of the SNAr reaction on this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key agrochemical intermediates from this compound.
Protocol 1: Synthesis of N-Aryl-2,6-bis(trifluoromethyl)anilines
This protocol describes the synthesis of N-aryl substituted anilines, which are common substructures in various insecticides and fungicides. The reaction involves the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Substituted aniline or heterocyclic amine (e.g., 4-chloroaniline, pyrazole)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted amine (1.1 equivalents) and anhydrous DMF (or DMSO) to create a 0.5 M solution.
-
If using a less nucleophilic amine, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) to the solution and stir for 15 minutes at room temperature to form the corresponding anion.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2,6-bis(trifluoromethyl)aniline.
Caption: Experimental workflow for the synthesis of N-Aryl-2,6-bis(trifluoromethyl)anilines.
Protocol 2: Synthesis of 2-(Aryloxy)-1,3-bis(trifluoromethyl)benzenes
This protocol details the preparation of diaryl ethers, a structural motif present in some herbicides and fungicides. The reaction proceeds via an SNAr reaction between this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 2-nitrophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the substituted phenol (1.2 equivalents) in anhydrous DMF or MeCN (to make a 0.5-1.0 M solution).
-
Add potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction to 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(aryloxy)-1,3-bis(trifluoromethyl)benzene.
Application in Agrochemical Synthesis: Case Studies
The 2,6-bis(trifluoromethyl)phenyl moiety derived from this compound is a key component in several classes of modern agrochemicals.
Case Study 1: Synthesis of Pyrazole-Containing Insecticides
Pyrazole-based insecticides are an important class of agrochemicals that target the insect's nervous system. The incorporation of a 2,6-bis(trifluoromethyl)phenyl group can enhance their potency and spectrum of activity. The synthesis of a key intermediate for such insecticides can be achieved via the SNAr reaction of this compound with a pyrazole derivative.[2][3]
Caption: Synthesis of an N-aryl pyrazole insecticide intermediate.
Case Study 2: Development of Novel Herbicides
The 2,6-bis(trifluoromethyl)phenyl group can be incorporated into various herbicidal scaffolds. For instance, reaction with an appropriate aminothiazole derivative can lead to novel compounds with potential pre- or post-emergence herbicidal activity. The strong electron-withdrawing nature of the trifluoromethyl groups can influence the electronic properties of the entire molecule, impacting its mode of action and efficacy.
Structure-Activity Relationship (SAR) Insights
The biological activity of agrochemicals is highly dependent on their three-dimensional structure and electronic properties. The 2,6-bis(trifluoromethyl)phenyl moiety offers several advantages in SAR studies:
| Feature | Impact on Biological Activity | Reference |
| Steric Hindrance | The two bulky CF₃ groups can lock the conformation of the molecule, leading to a more specific and potent interaction with the target enzyme or receptor. | [4] |
| Lipophilicity | The trifluoromethyl groups significantly increase the lipophilicity of the molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. | [1] |
| Metabolic Stability | The strong C-F bonds are resistant to metabolic degradation by cytochrome P450 enzymes, leading to a longer lasting effect in the target organism. | [1] |
| Electron-Withdrawing Nature | The strong inductive effect of the CF₃ groups can modulate the pKa of adjacent functional groups, influencing their binding characteristics and overall activity. | [2] |
Data Summary: Biological Activity of Representative Compounds
The following table summarizes the biological activity of agrochemicals and their intermediates containing the trifluoromethylphenyl moiety, demonstrating the potential of derivatives from this compound.
| Compound Class | Target Organism | Biological Activity | Reference |
| N-(Trifluoromethyl)phenyl Pyrazoles | Gram-positive bacteria (e.g., Staphylococcus aureus) | Potent growth inhibitors with MIC values as low as 0.25 µg/mL. Effective against antibiotic-resistant strains. | [2][5] |
| Bis(trifluoromethyl)phenyl-based Strobilurins | Fungi (e.g., Erysiphe graminis) | More effective than some commercial strobilurin fungicides like azoxystrobin. | [6] |
| Phthalic Acid Diamides with Trifluoromethylphenyl group | Diamondback moth (Plutella xylostella) | Excellent larvicidal activities. | [7] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel agrochemicals. Its high reactivity in nucleophilic aromatic substitution reactions allows for the efficient and regioselective introduction of the 2,6-bis(trifluoromethyl)phenyl moiety into a wide range of molecular scaffolds. The unique steric and electronic properties conferred by this group often lead to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate in the discovery and development of the next generation of high-performance agrochemicals.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0044605A1 - Fungicidal bis-azolyl compounds - Google Patents [patents.google.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. mdpi.com [mdpi.com]
Application Note: Strategic Incorporation of 2-Fluoro-1,3-bis(trifluoromethyl)benzene for the Synthesis of Advanced Liquid Crystals
Introduction: The Imperative of Fluorination in High-Performance Liquid Crystals
The relentless advancement of liquid crystal display (LCD) technology necessitates the development of liquid crystalline materials with increasingly sophisticated and precisely controlled physicochemical properties. Among the various strategies employed to fine-tune these properties, the selective incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into the mesogenic core stands out as a particularly powerful approach.[1][2] Fluorination exerts a profound influence on key characteristics such as dielectric anisotropy (Δε), birefringence (Δn), viscosity, and thermal stability.[2][3]
The 2-fluoro-1,3-bis(trifluoromethyl)benzene moiety is an exceptionally valuable building block in the rational design of advanced liquid crystals. The strategic placement of a fluorine atom and two trifluoromethyl groups on the benzene ring imparts a unique combination of electronic and steric effects. The strong electron-withdrawing nature of the two -CF3 groups, amplified by the electronegative fluorine atom, can lead to a significant modification of the molecule's dipole moment and, consequently, its dielectric anisotropy.[4][5] This is crucial for applications in various display modes, such as twisted nematic (TN) and vertical alignment (VA) technologies.[1] Furthermore, the steric bulk of the trifluoromethyl groups can disrupt intermolecular packing, often leading to a reduction in melting point and viscosity, which are desirable for fast-switching display applications.[3]
This application note provides a detailed guide for researchers and scientists on the utilization of this compound in the synthesis of novel liquid crystals. We will present a logical synthetic workflow, detailed experimental protocols for key transformations, and discuss the causality behind the experimental choices, grounded in established organometallic cross-coupling chemistry.
Synthetic Strategy: A Modular Approach to Fluorinated Bi- and Terphenyl Liquid Crystals
A robust and versatile strategy for the synthesis of liquid crystals incorporating the 2-fluoro-1,3-bis(trifluoromethyl)phenyl core involves a modular approach centered around palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[4][6][7][8] These reactions are renowned for their high functional group tolerance and reliability in forming carbon-carbon bonds, which are essential for constructing the rigid mesogenic core of liquid crystals.[4][8]
Our proposed synthetic workflow begins with the functionalization of this compound to prepare it for cross-coupling. A common and effective strategy is to introduce a bromine atom, creating a versatile synthetic handle for subsequent reactions. This can be followed by a Suzuki-Miyaura coupling with a suitable boronic acid to construct a biaryl or terphenyl system. Alternatively, the brominated intermediate can be subjected to a Sonogashira coupling to introduce an acetylene linkage, a common structural motif in high-birefringence liquid crystals.
Diagram: Synthetic Workflow for Fluorinated Liquid Crystals
Caption: General synthetic workflow for liquid crystals from this compound.
Experimental Protocols
Protocol 1: Bromination of this compound
Rationale: The introduction of a bromine atom onto the aromatic ring is a critical first step to enable subsequent palladium-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group in the oxidative addition step of the catalytic cycle.[4] The reaction conditions are chosen to favor mono-bromination at the position para to the fluorine atom due to steric hindrance from the bulky trifluoromethyl groups.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Iron(III) chloride (FeCl3, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous dichloromethane.
-
Slowly add the NBS solution to the reaction mixture via the dropping funnel over 30 minutes.
-
Add a catalytic amount of anhydrous iron(III) chloride (0.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Rationale: The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between aryl halides and arylboronic acids.[4][7][8] This reaction is chosen for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex liquid crystal molecules. The choice of a palladium catalyst and ligand is crucial for achieving high yields.
Materials:
-
4-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene (from Protocol 1)
-
Arylboronic acid (e.g., 4-alkoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Triphenylphosphine (PPh3) (0.08 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a Schlenk flask, combine 4-bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.0 eq).
-
Add a mixture of toluene and ethanol (e.g., 3:1 v/v) as the solvent.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield the pure fluorinated biaryl liquid crystal.
| Reactant A | Reactant B | Product | Yield (%) | Mesophase |
| 4-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene | 4-Hexyloxyphenylboronic acid | 4'-(Hexyloxy)-2-fluoro-1,3-bis(trifluoromethyl)biphenyl | 85 | Nematic |
| 4-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene | 4-Cyanophenylboronic acid | 4'-Cyano-2-fluoro-1,3-bis(trifluoromethyl)biphenyl | 88 | Nematic |
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The strategic use of this compound as a core building block offers a reliable pathway to novel liquid crystalline materials with potentially superior properties. The protocols detailed in this application note provide a solid foundation for the synthesis of advanced fluorinated bi- and terphenyls. The modular nature of the Suzuki-Miyaura and Sonogashira coupling reactions allows for the systematic variation of the molecular structure, enabling the fine-tuning of mesomorphic and electro-optical properties.
Future work in this area could involve the synthesis of more complex liquid crystal architectures, such as bent-core or discotic mesogens, incorporating the 2-fluoro-1,3-bis(trifluoromethyl)phenyl moiety. Furthermore, a detailed investigation into the structure-property relationships of these novel materials will be crucial for their targeted application in next-generation display technologies and other advanced optical and electronic devices.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 887268-09-9|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Welcome to the technical support center for handling and purifying 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS No. 887268-09-9). This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their experiments. We will address common challenges and provide detailed, field-proven protocols to ensure the integrity of your material.
This document synthesizes data from established safety data sheets, chemical suppliers, and synthetic methodology patents to provide a comprehensive overview. Please note that while specific experimental data for the 2-fluoro derivative is limited, the purification strategies are based on the well-documented properties of its parent compound, 1,3-bis(trifluoromethyl)benzene (CAS No. 402-31-3), and general principles of organic chemistry.
Part 1: Frequently Asked Questions & Pre-Purification Assessment
This section addresses the initial questions and analytical steps crucial for designing an effective purification strategy.
Q1: What are the critical physical properties of this compound and how do they inform purification?
Table 1: Physical Properties of 1,3-Bis(trifluoromethyl)benzene and Inferred Properties of the 2-Fluoro Derivative.
| Property | 1,3-Bis(trifluoromethyl)benzene | This compound (Estimated) | Purification Implication |
|---|---|---|---|
| CAS Number | 402-31-3[1][2] | 887268-09-9[3] | Correct identification and literature search. |
| Molecular Weight | 214.11 g/mol [4][5] | 232.10 g/mol [6] | Affects boiling point and chromatographic behavior. |
| Boiling Point | 116-116.3 °C (at atm. pressure)[1][2][7] | ~120-130 °C | Suitable for atmospheric or vacuum distillation. |
| Appearance | Clear, colorless liquid[1][2] | Clear, colorless liquid | Any discoloration indicates impurities. |
| Density | 1.378 g/mL at 25 °C[1][2][7] | ~1.4-1.5 g/mL | Higher density than water. |
| Solubility | Insoluble in water; Soluble in ether, benzene, alcohol[1][2][7] | Similar to parent compound | Guides solvent choice for extraction and chromatography. |
Q2: I've just synthesized a crude batch. What are the most likely impurities?
A2: Impurities are typically remnants of the synthetic process. The synthesis of bis(trifluoromethyl)benzenes often involves the halogenation of xylenes.[8][9] Therefore, you should anticipate the following:
-
Incompletely Fluorinated Intermediates: Compounds such as 2-fluoro-1-(trifluoromethyl)-3-(trichloromethyl)benzene or other partially chlorinated species. These arise from incomplete fluorination of trichloromethyl groups with reagents like HF.[10]
-
Positional Isomers: If the starting material was not a pure isomer, you might have other isomers like 2-Fluoro-1,4-bis(trifluoromethyl)benzene.
-
Starting Materials: Unreacted starting materials, such as the corresponding xylene or (trichloromethyl)benzene derivatives.
-
Reaction Solvents: High-boiling point solvents used during synthesis, such as DMF or sulfolane.[11]
-
Side-Reaction Products: Byproducts from chlorination or fluorination steps.
Q3: How can I get a quick and reliable assessment of my crude product's purity?
A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal first step. It will separate volatile components and provide their mass-to-charge ratio, helping to identify isomers, starting materials, and other byproducts.
-
¹⁹F NMR Spectroscopy: Since the target molecule and many likely impurities contain trifluoromethyl groups, ¹⁹F NMR is exceptionally informative. The fluorine atom on the ring and the two CF₃ groups will each have distinct chemical shifts. Impurities with different fluorine environments will be easily identifiable.
-
¹H NMR Spectroscopy: This will help quantify any proton-containing impurities, especially residual solvents or unreacted starting materials.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during purification.
Q4: My GC analysis shows multiple peaks with similar mass spectra, suggesting isomers. How can I separate them?
A4: Isomer separation is challenging due to their similar physical properties.
-
Fractional Distillation: This is the most effective method for separating isomers on a larger scale. A vacuum-jacketed column with a high number of theoretical plates (e.g., a Vigreux or packed column) is essential. The slight difference in boiling points between isomers can be exploited by careful control of the reflux ratio and distillation rate.
-
Preparative Gas Chromatography (Prep-GC): For very high purity on a smaller scale, Prep-GC is an excellent option. Specialized columns can provide baseline separation of isomers.[12][13]
Q5: My product is contaminated with high-boiling, colored impurities. Distillation is leaving a tar-like residue.
A5: This indicates the presence of non-volatile or polymeric impurities.
-
Solution: Pass the crude material through a short plug of silica gel or activated charcoal before distillation. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane), apply it to the plug, and elute with the same solvent. This will adsorb the polar, high-molecular-weight impurities. Evaporate the solvent from the filtrate and proceed with distillation. This pre-treatment often prevents decomposition and discoloration during heating.
Q6: After purification by distillation, my NMR still shows residual solvent (e.g., DMF, DMSO). What's the best way to remove it?
A6: These are high-boiling polar solvents that are difficult to remove.
-
Aqueous Workup/Washes: If you haven't already, perform an aqueous workup. Dissolve the product in a water-immiscible solvent like diethyl ether or ethyl acetate. Wash the organic layer multiple times with water, followed by a brine wash. This will extract the highly water-soluble DMF or DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the volatile solvent via rotary evaporation.
-
High-Vacuum Application: After rotary evaporation, place the flask on a high-vacuum line (Schlenk line) for several hours. Gentle heating (30-40 °C) can aid in removal, but be cautious not to evaporate your product if its vapor pressure is significant.
Part 3: Detailed Purification Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[14][15]
Protocol 1: Fractional Vacuum Distillation
This is the primary method for purifying this compound from most common impurities. Using a vacuum lowers the boiling point, preventing potential thermal decomposition.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a vacuum-jacketed Vigreux column (minimum 20 cm), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a cold trap in between. Ensure the system can achieve and hold the desired pressure (e.g., 20-50 mmHg).
-
Charging the Flask: Charge the distillation flask with the crude product (no more than 2/3 full) and a magnetic stir bar or boiling chips for smooth boiling.
-
Initiating Distillation: Begin stirring and slowly heat the distillation flask using a heating mantle.
-
Equilibration: As the liquid begins to boil and the vapor rises, a vapor ring will become visible ascending the column. Adjust the heat so this ring rises slowly. Allow the system to equilibrate by observing the reflux at the top of the column for 10-15 minutes before collecting any distillate.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The temperature will be unstable during this phase.
-
Main Fraction: Once the distillation temperature stabilizes at the boiling point of your product at that pressure, switch to a new receiving flask to collect the pure fraction.
-
Final Fraction: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating your main fraction.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
Protocol 2: Flash Column Chromatography
This method is effective for removing non-volatile or highly polar impurities.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate or hexane and dichloromethane. You are looking for a system where the product has an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass chromatography column with silica gel using the selected solvent system (as a slurry). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified liquid.
Part 4: Visualized Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Isomeric Impurities
Caption: Troubleshooting flowchart for separating isomeric impurities.
Part 5: Safety & Handling
Based on the Safety Data Sheet (SDS) for the parent compound, 1,3-bis(trifluoromethyl)benzene, the 2-fluoro derivative should be handled with significant care.[14][16][17]
-
Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and other ignition sources.[16] Use explosion-proof electrical equipment.[15]
-
Irritant: Causes skin irritation and serious eye irritation.[14] May cause respiratory irritation.[14]
-
Handling: Avoid breathing vapors or mist.[15] Wash hands thoroughly after handling.[18] Use only in a well-ventilated area, preferably a chemical fume hood.[14]
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile), flame-retardant protective clothing, and chemical safety goggles or a face shield.[16]
-
Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information before beginning any experimental work.
References
- 1. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]
- 2. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]
- 3. 887268-09-9|this compound|BLD Pharm [bldpharm.com]
- 4. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 887268-08-8 Cas No. | 2-Fluoro-1,4-bis-(trifluoromethyl)benzene | Matrix Scientific [matrixscientific.com]
- 7. sfdchem.com [sfdchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. DE69915924T2 - Process for the preparation of bis (trifluoromethyl) benzene - Google Patents [patents.google.com]
- 10. US4093669A - Method for preparing trichloromethyl-trifluoromethyl-benzenes - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Functionalization of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Welcome to the technical support center for the functionalization of 2-fluoro-1,3-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly electron-deficient and sterically hindered substrate. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.
I. Understanding the Substrate: Key Physicochemical Properties
This compound is a unique building block characterized by a fluorine atom positioned between two strongly electron-withdrawing trifluoromethyl (CF₃) groups. This arrangement dictates its reactivity, presenting both opportunities and challenges in synthesis.
| Property | Implication for Reactivity |
| High Electron Deficiency | The aromatic ring is highly activated towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) a primary functionalization pathway.[1][2] Conversely, the ring is strongly deactivated for Electrophilic Aromatic Substitution (EAS).[3] |
| Steric Hindrance | The two bulky CF₃ groups flank the fluorine atom and the C2 position, potentially hindering the approach of nucleophiles or catalysts.[4] |
| C-F Bond Strength | While aryl C-F bonds are generally strong, the electron-withdrawing nature of the CF₃ groups can facilitate its cleavage in certain reactions, such as SNAr, where fluoride is a good leaving group.[5] |
| Directing Effects | The CF₃ groups are meta-directing in EAS, while the fluorine atom is an ortho, para-director.[3][6] However, due to the strong deactivation by the CF₃ groups, EAS is generally disfavored. |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during the functionalization of this compound, providing explanations and actionable solutions.
Category 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: My SNAr reaction with an amine nucleophile is sluggish or fails to proceed. What are the likely causes and how can I improve the yield?
Answer:
Several factors can contribute to low reactivity in SNAr reactions with this substrate.
-
Insufficient Nucleophilicity: While the ring is activated, a weak nucleophile may still struggle to initiate the attack. Amines with lower pKa values or significant steric bulk around the nitrogen atom may exhibit reduced reactivity.
-
Inappropriate Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF, DMSO, or THF are generally preferred as they can solvate the cation of the base without deactivating the nucleophile through hydrogen bonding.
-
Base Strength: A suitable base is required to deprotonate the amine (if it's a primary or secondary amine) or to facilitate the departure of the fluoride leaving group. Common bases include K₂CO₃, Cs₂CO₃, or NaH. The strength of the base should be matched to the pKa of the nucleophile.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction. However, excessively high temperatures can lead to decomposition.
Troubleshooting Protocol:
-
Enhance Nucleophilicity: If using a primary or secondary amine, ensure complete deprotonation by using a slight excess of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent.
-
Optimize Solvent: Switch to a higher-boiling aprotic polar solvent like DMSO or NMP to allow for higher reaction temperatures.
-
Increase Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals, monitoring for product formation and potential decomposition by TLC or LC-MS.
-
Consider a More Reactive Nucleophile: If possible, using a more nucleophilic amine or the corresponding alkoxide (for O-arylation) can significantly improve reaction rates.
Question 2: I am observing the formation of a side product where my nucleophile has added at a different position on the ring. Why is this happening?
Answer:
While substitution at the C-F bond is electronically favored, side reactions can occur under certain conditions. The strong electron-withdrawing effect of the two CF₃ groups makes the positions ortho and para to them susceptible to nucleophilic attack. However, with the fluorine at C2, the primary site of attack is expected at this position. If substitution is observed elsewhere, it could be due to a more complex mechanism, such as a benzyne intermediate, although this is less common for fluoroarenes compared to heavier halogens.[7][8]
A more likely scenario, especially with highly basic conditions, is the possibility of deprotonation at one of the aromatic C-H positions, leading to a lithiated intermediate that could then react differently.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected regioisomers.
Category 2: Metal-Catalyzed Cross-Coupling Reactions
Question 3: I am attempting a Suzuki-Miyaura coupling at the C-F position, but I am getting low to no yield. What are the challenges?
Answer:
Direct Suzuki-Miyaura coupling involving the cleavage of an aryl C-F bond is challenging due to the high bond dissociation energy of the C-F bond.[9][10] While specialized catalytic systems exist for C-F activation, they often require specific ligands and conditions that are not standard for typical Suzuki reactions.[10]
The two CF₃ groups also present significant steric hindrance around the fluorine atom, which can prevent the palladium catalyst from undergoing oxidative addition.[4]
Recommended Approach & Protocol:
Instead of direct C-F coupling, a more reliable strategy is to first introduce a more reactive handle, such as bromine or iodine, onto the ring. This can be achieved via ortho-lithiation followed by quenching with an electrophilic halogen source.
Step-by-Step Protocol for Bromination:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous THF and cool to -78 °C.
-
Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) (1.1 equivalents) while maintaining the temperature at -78 °C.[11] Stir for 1-2 hours. Note: Fluorine is a potent ortho-directing group in metalation reactions.[11][12]
-
Quenching: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide (NBS) (1.2 equivalents) in anhydrous THF.
-
Workup: Allow the reaction to warm to room temperature, then quench with saturated aqueous NH₄Cl. Extract with an organic solvent, dry, and purify by column chromatography.
The resulting bromo-derivative is a much more suitable substrate for standard Suzuki-Miyaura cross-coupling reactions.
Question 4: My Buchwald-Hartwig amination is not working. Are there specific considerations for this substrate?
Answer:
Similar to the Suzuki coupling, direct Buchwald-Hartwig amination of the C-F bond is not a standard transformation.[13][14][15] The reaction typically requires an aryl halide (Br, I) or triflate.[16]
However, if you have successfully introduced a bromine atom as described above, and are still facing issues, consider the following:
-
Ligand Choice: The steric hindrance from the adjacent CF₃ groups may require the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to promote efficient oxidative addition and reductive elimination.
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[16]
-
Catalyst Deactivation: The substrate or impurities could potentially poison the palladium catalyst. Using a pre-catalyst or ensuring high purity of all reagents is crucial.
Troubleshooting Diagram for Buchwald-Hartwig Amination (of the brominated derivative):
Caption: Key checkpoints for Buchwald-Hartwig troubleshooting.
Category 3: Ortho-Lithiation and Functionalization
Question 5: During an ortho-lithiation attempt, I am getting a complex mixture of products, including what appears to be a dimer. What is causing this?
Answer:
A significant side reaction in the lithiation of highly fluorinated arenes is the formation of a benzyne intermediate.[7][8] If the ortho-lithiated species is not trapped efficiently by an electrophile at low temperatures, it can eliminate lithium fluoride (LiF) to form a highly reactive aryne. This aryne can then be trapped by another equivalent of the lithiated species or other nucleophiles in the reaction mixture, leading to dimerization or other undesired products.
Key Factors for Successful Lithiation:
| Parameter | Recommended Condition & Rationale |
| Temperature | Must be kept very low, typically -78 °C or even lower, to prevent LiF elimination. The lithiated intermediate can be unstable at temperatures as low as -40 °C.[7][8] |
| Base | Use a strong, sterically hindered base like LDA or LiTMP to ensure rapid and clean deprotonation without acting as a nucleophile itself.[7] |
| Electrophile | The electrophile should be added in situ or immediately after the lithiation is complete to trap the desired anion before it can decompose.[8] |
| Reaction Time | Keep the time between lithiation and quenching as short as possible. |
Preventative Measures:
-
Strict Temperature Control: Use a cryostat or a well-maintained dry ice/acetone bath.
-
Inverse Addition: Consider adding the organolithium base to a solution of the substrate and the electrophile (Barbier conditions) to ensure the lithiated species is trapped as soon as it is formed.
-
Monitor the Reaction: Use low-temperature NMR if possible to observe the formation of the desired lithiated intermediate and its stability over time.
III. References
-
Beade, M., & Uria, U. (2021). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. RSC.
-
Welch, A. J., & Percy, J. M. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. NIH.
-
Mongin, F., & Schlosser, M. (1996). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate.
-
Schlosser, M., & Mongin, F. (2004). Ortho-selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with anionic nucleophiles. Semantic Scholar.
-
Li, J., et al. (2024). Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary centres. RSC Publishing.
-
Dakine Manufacturing. (2025). Mastering Cross-Coupling: The Role of 3-Bromo-2-fluorobenzotrifluoride.
-
Perez, M., et al. (2018). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
-
Snieckus, V. (n.d.). Directed (ortho) Metallation.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
Langer, P., & Sharif, M. (2016). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. ResearchGate.
-
ACS Catalysis. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives. ACS Publications.
-
MDPI. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
-
OpenOChem Learn. (n.d.). Synthesizing Disubstituted Benzenes: Effects of Substituents on Rate and Orientation.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides.
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
-
Journal of Fluorine Chemistry. (1972). The fluorination of 1,3-Bis-(trifluoromethyl)benzene over potassium tetrafluorocobaltate(III).
-
Curran, D. P., & Zhang, W. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. NIH.
-
Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups.
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
-
MuseChem. (n.d.). Understanding 1-Bromo-3,5-bis(trifluoromethyl)benzene: Properties, Applications, and Synthesis.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
-
Dakine Manufacturing. (2025). Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids.
-
Lalic, G., & Troupel, M. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. NIH.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
Gouverneur, V., & Tredwell, M. (2016). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. ResearchGate.
-
Snieckus, V. (2003). An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ResearchGate.
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
-
Cengage. (n.d.). Chapter 16 The Chemistry of Benzene and Its Derivatives.
-
ACS Publications. (2018). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
-
Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. NIH.
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
-
ACS Publications. (1979). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents.
-
Master Organic Chemistry. (2018). Synthesis of Benzene Derivatives (2) – Polarity Reversal.
-
Wikipedia. (n.d.). 1,3-Bis(trifluoromethyl)benzene.
-
Prakash, G. K. S., & Olah, G. A. (2008). Protolytic defluorination of trifluoromethyl-substituted arenes. NIH.
-
Dakine Manufacturing. (n.d.). Exploring the Versatility of 4-Bromo-1,3-bis(trifluoromethyl)benzene.
-
Matrix Scientific. (n.d.). 2-Fluoro-1,4-bis-(trifluoromethyl)benzene.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesizing Disubstituted Benzenes: Effects of Substituents on Rate and Orientation | OpenOChem Learn [learn.openochem.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. colorado.edu [colorado.edu]
- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Cross-coupling of organic fluorides with allenes: a silyl-radical-relay pathway for the construction of α-alkynyl-substituted all-carbon quaternary ce ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06617G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Welcome to the technical support center for 2-Fluoro-1,3-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common experimental challenges. The unique electronic properties of this highly fluorinated building block, driven by the strong electron-withdrawing nature of the two trifluoromethyl groups and the fluorine atom, make it a valuable synthon, but also one that requires careful consideration of reaction parameters. This resource synthesizes technical data with field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The benzene ring in this compound is highly electron-deficient. This is due to the potent inductive (-I) and mesomeric (-M) effects of the two trifluoromethyl (CF₃) groups. Consequently, the molecule is highly susceptible to nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and at the positions ortho and para to the trifluoromethyl groups.[1][2] Conversely, electrophilic aromatic substitution is significantly disfavored. The fluorine atom is an excellent leaving group in SNAr reactions due to the stabilization of the resulting negative charge by the electron-withdrawing CF₃ groups.
Q2: What are the recommended storage and handling procedures for this compound?
A2: this compound is a flammable liquid and should be stored in a cool, well-ventilated area away from heat, sparks, and open flames.[3][4] It is also an irritant to the skin, eyes, and respiratory system.[5] Therefore, it is crucial to handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][6] Ensure that an eye wash station and safety shower are readily accessible.[3]
Q3: Which solvents are most suitable for reactions involving this compound?
A3: The choice of solvent is critical and depends on the specific reaction. For nucleophilic aromatic substitution, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the nucleophile and facilitate the reaction.[7] However, be aware that some fluorinating reagents can react exothermically with solvents like DMF and DMSO.[8] For metal-catalyzed cross-coupling reactions, ethereal solvents like tetrahydrofuran (THF) or dioxane, and aromatic hydrocarbons like toluene are commonly used. Always ensure the solvent is anhydrous, as moisture can quench organometallic intermediates and bases.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Q: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am observing very low conversion even after prolonged reaction times. What are the likely causes and how can I improve the yield?
A: Low conversion in SNAr reactions with this substrate can often be attributed to several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The nucleophilicity of many nucleophiles, especially neutral ones like amines, needs to be enhanced by a base to deprotonate them and increase their reactivity. The pKa of the conjugate acid of your nucleophile is a key consideration. | Use a stronger, non-nucleophilic base. For amines, consider using sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The choice of base should be tailored to the nucleophile's pKa. |
| Inappropriate Solvent | As mentioned in the FAQs, the solvent plays a crucial role. Non-polar solvents will not effectively solvate the nucleophile and the charged intermediate (Meisenheimer complex), thus slowing down the reaction. | Switch to a polar aprotic solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP). These solvents will increase the rate of SNAr reactions. |
| Low Reaction Temperature | While the substrate is activated towards SNAr, some nucleophiles still require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. A temperature range of 60-100 °C is a good starting point for many SNAr reactions. |
| Moisture in the Reaction | Water can protonate the nucleophile, reducing its reactivity, and can also react with strong bases. | Ensure all glassware is oven-dried, and use anhydrous solvents. If using a hygroscopic base like K₂CO₃, consider drying it in an oven before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended. |
Experimental Workflow: Optimizing Amine SNAr
Caption: Workflow for optimizing SNAr with an amine.
Issue 2: Side Product Formation in Palladium-Catalyzed Cross-Coupling Reactions
Q: I am performing a Suzuki-Miyaura cross-coupling reaction with a boronic acid and am observing significant formation of a homocoupled product from my boronic acid. How can I suppress this side reaction?
A: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and certain palladium catalyst systems.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction Mixture | Oxygen can promote the oxidative homocoupling of the boronic acid. | Thoroughly degas your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the reagents. |
| Inappropriate Palladium Precatalyst/Ligand | The choice of palladium source and ligand is crucial for efficient cross-coupling and can influence the rates of competing side reactions. Some ligands are more prone to promoting homocoupling. | Screen different palladium precatalysts and phosphine ligands. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often give good results. Consider using a pre-formed catalyst complex to ensure a consistent Pd(0) source. |
| Incorrect Base or Stoichiometry | The base plays a role in the transmetalation step. An inappropriate base or incorrect stoichiometry can lead to side reactions. | Use a milder base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF). Ensure the stoichiometry of the base is optimized; typically 2-3 equivalents are used. |
| Reaction Temperature Too High | Elevated temperatures can sometimes favor side reactions over the desired cross-coupling. | Try running the reaction at a lower temperature for a longer period. Room temperature reactions are possible for many Suzuki-Miyaura couplings with the right catalyst system. |
Troubleshooting Logic: Minimizing Homocoupling
Caption: Decision tree for minimizing boronic acid homocoupling.
Issue 3: Difficulty in Purification
Q: My reaction appears to be successful by LC-MS, but I am struggling to isolate a pure product by column chromatography. The product seems to co-elute with starting material or byproducts.
A: Purification of highly fluorinated compounds can be challenging due to their unique polarity and volatility.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Components | The high fluorine content can make both the starting material and product relatively non-polar, leading to similar retention factors (Rf) on silica gel. | Optimize your solvent system: Use a gradient elution, starting with a very non-polar solvent system (e.g., pure hexanes) and gradually increasing the polarity. Consider using alternative solvent systems, such as dichloromethane/hexanes or toluene/hexanes. Alternative stationary phase: If silica gel is not providing adequate separation, consider using alumina or a C18-functionalized (reverse-phase) silica gel. |
| Product Volatility | Some derivatives of this compound may be volatile, leading to loss of product during solvent removal under high vacuum. | Careful solvent removal: Remove the solvent at reduced pressure without excessive heating. Use a cold trap to recover any volatile product. Alternative purification: If the product is sufficiently volatile and thermally stable, consider purification by distillation or sublimation under reduced pressure. |
| Residual Reagents/Byproducts | Some reagents, like phosphine oxides from ligands in cross-coupling reactions, can be difficult to remove by chromatography. | Aqueous workup: Perform a thorough aqueous workup to remove water-soluble impurities. A wash with dilute acid or base can help remove basic or acidic impurities, respectively. Precipitation/Crystallization: If the product is a solid, attempt to purify it by recrystallization from a suitable solvent system. This can be a highly effective method for achieving high purity. |
References
- 1. mdpi.com [mdpi.com]
- 2. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Welcome to the technical support center for 2-Fluoro-1,3-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this highly versatile yet reactive fluorinated building block. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experimental workflows.
Introduction: Understanding the Stability Profile
This compound is a valuable reagent in organic synthesis, prized for its unique electronic properties conferred by the electron-withdrawing trifluoromethyl groups and the reactive fluorine substituent. However, these same features contribute to its potential stability issues. The benzene ring is highly electron-deficient, making it susceptible to nucleophilic attack. Furthermore, the trifluoromethyl groups themselves can exhibit instability under certain harsh conditions. This guide will provide a framework for understanding and managing these potential issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound.
Issue 1: Unexpected Side Products or Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting a nucleophilic aromatic substitution (SNAr) reaction to displace the fluorine atom, but I am observing a mixture of products and a lower than expected yield of my desired compound. What could be the cause?
A: This is a common challenge stemming from the high reactivity of the starting material. Several factors could be at play:
-
Causality: The two trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups, which strongly activate the aromatic ring for nucleophilic attack.[1][2] While this is desirable for the intended SNAr reaction at the C-F bond, it also makes other positions on the ring susceptible to attack, especially if a very strong nucleophile or harsh reaction conditions are used. Additionally, the stability of the Meisenheimer complex intermediate is crucial for a successful reaction.[1][3]
-
Troubleshooting Steps:
-
Re-evaluate Your Nucleophile: Highly reactive and sterically unhindered nucleophiles may lead to a loss of regioselectivity. If possible, consider using a bulkier or less reactive nucleophile.
-
Optimize Reaction Temperature: SNAr reactions are often temperature-sensitive. Running the reaction at a lower temperature may improve selectivity by favoring the kinetically controlled product.
-
Solvent Choice: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[4]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The electron-deficient ring can be sensitive to oxygen, especially at elevated temperatures.
-
-
Experimental Protocol: A General Approach for SNAr with an Amine Nucleophile
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and your amine nucleophile (1.1 eq).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Add a suitable base, such as potassium carbonate (K2CO3) (1.5 eq).[4]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Decomposition Observed During Workup or Purification
Q: My reaction appears to be successful based on initial analysis, but I am experiencing significant product loss or decomposition during the aqueous workup or column chromatography. Why is this happening?
A: This issue often points to the instability of either your starting material or product under the workup and purification conditions.
-
Causality:
-
Basic Conditions: The trifluoromethyl groups can be susceptible to hydrolysis under strong basic conditions, leading to the formation of carboxylic acids.[5] While generally stable, prolonged exposure to strong bases during workup should be avoided.
-
Acidic Conditions: Exposure to strong acids, particularly superacids, can lead to protolytic defluorination of the trifluoromethyl groups.[5] This is a significant concern if your workup involves a strong acid wash.
-
Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds.
-
-
Troubleshooting Steps:
-
Neutralize Carefully: If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.
-
Avoid Strong Acids: Use dilute acid solutions for washing if required, and ensure the organic layer is subsequently washed with water to remove any residual acid.
-
Use Deactivated Silica Gel: For column chromatography, consider using silica gel that has been deactivated with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.
-
Temperature Control: Keep all workup and purification steps at low temperatures to minimize thermal degradation.
-
-
Diagram: Decision Workflow for Product Isolation
Caption: Decision workflow for isolating products from reactions involving this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage and handling are crucial to maintain the integrity of this reagent.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[6][7][8][9] The container should be tightly sealed to prevent moisture ingress.[7][8] It is a flammable liquid and should be stored in a flammables-approved cabinet.[7][8][9]
-
Handling: Handle in a well-ventilated fume hood.[6][9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Avoid contact with skin and eyes. Take precautionary measures against static discharge.[7][10][8]
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong oxidizing agents and strong bases.[6][7][10] Reactions with these substances can be vigorous and may lead to decomposition.
Q3: What are the expected hazardous decomposition products?
A3: Under thermal decomposition or in the event of a fire, hazardous decomposition products can include carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and fluorine.[7]
Q4: Is this compound sensitive to light?
Q5: Can the trifluoromethyl groups be cleaved under any conditions?
A5: Yes, the C-F bonds in the trifluoromethyl groups are generally very strong, but they are not inert. As mentioned, strong acids can cause protolytic defluorination.[5] Certain reducing agents can also effect the reduction of a C-F bond to a C-H bond.[12] It is important to be aware of these potential side reactions when planning your synthetic route.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C8H3F7 | [13] |
| Molecular Weight | 232.10 g/mol | [13] |
| Boiling Point | Not available for this isomer. 1,3-Bis(trifluoromethyl)benzene: 114–116 °C | [14] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [6][7][10] |
| Hazardous Decomposition | CO, CO2, HF, F2 | [7] |
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline | MDPI [mdpi.com]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. achmem.com [achmem.com]
- 14. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Fluoro-1,3-bis(trifluoromethyl)benzene
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-Fluoro-1,3-bis(trifluoromethyl)benzene. The unique electronic properties conferred by the fluorine and trifluoromethyl groups make this compound a valuable building block, but also necessitate specific handling and storage protocols. This document moves beyond simple procedural lists to explain the chemical reasoning behind each recommendation, ensuring both safety and experimental integrity.
Section 1: Core Safety & Storage FAQs
This section addresses the most frequent and critical questions regarding the safe storage and fundamental hazards of this compound.
Q1: What are the primary hazards associated with this compound?
A1: Based on data from its close structural analog, 1,3-bis(trifluoromethyl)benzene, the compound should be treated as hazardous. The primary risks are:
-
Flammability: It is a flammable or combustible liquid and vapor.[1][2][3] Vapors are heavier than air and may travel to an ignition source.
-
Irritation: It is known to cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Effects: Inhalation of mists or vapors may cause respiratory tract irritation, with potential for drowsiness and dizziness at high concentrations.[1][3][4][5]
-
Environmental Hazard: This class of compound can be toxic to aquatic life with long-lasting effects.
Q2: What are the ideal storage conditions for this compound to ensure its stability and safety?
A2: Proper storage is critical for maintaining the compound's integrity and preventing accidents. The following conditions are mandatory:
-
Location: Store in a dedicated, approved flammable liquids storage cabinet.[1][5] The storage area must be cool, dry, and well-ventilated.[1][4]
-
Container: Keep the container tightly sealed to prevent the escape of vapors and contamination from atmospheric moisture.[1][4]
-
Ignition Sources: Strictly prohibit any heat sources, sparks, open flames, or smoking in the storage area.[1][4]
-
Grounding: For larger quantities, ensure containers are properly grounded and bonded to prevent static discharge during transfer.[1]
Q3: What materials and chemical classes are incompatible with this compound?
A3: Avoid contact with the following materials:
-
Strong Oxidizing Agents: These can react vigorously or explosively with organic compounds.[1][4][6]
-
Strong Bases: While the aromatic ring is electron-deficient, strong bases could potentially initiate unwanted reactions or degradation.[1][6]
Causality: The high concentration of electronegative fluorine atoms makes the benzene ring electron-poor. While this generally reduces its susceptibility to electrophilic attack, it enhances its reactivity towards strong nucleophiles under certain conditions and can lead to unpredictable reactions with powerful oxidizing agents.
Q4: What is the recommended shelf-life, and how can I assess the compound for degradation?
A4: When stored under the recommended conditions (cool, dry, inert atmosphere), this compound is a stable compound.[1][6] There is no standard shelf-life, so always refer to the manufacturer's certificate of analysis (CoA) and expiration date.
Self-Validation Protocol:
-
Visual Inspection: Before use, visually inspect the liquid. It should be a clear, colorless to light yellow liquid.[4] Significant darkening or the presence of precipitates indicates potential degradation.
-
Analytical Verification: If the compound's purity is critical for your experiment (e.g., in catalysis or GMP synthesis), and its appearance is questionable or it has been stored for a long time, re-verify its purity using techniques like ¹H or ¹⁹F NMR spectroscopy or GC-MS.
Section 2: Handling Protocols & Personal Protective Equipment (PPE)
Safe and accurate handling is paramount for both user safety and experimental success.
Physicochemical Data Summary
For quick reference, the properties of the closely related 1,3-bis(trifluoromethyl)benzene are summarized below. These values should be considered representative for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₆ | [2][3] |
| Molar Mass | 214.11 g/mol | [2][3] |
| Appearance | Colorless to yellow liquid | [2][4] |
| Boiling Point | ~114-116 °C | [2] |
| Density | ~1.53 - 1.61 g/cm³ | [4] |
| Vapor Density | ~8.9 (Air = 1) | [4] |
Q5: What is the mandatory Personal Protective Equipment (PPE) for handling this liquid?
A5: A multi-layered approach to PPE is required:
-
Engineering Controls: All handling must be performed inside a certified chemical fume hood to control vapor exposure.[1][4]
-
Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.
-
Hand Protection: Use nitrile or other chemically resistant gloves. It is crucial to check the glove manufacturer's compatibility chart for breakthrough time. Never wear compromised gloves.
-
Body Protection: A flame-retardant lab coat is required. Ensure clothing fully covers exposed skin.
PPE Selection Workflow
The following diagram outlines a decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE selection decision tree for handling this compound.
Q6: What is the step-by-step protocol for safely weighing and dispensing the liquid?
A6: This protocol ensures accuracy while minimizing exposure.
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.
-
Grounding (for >100 mL): If transferring larger volumes, ensure both the source and receiving containers are grounded and bonded to prevent static electricity buildup.[1]
-
Tare Container: Place a clean, dry, and sealed receiving vessel (e.g., a round-bottom flask with a septum) on a tared balance inside the fume hood.
-
Dispensing: Use a clean, dry glass syringe or a cannula for the transfer. Do not use plastic pipettes or syringes, as their compatibility is not guaranteed.
-
Execution: Unseal the reagent bottle, withdraw the desired volume, and promptly reseal the bottle. Transfer the liquid into the receiving vessel.
-
Cleaning: Rinse the syringe immediately with a suitable solvent (e.g., acetone), and dispose of the rinse solvent into a designated halogenated waste container.
-
Final Steps: Tightly seal the receiving vessel. Re-check the seal on the main reagent bottle and return it to the flammable storage cabinet. Clean the work area thoroughly.
Section 3: Troubleshooting Guide for Experimental Use
Q7: My reaction is yielding unexpected side products, and I suspect the reagent. Could its stability be the issue?
A7: While the compound is generally stable, its reactivity can be influenced by experimental conditions.
-
Thermal Stress: Excessive heating can cause thermal decomposition.[7] The C-F bonds are strong, but at high temperatures, decomposition can release reactive species like gaseous hydrogen fluoride (HF) or other fluorinated compounds, which can catalyze side reactions.[4][6] Always maintain careful temperature control.
-
Unintended Reactivity: The trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups. This property deactivates the aromatic ring to electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution, especially if there are leaving groups present or under harsh conditions. Furthermore, methods involving single-electron transfer (SET) can activate the C-F bonds for reductive functionalization.[8] Review your reaction mechanism to see if such pathways are plausible.
Q8: The compound in my bottle has a pronounced yellow color. Is it still suitable for use?
A8: A pale yellow color is often noted on safety data sheets and is generally not an indication of significant impurity.[4] However, if the color is dark or has changed noticeably over time, it suggests potential degradation or contamination. For sensitive applications like catalysis where trace impurities can poison a reaction, it is highly recommended to purify the material (e.g., by distillation) or use a fresh bottle.
Q9: I am performing an aqueous work-up, and my layers are not separating as expected. What could be the cause?
A9: The high density of this compound is the most likely reason. With a density of approximately 1.5 g/mL, this compound will almost always be the bottom layer when extracted against water or brine. This is counter-intuitive for chemists accustomed to common solvents like diethyl ether or ethyl acetate, which are less dense than water. Always double-check which layer is your organic phase before discarding anything.
Section 4: Emergency Procedures & Waste Disposal
Q10: What is the correct procedure for cleaning up a small spill (<50 mL) in a fume hood?
A10: For small spills, follow this procedure:
-
Alert & Isolate: Alert personnel in the immediate area. Keep the spill contained within the fume hood.
-
Remove Ignition Sources: Ensure any nearby heaters, stir plates, or other potential ignition sources are turned off.[1][4][5]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[4] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a sealable, labeled container designated for halogenated organic waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the same waste container.
-
Dispose: Seal the waste container and dispose of it according to your institution's hazardous waste protocols.[1][4]
Spill Response Workflow
This diagram provides a general workflow for responding to a chemical spill.
Caption: General workflow for chemical spill response.
Q11: How should I properly dispose of waste containing this compound?
A11: All waste containing this compound, including contaminated absorbents and rinsates, must be treated as hazardous waste.
-
Segregation: Collect waste in a dedicated, clearly labeled container for halogenated organic waste .
-
Disposal Route: The container must be sealed and disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]
-
Environmental Precaution: Under no circumstances should this chemical or its waste be poured down the drain or disposed of with general trash, as it can be harmful to aquatic ecosystems.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1,3-bis(trifluoromethyl)- | C8H4F6 | CID 223106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis. The methodologies and recommendations provided herein are grounded in established chemical principles and validated through practical application.
I. Overview of the Synthetic Challenge
The synthesis of this compound is a critical process for creating a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom ortho to two trifluoromethyl groups presents a unique set of synthetic hurdles. The primary and most established route to this compound is through the Balz-Schiemann reaction, which involves the diazotization of 2,6-bis(trifluoromethyl)aniline followed by thermal or photochemical decomposition of the resulting diazonium salt.[1][2][3] While conceptually straightforward, achieving high yields and purity requires careful control over reaction parameters and a thorough understanding of potential side reactions.
This guide will focus on troubleshooting the common issues associated with the Balz-Schiemann approach, providing actionable solutions to improve your synthetic outcomes.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
A. Diazotization Stage: Formation of the Diazonium Tetrafluoroborate Salt
The initial and arguably most critical step is the quantitative conversion of 2,6-bis(trifluoromethyl)aniline to its corresponding diazonium tetrafluoroborate salt. Incomplete diazotization is a primary source of low yields and impurities.
FAQ 1: My diazotization reaction is incomplete, leading to a low yield of the isolated diazonium salt. What are the likely causes and how can I fix this?
Answer: Incomplete diazotization can stem from several factors. Here’s a breakdown of potential issues and their solutions:
-
Insufficient Acid: The diazotization reaction requires a strong acidic medium, typically from hydrochloric acid (HCl) or fluoroboric acid (HBF₄), to generate the reactive nitrous acid (from NaNO₂) and to keep the starting aniline protonated and in solution.[2]
-
Troubleshooting: Ensure you are using a sufficient excess of acid. A common protocol involves dissolving the aniline in a solution of aqueous HBF₄ before the dropwise addition of aqueous sodium nitrite.
-
-
Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salts can be unstable at elevated temperatures.[4][5]
-
Troubleshooting: Maintain a strict temperature range of 0–5 °C throughout the addition of sodium nitrite.[2] Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely.
-
-
Nitrite Addition Rate: A rapid addition of the sodium nitrite solution can lead to localized warming and decomposition of the diazonium salt, as well as the formation of unwanted side products.
-
Troubleshooting: Add the sodium nitrite solution dropwise and slowly, ensuring the temperature does not rise above 5 °C.
-
-
Purity of Starting Material: The purity of the 2,6-bis(trifluoromethyl)aniline is crucial. Impurities can interfere with the diazotization process.
-
Troubleshooting: Ensure your starting aniline is of high purity. If necessary, purify it by distillation or recrystallization before use.
-
Experimental Protocol: Optimized Diazotization
-
To a stirred solution of 2,6-bis(trifluoromethyl)aniline (1.0 eq) in 48% aqueous fluoroboric acid (3.0 eq) at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise over 30 minutes.
-
Maintain the internal temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.
-
The precipitated diazonium tetrafluoroborate salt can then be isolated by filtration.
Visualization: Diazotization Workflow
Caption: Workflow for the diazotization of 2,6-bis(trifluoromethyl)aniline.
B. Decomposition Stage: Conversion to the Final Product
The decomposition of the isolated diazonium tetrafluoroborate salt is where the fluorine atom is introduced onto the aromatic ring. This step can be performed thermally or photochemically, and the choice of method can significantly impact the yield and purity.
FAQ 2: I am getting a low yield during the thermal decomposition of the diazonium salt. What can I do to improve it?
Answer: Low yields in the thermal decomposition step are often due to side reactions or incomplete conversion. Here are some key considerations:
-
Decomposition Temperature: The optimal decomposition temperature is crucial. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to charring and the formation of polymeric byproducts.[3]
-
Troubleshooting: The decomposition should be carried out at a temperature just above the melting point of the diazonium salt. This can be determined by differential scanning calorimetry (DSC) if available. For many aryldiazonium tetrafluoroborates, this is in the range of 100-150 °C.[6] A slow, controlled heating ramp is recommended.
-
-
Solvent Choice: While the decomposition can be done neat (solvent-free), performing it in a high-boiling, inert solvent can provide better temperature control and improve yields.[7][8]
-
Atmosphere: The decomposition should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Troubleshooting: Ensure your reaction setup is properly purged with an inert gas before and during the heating process.
-
Data Presentation: Solvent Effects on Thermal Decomposition
| Solvent | Boiling Point (°C) | Typical Yield Range (%) | Reference |
| Neat (Solvent-Free) | N/A | 40-60 | [7] |
| Chlorobenzene | 132 | 70-85 | [7][8] |
| Hexane | 69 | 70-90 (at lower temp) | [7][8] |
| 1,2-Dichlorobenzene | 180 | 65-80 | N/A |
Note: Yields are substrate-dependent and the above are illustrative.
FAQ 3: I am observing significant amounts of byproducts, particularly defluorinated and coupled products. How can I minimize these?
Answer: The formation of byproducts is a common issue. Here's how to address the most prevalent ones:
-
Hydrodefluorination (Replacement of -F with -H): This can occur if there are sources of hydrogen atoms available to react with the aryl cation intermediate.
-
Troubleshooting: Ensure all reagents and solvents are anhydrous. Water can act as a proton source, leading to the formation of 1,3-bis(trifluoromethyl)benzene.
-
-
Azo Coupling: Unreacted diazonium salt can couple with the electron-rich product or other aromatic species present.
-
Troubleshooting: Ensure the diazotization reaction goes to completion to minimize the presence of unreacted aniline. A slow, controlled decomposition also helps to keep the concentration of the reactive aryl cation low, disfavoring bimolecular coupling reactions.
-
Visualization: Key Reaction Pathways
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Identification in 2-Fluoro-1,3-bis(trifluoromethyl)benzene Reactions
Welcome to the technical support center for reactions involving 2-Fluoro-1,3-bis(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly activated aromatic substrate. Here, we address common experimental challenges in a question-and-answer format, providing in-depth troubleshooting advice and field-proven insights to help you identify and mitigate byproduct formation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common reactions performed with this compound?
This compound is an electron-deficient aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The two strongly electron-withdrawing trifluoromethyl (-CF3) groups activate the fluorine atom for displacement by a wide range of nucleophiles.
Common nucleophiles include:
-
Amines (R-NH2, R2NH): To form 2-amino-1,3-bis(trifluoromethyl)benzene derivatives.
-
Alkoxides (R-O-): To synthesize 2-alkoxy-1,3-bis(trifluoromethyl)benzene ethers.
-
Thiolates (R-S-): To produce 2-thioether-1,3-bis(trifluoromethyl)benzene compounds.
FAQ 2: I am seeing an unexpected peak in my LC-MS that corresponds to a mass increase of 16 Da, and my desired product yield is low. What could this be?
This mass change is often indicative of hydrolysis of a trifluoromethyl group to a carboxylic acid. While the trifluoromethyl group is generally stable, under certain SNAr conditions, particularly with strong bases, high temperatures, and prolonged reaction times, it can undergo hydrolysis.
Plausible Byproduct: 2-substituted-6-(trifluoromethyl)benzoic acid.
Causality: The strong electron-withdrawing nature of the substituents makes the carbon atom of the trifluoromethyl group susceptible to nucleophilic attack by hydroxide ions (which may be present in small amounts or generated in situ). This is more likely to occur if your reaction conditions are harsh or if the work-up procedure involves a strong base. Studies on trifluoromethyl-substituted arenes have shown that they can be converted to the corresponding carboxylic acids under superacidic conditions followed by hydrolytic workup, and similar transformations can occur under strongly basic conditions.[1]
FAQ 3: My 19F NMR spectrum shows more signals than expected. What could be the source of these extra peaks?
Extra signals in the 19F NMR spectrum can point to several possibilities:
-
Incomplete Reaction: Signals corresponding to the starting material, this compound, will be present.
-
Isomeric Byproducts: If there's a possibility of reaction at other positions (less likely for SNAr on this substrate).
-
Hydrolysis or Defluorination Byproducts: The formation of a -CF2H or -COOH group from a -CF3 group will give rise to new fluorine signals with different chemical shifts and coupling patterns.
-
Dimerization Products: In some cases, dimerization of the starting material or product can occur, leading to more complex 19F NMR spectra. For instance, reactions of some trifluoromethyl-substituted arenes in neat superacids have been shown to produce dimerization products.[1]
A detailed analysis of the chemical shifts and coupling constants is crucial for identifying these species.
Troubleshooting Guides
Problem 1: Formation of Carboxylic Acid Byproduct
Symptoms:
-
A polar impurity is observed by TLC or LC-MS.
-
The mass of the byproduct is consistent with the replacement of a -CF3 group with a -COOH group.
-
19F NMR shows the disappearance of one of the -CF3 signals and potentially the appearance of new, upfield signals if partial hydrolysis occurs.
Troubleshooting Protocol:
-
Lower Reaction Temperature: High temperatures can promote the hydrolysis of the trifluoromethyl group. If your reaction is sluggish at lower temperatures, consider extending the reaction time instead of increasing the temperature.
-
Use a Weaker Base: If possible, use a non-nucleophilic, weaker base. For example, instead of NaOH or KOH, consider using K2CO3 or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous. The presence of water can facilitate hydrolysis, especially in the presence of a strong base.
-
Modify Work-up Procedure: During the aqueous work-up, avoid using strong bases. If a basic wash is necessary, use a milder base like saturated sodium bicarbonate solution and minimize the contact time.
-
Purification: The carboxylic acid byproduct is typically more polar than the desired product and can often be removed by column chromatography. A basic wash of the organic layer during work-up can also help to remove the acidic byproduct into the aqueous phase.
Experimental Workflow for Minimizing Carboxylic Acid Formation
Caption: Workflow to minimize hydrolysis of the trifluoromethyl group.
Problem 2: Incomplete Conversion and Low Yield
Symptoms:
-
Significant amount of starting material remains after the reaction.
-
The yield of the desired product is low, even after extended reaction times.
Troubleshooting Protocol:
-
Increase Nucleophile Equivalents: The nucleophile may be degrading or consumed in side reactions. Increasing the equivalents of the nucleophile can drive the reaction to completion.
-
Solvent Choice: The choice of solvent is critical for SNAr reactions. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophilic salt and leave the anion more reactive.
-
Optimize Base: Ensure the base is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it leads to byproduct formation.
-
Temperature Optimization: While high temperatures can cause byproduct formation, some reactions require a certain activation energy. A careful optimization of the reaction temperature is necessary. Run the reaction at several different temperatures to find the optimal balance between reaction rate and byproduct formation.
Table 1: Hypothetical Data for Temperature Optimization in the Reaction with Sodium Methoxide
| Entry | Temperature (°C) | Time (h) | Conversion of Starting Material (%) | Yield of Desired Product (%) | Yield of Carboxylic Acid Byproduct (%) |
| 1 | 25 | 24 | 30 | 25 | <1 |
| 2 | 50 | 12 | 85 | 78 | 5 |
| 3 | 80 | 4 | 98 | 80 | 15 |
| 4 | 100 | 2 | >99 | 70 | 25 |
This is a hypothetical table for illustrative purposes.
Problem 3: Potential for Defluorination of Trifluoromethyl Group
Symptoms:
-
Observation of byproducts with masses corresponding to the loss of one or more fluorine atoms from a CF3 group.
-
Complex 19F NMR spectra showing signals for -CF2H or other partially fluorinated species.
Discussion:
While less common than hydrolysis, the defluorination of trifluoromethyl groups can occur under specific conditions, often involving radical pathways or strong reducing agents. In the context of SNAr reactions, this is not a typical byproduct but could be considered if unusual reagents or conditions are employed. Selective defluorination of trifluoromethylarenes has been achieved using specific methodologies, but it is not a common side reaction in standard SNAr chemistry.[2][3]
Troubleshooting:
-
Avoid Radical Initiators: Ensure the reaction is not contaminated with substances that can initiate radical reactions.
-
Use High-Purity Reagents: Impurities in reagents could potentially trigger unexpected side reactions.
-
Characterize Byproducts Thoroughly: If defluorination is suspected, detailed analysis by high-resolution mass spectrometry and 19F NMR is essential to confirm the structure of the byproduct.
Reaction Pathway Visualization
Caption: Main reaction pathway and potential side reactions.
Analytical Characterization of Byproducts
Key Techniques:
-
19F NMR Spectroscopy: This is the most powerful tool for identifying and quantifying fluorinated byproducts. The chemical shift of the fluorine atoms is highly sensitive to their chemical environment.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for separating the reaction mixture and obtaining the mass of the components, which can help in identifying potential byproducts.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile compounds and can provide valuable fragmentation patterns for structure elucidation.
Table 2: Expected 19F NMR Chemical Shift Ranges for Key Species
| Functional Group | Expected 19F Chemical Shift Range (ppm) |
| Ar-F | -100 to -160 |
| Ar-CF 3 | -60 to -65 |
| Ar-COOH (from CF3) | Signal disappears |
| Ar-CF 2H | -105 to -115 (doublet) |
Note: Chemical shifts are approximate and can vary based on the specific molecular structure and solvent.
References
Validation & Comparative
A Comparative Guide to the Characterization of 2-Fluoro-1,3-bis(trifluoromethyl)benzene and Its Isomers for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the precise understanding and strategic utilization of fluorinated aromatic compounds are paramount. The introduction of fluorine and trifluoromethyl (-CF₃) groups into a benzene scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and electronic characteristics. These modifications are instrumental in designing novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive characterization of 2-Fluoro-1,3-bis(trifluoromethyl)benzene, presenting a comparative analysis with its structural isomers and the parent compound, 1,3-bis(trifluoromethyl)benzene. The insights and experimental data herein are intended to empower researchers to make informed decisions in the selection and application of these versatile building blocks.
Introduction: The Strategic Advantage of Fluorine Substitution
The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.[1] The trifluoromethyl group, in particular, is a strong electron-withdrawing substituent that can significantly impact a molecule's properties. When combined with a fluorine atom on the benzene ring, the resulting derivatives, such as this compound, offer a unique combination of steric and electronic features. Understanding the subtle yet significant differences between isomers is crucial for optimizing molecular design and predicting chemical behavior.
This guide will delve into the synthesis, spectroscopic characterization, physicochemical properties, and reactivity of this compound, drawing comparisons with 1,3-bis(trifluoromethyl)benzene and 1-Fluoro-2,4-bis(trifluoromethyl)benzene to highlight the influence of the fluorine substituent's position.
Synthesis and Spectroscopic Characterization
The synthesis of fluorinated benzene derivatives often involves multi-step processes, including halogenation and fluorination reactions. For instance, 1,3-Bis(trifluoromethyl)benzene can be prepared by the reaction of hydrogen fluoride with 1,3-bis(trichloromethyl)benzene.[3] The introduction of a fluorine atom onto this scaffold can be achieved through various modern fluorination techniques.
Comparative Spectroscopic Analysis
The position of the fluorine atom significantly influences the spectroscopic signatures of these compounds, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparative Spectroscopic Data
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | 19F NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| 1,3-Bis(trifluoromethyl)benzene | 8.09 (s, 1H), 7.92 (d, 2H), 7.68 (t, 1H) | 132.0 (q, J=34 Hz), 131.5, 129.5, 125.0 (q, J=4 Hz) | -63.0 (s) | 1350 (C-F), 1170, 1130 | 214 (M⁺) |
| This compound | 7.8-7.6 (m), 7.4-7.2 (m) | (Predicted) ~160 (d, J≈250 Hz, C-F), ~133 (q), ~128 (d), ~118 (d) | (Predicted) ~ -60 (d), ~ -110 (t) | 1350 (C-F), 1170, 1130 | 232 (M⁺) |
| 1-Fluoro-2,4-bis(trifluoromethyl)benzene | 7.9-7.7 (m), 7.5-7.3 (m) | (Data Fragmentary) | -61.5 (s), -63.2 (s), -109.8 (m)[4] | 1350 (C-F), 1170, 1130 | 232 (M⁺) |
The 19F NMR spectrum is particularly informative. In this compound, the fluorine atom on the ring is expected to couple with the adjacent trifluoromethyl groups, resulting in a more complex splitting pattern compared to the singlet observed for the trifluoromethyl groups in 1,3-bis(trifluoromethyl)benzene.
Physicochemical Properties: The Impact of Fluorine Position
The introduction and placement of a fluorine atom alter the molecule's polarity, boiling point, and lipophilicity (logP). These parameters are critical for applications in drug discovery and materials science.
Table 2: Comparative Physicochemical Properties
| Property | 1,3-Bis(trifluoromethyl)benzene | This compound | 1-Fluoro-2,4-bis(trifluoromethyl)benzene |
| Molecular Formula | C₈H₄F₆ | C₈H₃F₇ | C₈H₃F₇ |
| Molecular Weight | 214.11[3] | 232.10 | 232.10[7] |
| Boiling Point (°C) | 116[3] | ~120-125 (estimated) | ~122-127 (estimated) |
| Density (g/mL) | 1.378[3] | ~1.45 (estimated) | ~1.46 (estimated) |
| logP (calculated) | ~3.8 | ~4.0 | ~4.0 |
The fluorine atom, being highly electronegative, increases the overall polarity of the molecule, which can lead to slight increases in boiling point and density compared to the non-fluorinated parent compound. The lipophilicity, a key parameter in drug design, is also expected to be subtly modulated by the position of the fluorine atom.
Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing trifluoromethyl groups significantly activates the benzene ring towards nucleophilic attack. The additional fluorine atom in the 2-position of this compound further enhances this effect, making it a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions.
The Role of Substituent Position in SNAr Reactivity
The fluorine atom in this compound is positioned ortho to one trifluoromethyl group and meta to the other. This arrangement provides significant activation for the displacement of the fluorine atom by a nucleophile. In contrast, while 1,3-bis(trifluoromethyl)benzene can undergo functionalization, it lacks a readily displaceable leaving group for typical SNAr reactions.
Caption: Comparative reactivity towards nucleophilic aromatic substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general method for the substitution of the fluorine atom in this compound with a generic amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The final product should be characterized by NMR and MS to confirm the structure and purity.
Applications in Drug Discovery and Materials Science
The unique properties of this compound and its derivatives make them valuable building blocks in several advanced applications.
-
Medicinal Chemistry: The trifluoromethyl groups can enhance metabolic stability and binding affinity of drug candidates.[1] The reactive fluorine atom provides a handle for the introduction of various pharmacophores through SNAr reactions, enabling the rapid generation of compound libraries for screening.
-
Materials Science: The high thermal stability and chemical resistance imparted by the fluorinated substituents make these compounds suitable for the synthesis of advanced polymers and liquid crystals.[8]
Caption: Application workflow of this compound.
Conclusion
This compound is a highly versatile and reactive building block for researchers in drug discovery and materials science. Its unique substitution pattern offers distinct advantages in terms of reactivity and potential for diversification compared to its isomers and the parent 1,3-bis(trifluoromethyl)benzene. A thorough understanding of its characterization, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel and functional molecules. The provided experimental protocols serve as a starting point for the exploration of its rich chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 1-Fluoro-2,4-bis(trifluoromethyl)benzene | C8H3F7 | CID 20363895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene and its Progenitor, 1,3-Bis(trifluoromethyl)benzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorination
1,3-Bis(trifluoromethyl)benzene is a cornerstone building block in modern chemistry. The two strongly electron-withdrawing trifluoromethyl (-CF₃) groups create a unique electronic environment, making the molecule a valuable precursor for pharmaceuticals, agrochemicals, and advanced polymers.[1] The incorporation of -CF₃ groups is a well-established strategy in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[2]
This guide focuses on a specific, strategic modification to this core structure: the introduction of a single fluorine atom at the 2-position, yielding 2-fluoro-1,3-bis(trifluoromethyl)benzene . This seemingly subtle addition profoundly alters the molecule's properties. By comparing the parent compound with its C-2 fluorinated analog, we can dissect the precise effects of this additional fluorine substituent—a common tactic in molecular design to fine-tune electronic properties, block metabolic pathways, and direct further chemical transformations. This analysis will illuminate the causality behind experimental choices when utilizing these powerful fluorinated synthons.
Synthesis Pathways: From Progenitor to Derivative
The synthetic routes to these compounds underscore fundamental principles of aromatic chemistry. The preparation of 1,3-bis(trifluoromethyl)benzene typically starts from m-xylene, involving a two-step process of radical chlorination followed by fluorination. In contrast, the synthesis of its 2-fluoro derivative necessitates a more nuanced approach, often involving nucleophilic aromatic substitution on a suitably activated precursor.
Synthesis of 1,3-Bis(trifluoromethyl)benzene
A common industrial method involves the exhaustive chlorination of the methyl groups of m-xylene to form 1,3-bis(trichloromethyl)benzene. This intermediate is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst, to replace the chlorine atoms with fluorine.[3][4]
Reaction Scheme: C₆H₄(CH₃)₂ + 6 Cl₂ --(UV light)--> C₆H₄(CCl₃)₂ + 6 HCl C₆H₄(CCl₃)₂ + 6 HF --(catalyst)--> C₆H₄(CF₃)₂ + 6 HCl[3]
Synthesis of this compound
The synthesis of this compound is less commonly documented but can be conceptually approached through nucleophilic aromatic substitution (SₙAr). A plausible route involves the reaction of a di- or tri-halogenated benzene derivative, activated by the two -CF₃ groups, with a fluoride source. For instance, starting from 2-chloro- or 2-bromo-1,3-bis(trifluoromethyl)benzene, a nucleophilic fluoride source like potassium fluoride (KF) in an aprotic polar solvent could displace the halide. The strong electron-withdrawing nature of the two flanking -CF₃ groups is critical for activating the ring toward such nucleophilic attack.
Comparative Physicochemical Properties
The introduction of a fluorine atom at the C-2 position results in predictable changes to the molecule's physical properties, primarily an increase in molecular weight and density. These differences, while subtle, can influence solubility, chromatographic behavior, and crystal packing.
| Property | 1,3-Bis(trifluoromethyl)benzene | This compound |
| CAS Number | 402-31-3[3] | 887268-09-9[5] |
| Molecular Formula | C₈H₄F₆[3] | C₈H₃F₇ |
| Molecular Weight | 214.11 g/mol [3] | 232.10 g/mol |
| Appearance | Colorless liquid[3] | Liquid |
| Boiling Point | 116-116.3 °C | Data not readily available |
| Density | 1.378 g/mL at 25 °C | Data not readily available |
| Refractive Index | n20/D 1.379 | Data not readily available |
Table 1: Comparison of key physicochemical data.
Spectroscopic Analysis: Unambiguous Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between these two compounds. The symmetry of 1,3-bis(trifluoromethyl)benzene results in a simpler spectrum compared to its less symmetrical C-2 fluoro derivative.
¹H NMR Spectroscopy
-
1,3-Bis(trifluoromethyl)benzene: The ¹H NMR spectrum is characterized by two signals in the aromatic region. The proton at C-2 is a singlet, while the protons at C-4, C-5, and C-6 produce a more complex pattern. Specifically, one would expect a triplet for the H-5 proton and a doublet for the H-4/H-6 protons.[6]
-
This compound: The introduction of the C-2 fluorine atom removes the proton at that position. The remaining three aromatic protons (at C-4, C-5, and C-6) would each give distinct signals, likely complex multiplets due to H-H and H-F coupling.
¹⁹F NMR Spectroscopy
-
1,3-Bis(trifluoromethyl)benzene: The two equivalent -CF₃ groups would produce a single signal, a singlet, in the ¹⁹F NMR spectrum.[7]
-
This compound: The spectrum would be more complex. The two -CF₃ groups are no longer chemically equivalent and would appear as two distinct signals. Furthermore, the fluorine atom on the ring would also produce a signal, and all three fluorine environments would likely show coupling to each other.
¹³C NMR Spectroscopy
-
1,3-Bis(trifluoromethyl)benzene: The spectrum will show characteristic quartets for the carbon atoms of the -CF₃ groups due to coupling with the three fluorine atoms. The aromatic carbons will also show distinct signals.[8]
-
This compound: The C-2 carbon will exhibit a large C-F coupling constant. The other aromatic carbons and the two distinct -CF₃ carbons will also show complex splitting patterns due to both C-F and F-F couplings.
Chemical Reactivity: The Impact of C-2 Fluorination
The reactivity of the aromatic ring is dictated by the powerful electron-withdrawing inductive effects of the substituents. Both molecules are highly deactivated towards electrophilic aromatic substitution (SₑAr).
Electrophilic Aromatic Substitution (SₑAr)
-
1,3-Bis(trifluoromethyl)benzene: The two -CF₃ groups are strong deactivators and meta-directors.[9][10] However, all positions on the ring are deactivated. The position between the two -CF₃ groups (C-2) is the most electron-deficient. Therefore, electrophilic attack, if forced under harsh conditions, would be expected to occur at the C-5 position, which is meta to both -CF₃ groups and the least deactivated site. Lithiation, a key reaction for functionalization, regioselectively occurs at the C-2 position, between the two trifluoromethyl groups.[11][12]
-
This compound: The addition of a third, highly electronegative fluorine atom at C-2 further deactivates the ring. All three substituents are electron-withdrawing, making SₑAr extremely difficult. The combined directing effects would likely favor substitution, if any, at the C-5 position.
Nucleophilic Aromatic Substitution (SₙAr)
The true value of the C-2 fluorine substituent lies in its potential role as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.
-
1,3-Bis(trifluoromethyl)benzene: This molecule lacks a suitable leaving group and will not undergo SₙAr.
-
This compound: This compound is highly activated for SₙAr at the C-2 position. The two flanking -CF₃ groups strongly stabilize the negative charge in the Meisenheimer complex intermediate, making the displacement of the fluoride ion by a suitable nucleophile (e.g., alkoxides, amines) a highly favorable process.[13][14] This provides a powerful and regioselective method for introducing a variety of functional groups at the C-2 position.
Experimental Protocol: Regioselective Lithiation and Carboxylation
This protocol describes the regioselective functionalization of 1,3-bis(trifluoromethyl)benzene at the C-2 position, a reaction that highlights the unique acidity of the proton situated between the two electron-withdrawing groups. This method is a self-validating system as the regioselectivity is intrinsically controlled by the substrate's electronic properties.
Objective: To synthesize 2,6-bis(trifluoromethyl)benzoic acid via regioselective lithiation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene.[11][12]
Materials:
-
1,3-Bis(trifluoromethyl)benzene (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Charging: Under a positive pressure of inert gas, add anhydrous diethyl ether (or THF) to the flask, followed by 1,3-bis(trifluoromethyl)benzene (1.0 eq).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The causality for this low temperature is to prevent side reactions and ensure kinetic control, favoring deprotonation at the most acidic C-2 position over other potential reaction pathways.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. A color change may be observed, indicating the formation of the lithiated species.
-
Carboxylation: Carefully add crushed dry ice (a large excess) to the reaction mixture in small portions. The dry ice serves as the electrophile (CO₂). A vigorous reaction may occur. Allow the mixture to warm slowly to room temperature overnight as the dry ice sublimes.
-
Workup: Quench the reaction by slowly adding 1 M HCl until the aqueous layer is acidic (pH ~1-2). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-bis(trifluoromethyl)benzoic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure acid.
Conclusion
The comparative analysis of 1,3-bis(trifluoromethyl)benzene and its 2-fluoro derivative clearly demonstrates the profound impact of strategic, single-atom substitution. While both molecules are valuable building blocks due to the presence of two -CF₃ groups, the introduction of the C-2 fluorine atom fundamentally alters the synthetic possibilities. It transforms an aromatic ring that is reactive towards directed metallation into one that is exceptionally primed for regioselective nucleophilic aromatic substitution. This "flipping" of reactivity from C-H functionalization to SₙAr provides researchers with a powerful choice. For drug development professionals and materials scientists, understanding this dichotomy is crucial for designing synthetic routes that efficiently build molecular complexity and fine-tune the properties of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 4. EP0953557B1 - Method for producing bis(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 5. 887268-09-9|this compound|BLD Pharm [bldpharm.com]
- 6. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. 1,3-Bis(trifluoromethyl)-benzene | 402-31-3 [chemicalbook.com]
- 12. sfdchem.com [sfdchem.com]
- 13. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]
- 14. benchchem.com [benchchem.com]
"validating the structure of 2-Fluoro-1,3-bis(trifluoromethyl)benzene by X-ray crystallography"
Introduction: The Challenge of Unambiguous Structural Elucidation
In the fields of drug discovery, materials science, and agrochemicals, the precise three-dimensional arrangement of atoms within a molecule is paramount. Organofluorine compounds, prized for the unique metabolic stability and electronic properties conferred by the carbon-fluorine bond, are a cornerstone of modern chemical research.[1][2] The subject of this guide, 2-Fluoro-1,3-bis(trifluoromethyl)benzene (C₈H₃F₇), is a prime example of a small molecule whose utility as a synthetic building block is entirely dependent on the exact placement of its seven fluorine atoms.[3][4] Ambiguity in its structure—for instance, the location of the single fluorine atom relative to the two trifluoromethyl groups—could drastically alter its reactivity and properties.
This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of such a compound. We will focus on the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) as the gold standard for determining absolute 3D structure and compare its performance, requirements, and data output against powerful orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers and scientists who require not just a structural confirmation, but a deep, verifiable understanding of their molecule's architecture.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a non-destructive analytical technique that provides unparalleled, detailed information about the internal lattice of crystalline substances, including precise bond lengths, bond angles, and the absolute configuration of atoms in 3D space.[5] It stands as the only common laboratory technique that can "see" the exact positions of atoms in a molecule.
Causality Behind the Method: Why SC-XRD is Definitive
The method works by passing X-rays through a single, highly ordered crystal. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific, predictable pattern.[5] By measuring the positions and intensities of these diffracted beams, scientists can generate a 3D electron density map of the molecule and, from that, refine a precise atomic model.[6] For a molecule like this compound, this would unambiguously resolve the connectivity and conformation, providing irrefutable proof of its structure.
Experimental Challenge: Crystallizing a Volatile Liquid
A significant challenge for this compound, which is a liquid at room temperature, is obtaining a high-quality single crystal suitable for diffraction.[3] Traditional crystallization methods like slow evaporation are often unsuitable for such volatile compounds.[7][8][9][10] The premier technique to overcome this is in situ cryocrystallization . This method involves freezing the liquid sample directly on the diffractometer and carefully annealing it to grow a single crystal at low temperatures.[11][12]
Proposed Protocol: In Situ Cryocrystallization and Data Collection
This protocol is designed as a self-validating system, where the quality of the outcome at each step determines the viability of the next.
-
Sample Preparation:
-
A small amount (1-2 μL) of purified this compound is loaded into a fine glass capillary (e.g., a Lindemann tube) and flame-sealed.
-
The capillary is mounted on a goniometer head on the X-ray diffractometer.
-
-
Crystal Growth (In Situ Cryocrystallization):
-
The sample is rapidly cooled to a low temperature (e.g., 100 K) using a nitrogen cryostream, resulting in a polycrystalline or glassy solid.
-
A focused heat source, such as an infrared laser, is used to anneal the frozen sample. The laser is carefully moved along the capillary to melt a small zone of the solid.[11]
-
As the molten zone is slowly moved away, the solid recrystallizes behind it. This process is repeated multiple times, promoting the growth of a single, well-ordered crystal domain at the expense of smaller crystallites.[11][12] The quality of the crystal can be monitored in real-time by observing the diffraction pattern.
-
-
Data Collection:
-
Once a suitable single crystal is obtained, the diffractometer's control software calculates a data collection strategy to measure the intensities of a complete set of unique reflections.[13]
-
Data is typically collected over several hours by rotating the crystal in the X-ray beam and recording the diffraction images on a detector.[5]
-
-
Structure Solution and Refinement:
-
The collected data (a series of reflection intensities) is processed to determine the unit cell dimensions and space group.[6]
-
Software packages like SHELXT or Olex2 are used to solve the phase problem and generate an initial electron density map.[14][15]
-
An atomic model is built into the map and refined using a least-squares algorithm (e.g., with SHELXL) to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[14][15] The final R-value indicates the agreement between the experimental and calculated structures.[5]
-
Orthogonal & Complementary Validation Methods
While SC-XRD provides the definitive 3D structure, other techniques are essential for preliminary validation, characterization in solution, and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[16] It provides detailed information about the chemical environment, connectivity, and relative orientation of NMR-active nuclei like ¹H and ¹⁹F.[17]
-
Expert Insight: For this compound, ¹⁹F NMR is particularly diagnostic. We would expect to see two distinct signals: one for the two equivalent -CF₃ groups and one for the single aromatic fluorine. The coupling patterns (J-couplings) between these fluorine nuclei and with the aromatic protons would provide definitive evidence of their relative positions (ortho, meta, para), confirming the 2-fluoro substitution pattern.[18][19] Similarly, the ¹H NMR spectrum would show complex splitting patterns for the three aromatic protons, consistent with the proposed structure.[20]
Computational Modeling (Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), allows for the calculation of a molecule's minimum energy geometry in the gas phase.[21][22]
-
Expert Insight: A DFT geometry optimization of this compound would provide theoretical values for bond lengths, bond angles, and dihedral angles.[23] While not experimental proof, these calculated parameters can be directly compared to the results obtained from SC-XRD. A strong correlation between the DFT-calculated and XRD-determined structures provides a powerful cross-validation, confirming that the solid-state structure is a low-energy, chemically sensible conformation. DFT is also invaluable for predicting vibrational frequencies (IR/Raman) and NMR chemical shifts, further corroborating experimental findings.[24][25]
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
-
Expert Insight: High-resolution mass spectrometry (HRMS) would confirm the elemental formula of the molecule as C₈H₃F₇ by providing a highly accurate mass measurement (calculated m/z = 232.0122). The observed isotopic pattern would also match the theoretical pattern for this formula. While MS alone cannot distinguish between isomers, it is an indispensable first step to confirm that the compound has the correct molecular formula before proceeding to more detailed structural analysis.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked. The following table summarizes the key performance characteristics of each method for validating the structure of this compound.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy | Computational Modeling (DFT) | Mass Spectrometry (MS) |
| Information Provided | Absolute 3D atomic coordinates, bond lengths/angles, crystal packing | Atomic connectivity, solution-state conformation, electronic environment | Theoretical 3D geometry, electronic properties, predicted spectra | Molecular weight, elemental formula, fragmentation patterns |
| Sample Phase | Solid (Single Crystal) | Liquid (Solution) | In Silico (Gas Phase Model) | Gas (Ionized) |
| Key Strength | Unambiguous 3D structure determination | Excellent for connectivity and solution structure | Predictive power and comparison with experimental data | High sensitivity and accurate mass determination |
| Primary Limitation | Requires a high-quality single crystal | Does not provide precise bond lengths/angles; cannot distinguish enantiomers | Theoretical model, not direct experimental evidence | Cannot distinguish between structural isomers |
| Confidence Level | Definitive | High (for connectivity) | Corroborative | High (for formula) |
Synergistic Workflow for Structure Validation
Caption: A synergistic workflow for unambiguous molecular structure validation.
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray diffraction is the unequivocal gold standard. Its ability to provide a precise and absolute three-dimensional atomic map is unmatched. However, its primary prerequisite—the availability of a single crystal—necessitates specialized techniques like in situ cryocrystallization for volatile liquids.
Best scientific practice dictates a multi-faceted approach. NMR spectroscopy serves as the workhorse for confirming the correct chemical connectivity in the solution phase, while mass spectrometry provides the foundational confirmation of the molecular formula. Computational DFT modeling offers a powerful theoretical framework to compare against and rationalize the experimental X-ray diffraction data. Together, these techniques form a self-validating ecosystem of data, providing the highest possible confidence in the final structural assignment and empowering researchers to proceed with certainty in their downstream applications.
References
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 887268-09-9|this compound|BLD Pharm [bldpharm.com]
- 4. 2-Fluoro-1,3-bis-trifluoromethyl-benzene | 887268-09-9 [sigmaaldrich.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. portlandpress.com [portlandpress.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. How To [chem.rochester.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. scribd.com [scribd.com]
- 15. neutrons.ornl.gov [neutrons.ornl.gov]
- 16. mdpi.com [mdpi.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sfu.ca [sfu.ca]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]
- 21. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 22. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Summary of computational and theoretical considerations concerning fluorinated aromatic compounds - American Chemical Society [acs.digitellinc.com]
- 25. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analysis of Impurities in Commercial 2-Fluoro-1,3-bis(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. The seemingly minor presence of impurities can have significant downstream effects on reaction yields, product stability, and, most critically, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of potential impurities in commercial-grade 2-Fluoro-1,3-bis(trifluoromethyl)benzene, a key building block in medicinal chemistry. We will explore robust analytical methodologies for impurity profiling and compare common purification techniques, offering field-proven insights to ensure the quality and integrity of your research.
The Genesis of Impurities: A Look at the Synthetic Pathway
To effectively analyze and control impurities, one must first understand their origin. A common industrial synthesis for bis(trifluoromethyl)benzene derivatives involves the fluorination of the corresponding bis(trichloromethyl)benzene.[1][2] This process, while effective, can lead to several classes of impurities if not perfectly controlled.
Potential Impurities in this compound:
-
Isomeric Impurities: Arising from the initial xylene starting material, isomers such as 4-Fluoro-1,2-bis(trifluoromethyl)benzene and 2-Fluoro-1,4-bis(trifluoromethyl)benzene can be carried through the synthesis.
-
Incompletely Fluorinated Intermediates: The substitution of chlorine with fluorine on the methyl groups may not go to completion, resulting in residual chlorinated species. Examples include:
-
1-(Dichlorofluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
-
1,3-Bis(dichlorofluoromethyl)-2-fluorobenzene
-
1-(Chlorodifluoromethyl)-2-fluoro-3-(trifluoromethyl)benzene
-
-
Starting Material Carryover: Residual 2-Fluoro-1,3-bis(trichloromethyl)benzene may persist if the fluorination reaction is incomplete.
-
Side-Reaction Byproducts: Halogenation of the aromatic ring can occur under certain conditions, leading to chloro-isomers of the final product.
The diagram below illustrates the logical flow of impurity generation from the starting materials and synthesis process.
Caption: Figure 1: Genesis of Impurities in this compound Synthesis.
Analytical Methodologies for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities, particularly isomers, which often have very similar polarities but slightly different boiling points.
Rationale for Method Design:
-
Column Selection: A mid-polarity column, such as one with a trifluoropropyl stationary phase, provides excellent selectivity for fluorinated compounds due to dipole-dipole interactions.[3]
-
Temperature Programming: A programmed temperature ramp allows for the separation of compounds with a range of boiling points, from residual solvents to higher-boiling isomeric impurities.
-
Mass Spectrometry Detection: Provides structural information for the identification of unknown impurities and confirmation of known ones.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS System).
-
Column: AT-210 (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Inlet: Split mode (50:1), temperature 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Detector:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-450 amu.
-
-
Sample Preparation: Dilute the commercial this compound sample 1:1000 in a suitable solvent such as methanol.
High-Performance Liquid Chromatography (HPLC)
HPLC is complementary to GC-MS and is particularly useful for less volatile or thermally labile impurities. The choice of stationary phase is critical for achieving adequate separation of structurally similar fluorinated compounds.
Rationale for Method Design:
-
Stationary Phase: While standard C18 columns can be used, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) often provide enhanced selectivity for positional isomers and halogenated aromatic compounds.[4] This is due to unique dipole-dipole, π-π, and ion-exchange interactions.
-
Mobile Phase: A simple mobile phase of acetonitrile and water is often sufficient. The addition of a small amount of acid, such as trifluoroacetic acid (TFA), can improve peak shape for any acidic or basic impurities.
-
Detection: UV detection is suitable as the aromatic ring of the analyte and its impurities are chromophoric.
Experimental Protocol: HPLC for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance HPLC System).
-
Column: PFP column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient:
-
0-20 min: 30-90% B
-
20-25 min: 90% B
-
25.1-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is an exceptionally powerful tool for the analysis of organofluorine compounds. Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, and its wide chemical shift range, it is often possible to identify and quantify different fluorine-containing species in a mixture without chromatographic separation.[5][6][7]
Rationale for Application:
-
Identification: Each unique fluorine environment in the target molecule and its impurities will give a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling patterns provide valuable structural information.
-
Quantification: The integration of the signals in the ¹⁹F NMR spectrum is directly proportional to the molar concentration of the species, allowing for quantitative analysis without the need for individual impurity standards.[8][9][10]
Experimental Protocol: Quantitative ¹⁹F NMR
-
Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz).
-
Solvent: CDCl₃ or other suitable deuterated solvent.
-
Internal Standard: A known amount of a stable, non-reactive fluorinated compound with a signal that does not overlap with the analyte or impurities (e.g., trifluorotoluene).
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery.
-
Inverse-gated proton decoupling can be used to remove ¹H-¹⁹F coupling without introducing the Nuclear Overhauser Effect (NOE), which can affect quantification.
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the signals of the internal standard and the impurities relative to the main product signal.
The following diagram outlines the analytical workflow for comprehensive impurity analysis.
References
- 1. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. particle.dk [particle.dk]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Vade Mecum for Fluorinated Benzene Derivatives: A Comparative Guide
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding affinity. Consequently, fluorinated benzene derivatives are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.
For researchers and professionals in these fields, the precise characterization of these molecules is paramount. Spectroscopic techniques serve as the cornerstone of this analytical endeavor, each providing a unique window into the structural and electronic intricacies imparted by fluorination. This guide offers a comprehensive, in-depth comparison of how common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—are employed to elucidate the structure and properties of fluorinated benzene derivatives. We will delve into the causal relationships behind spectral changes, provide actionable experimental insights, and present comparative data to aid in the confident identification and characterization of these vital compounds.
The Fluorine Effect: A Spectroscopic Overview
The introduction of fluorine to a benzene ring induces significant electronic perturbations that are readily observed across various spectroscopic platforms. Understanding these fundamental effects is key to interpreting the resulting spectra.
Caption: Figure 1. The influence of fluorine's properties on the benzene ring and the resulting spectroscopic changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is arguably the most powerful tool for the structural elucidation of fluorinated aromatics. The presence of the spin-½, 100% naturally abundant ¹⁹F nucleus provides a direct and highly sensitive handle for analysis.[1][2]
¹⁹F NMR Spectroscopy
The chemical shift range in ¹⁹F NMR is vast (over 800 ppm), making it exceptionally sensitive to subtle changes in the electronic environment.[2] For fluoroaromatic compounds, shifts typically appear between -100 and -200 ppm relative to a CFCl₃ standard.[3]
Causality of Chemical Shifts: The strong electron-withdrawing nature of fluorine deshields the nucleus, but this is counteracted by the mesomeric effect, where the lone pairs on fluorine can donate into the aromatic π-system. The balance of these inductive and resonance effects, along with through-space interactions, dictates the final chemical shift. Increasing the number of fluorine substituents generally leads to a greater upfield shift (more shielded).
Comparative Data: ¹⁹F NMR Chemical Shifts of Fluorobenzenes
| Compound | Number of Fluorines | ¹⁹F Chemical Shift (ppm) |
| Fluorobenzene | 1 | ~ -113 |
| 1,2-Difluorobenzene | 2 | ~ -138 |
| 1,3-Difluorobenzene | 2 | ~ -110 |
| 1,4-Difluorobenzene | 2 | ~ -119 |
| 1,2,3-Trifluorobenzene | 3 | F2: ~ -135, F1/3: ~ -162 |
| 1,2,4-Trifluorobenzene | 3 | F1: ~ -129, F2: ~ -140, F4: ~ -113 |
| 1,3,5-Trifluorobenzene | 3 | ~ -108 |
| Hexafluorobenzene | 6 | ~ -163 |
Note: Values are approximate and can vary with solvent and concentration.
¹H and ¹³C NMR Spectroscopy
Fluorine substitution dramatically impacts the ¹H and ¹³C spectra. The electron-withdrawing nature of fluorine generally deshields adjacent protons and carbons, causing downfield shifts. However, the effect is modulated by the position of the fluorine atom.
Spin-Spin Coupling: A key diagnostic feature is the presence of through-bond J-coupling between fluorine and both hydrogen and carbon nuclei.
-
¹H-¹⁹F Coupling: These couplings are typically observed over multiple bonds. Ortho coupling (³JHF) is the largest (~7-10 Hz), followed by meta (⁴JHF, ~4-7 Hz), and para (⁵JHF, ~0-2 Hz).
-
¹³C-¹⁹F Coupling: One-bond coupling (¹JCF) is very large, typically in the range of 240-260 Hz. Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant (~20-30 Hz and ~5-10 Hz, respectively).
These coupling patterns provide invaluable information for assigning the substitution pattern on the benzene ring.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
-
Sample Preparation: Prepare a solution of the fluorinated benzene derivative in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) at a concentration of 5-10 mg/mL.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
-
Acquisition Parameters:
-
Employ a standard pulse-acquire sequence.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -80 to -180 ppm).
-
Use a sufficient relaxation delay (D1) of at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For complex spectra, consider acquiring a proton-decoupled ¹⁹F spectrum to simplify the multiplets.[4]
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum using an appropriate internal or external standard.
-
Caption: Figure 2. Workflow for acquiring and analyzing ¹⁹F NMR spectra.
Infrared (IR) and Raman Spectroscopy: Probing Molecular Vibrations
Vibrational spectroscopy provides a fingerprint of the functional groups and overall structure of a molecule. The introduction of fluorine leads to characteristic changes in the vibrational spectra of benzene derivatives.
Key Vibrational Modes:
-
C-F Stretch: The C-F stretching vibration is a strong absorption in the IR spectrum, typically appearing in the 1100-1400 cm⁻¹ region. The exact position is sensitive to the number and position of fluorine substituents. For example, the C-F stretch in fluorobenzene is observed around 1292 cm⁻¹.[5]
-
Aromatic C=C Stretch: The aromatic ring stretching vibrations, typically seen around 1450-1600 cm⁻¹ in benzene, are also present in fluorinated derivatives.[6][7] The positions and intensities of these bands can be altered by the electronic effects of fluorine.
-
C-H Bending: The out-of-plane C-H bending vibrations (690-900 cm⁻¹) are particularly diagnostic of the substitution pattern on the benzene ring.
Comparative Data: Key IR Absorptions for Fluorobenzene
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| C-H Stretch (aromatic) | 3044 - 3101 | Stretching of C-H bonds on the ring.[8] |
| C=C Stretch (aromatic) | 1499, 1600 | Ring stretching vibrations.[8] |
| C-F Stretch | ~1292 | Stretching of the carbon-fluorine bond.[5] |
| C-H Bend (in-plane) | 1054 - 1175 | Bending of C-H bonds within the plane of the ring.[5][9] |
| C-H Bend (out-of-plane) | 690 - 900 | Bending of C-H bonds out of the plane of the ring. |
Experimental Considerations: IR spectra can be obtained for neat liquids, solutions, or solid samples (e.g., KBr pellets or attenuated total reflectance - ATR). Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information and is particularly useful for symmetric vibrations that may be weak in the IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-system of the benzene ring gives rise to characteristic absorptions in the UV region. Fluorination modifies these transitions by altering the energies of the molecular orbitals.
Influence of Fluorination:
-
Bathochromic Shift (Red Shift): Generally, increasing fluorination leads to a slight red shift in the absorption maxima.[10] This is attributed to the narrowing of the HOMO-LUMO energy gap.[11]
-
π → π* and πσ* Transitions: In addition to the typical π → π* transitions of the aromatic ring, highly fluorinated benzenes can exhibit emissions from πσ* states, which are sensitive to the solvent environment.[11]
Comparative Data: UV Absorption Maxima (λmax) in Acetonitrile
| Compound | λmax (nm) |
| Benzene | ~255 |
| Fluorobenzene | ~260 |
| 1,2,4,5-Tetrafluorobenzene | ~265 |
| Hexafluorobenzene | ~260 |
Data extracted from various sources, including[11].
While UV-Vis spectroscopy is less structurally informative than NMR or IR for these compounds, it provides valuable insights into their electronic properties and can be used to study intermolecular interactions.[11]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron impact (EI) ionization is commonly used for volatile compounds like fluorinated benzenes.
Distinctive Fragmentation:
-
Molecular Ion (M⁺•): The molecular ion peak is typically observed, confirming the molecular weight.
-
Loss of Fluorine: A common fragmentation pathway involves the loss of a fluorine atom (M-19).
-
Rearrangements: Unlike their hydrocarbon counterparts, fluorinated aromatic compounds can undergo rearrangements involving fluorine migration.[12] For instance, in the mass spectra of hexafluorobenzene, the number of ion series increases significantly compared to benzene, indicating more complex fragmentation pathways.[13]
-
Perfluorofragments: In highly fluorinated compounds, characteristic ions such as CF₃⁺ (m/z 69) may be observed if there are corresponding side chains, or other perfluoroalkyl fragments.
The fragmentation patterns can be complex but are highly reproducible and serve as a molecular fingerprint for identification, especially when coupled with a separation technique like gas chromatography (GC-MS).
Conclusion: An Integrated Spectroscopic Approach
No single spectroscopic technique tells the whole story. A comprehensive and unambiguous characterization of fluorinated benzene derivatives relies on the synergistic use of multiple techniques. NMR provides the detailed structural framework, IR confirms the presence of key functional groups and substitution patterns, UV-Vis sheds light on the electronic properties, and MS confirms the molecular weight and reveals characteristic fragmentation patterns.
By understanding the fundamental principles of how fluorine influences each of these spectroscopic methods and by leveraging the comparative data presented, researchers, scientists, and drug development professionals can confidently navigate the analysis of this critical class of compounds, accelerating innovation and discovery.
References
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorobenzene [cms.gutow.uwosh.edu]
- 6. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. 273. Vibrational frequencies and thermodynamic properties of fluoro-, chloro-, bromo-, and iodo-benzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. notes.fluorine1.ru [notes.fluorine1.ru]
A Comparative Performance Guide: Polymers Derived from 2-Fluoro-1,3-bis(trifluoromethyl)benzene
This guide offers an in-depth, objective comparison of the performance of polymers synthesized using 2-Fluoro-1,3-bis(trifluoromethyl)benzene and its derivatives. Tailored for researchers, materials scientists, and professionals in drug development and microelectronics, this document moves beyond a simple recitation of data. It provides a causal analysis of why these polymers exhibit their unique characteristics, benchmarks them against established alternatives, and presents validated experimental protocols for their evaluation.
The Strategic Imperative for Advanced Fluorinated Polymers
In the relentless pursuit of materials with superior performance, fluoropolymers represent a unique and powerful class. The incorporation of fluorine into a polymer backbone imparts a suite of desirable properties, including exceptional thermal stability, chemical inertness, low coefficients of friction, and low dielectric constants.[1] These characteristics are a direct result of the high energy of the carbon-fluorine bond (~485 kJ/mol) and the unique electronic nature of the fluorine atom.[1]
While classic fluoropolymers like Polytetrafluoroethylene (PTFE) are invaluable, they often suffer from poor processability due to their insolubility and high melt viscosities. This has driven research toward creating soluble, high-performance fluorinated polymers. The monomer 1,3-bis(trifluoromethyl)benzene is a key building block in this endeavor, and the addition of a fluorine atom to the 2-position—creating this compound—offers a strategic handle for polymerization while further modulating the electronic and physical properties of the resulting polymer. These polymers are critical for advancing technologies in microelectronics, aerospace, and specialty chemical applications.[2]
The Monomer's Mandate: How Structure Dictates Performance
The specific architecture of monomers derived from 1,3-bis(trifluoromethyl)benzene is not accidental; it is deliberately designed to overcome the limitations of earlier fluoropolymers. The two bulky trifluoromethyl (-CF3) groups are the primary drivers of the polymer's unique properties.
-
Enhanced Solubility and Processability: The -CF3 groups are sterically hindering. When incorporated into a polymer chain, they disrupt the close packing of polymer chains that leads to high crystallinity. This forced amorphous nature significantly enhances solubility in common organic solvents (e.g., NMP, DMAc), allowing for solution-based processing techniques like spin-coating and film casting, which are impossible with PTFE.[3]
-
Low Dielectric Constant: The low polarizability of the C-F bond, combined with the increase in fractional free volume created by the bulky -CF3 groups, results in materials with a significantly reduced dielectric constant. This property is paramount for manufacturing high-speed integrated circuits and low-loss data communication cables.[4]
-
Hydrophobicity and Chemical Resistance: The fluorine "sheath" created by the -CF3 groups provides a low-energy surface that is highly resistant to water absorption and chemical attack, ensuring environmental stability and device longevity.[3]
Performance Benchmarking: A Comparative Analysis
To contextualize the performance of these advanced polymers, we compare a representative fluorinated polyimide derived from a diamine containing the 1,3-bis(trifluoromethyl)benzene moiety against two industry standards: Kapton®, a conventional aromatic polyimide, and Teflon™ AF, an amorphous perfluoropolymer.
Table 1: Comparative Performance Metrics of High-Performance Polymers
| Performance Metric | Fluorinated Polyimide (from 1,3-bis(CF3)benzene derivative) | Conventional Polyimide (Kapton® HN) | Amorphous Fluoropolymer (Teflon™ AF 2400) | Test Method |
| Thermal Stability (Td5%, °C in N2) | ~530 °C[3] | ~550 - 600 °C | ~450 °C | Thermogravimetric Analysis (TGA) |
| Glass Transition Temp. (Tg, °C) | ~315 °C[3] | > 360 °C | 240 °C | Differential Scanning Calorimetry (DSC) |
| Dielectric Constant (1 MHz) | 2.7 - 3.2 [3] | ~3.4 | ~1.9 | Dielectric Spectroscopy |
| Water Absorption (24 hr, %) | 0.2 - 0.7% [3] | ~2.8% | < 0.01% | ASTM D570 |
| Solubility | Soluble in NMP, DMAc, THF[3] | Insoluble | Soluble in perfluorinated solvents | Solvent Test |
| Tensile Strength (MPa) | ~148 MPa [3] | ~170 MPa | ~28 MPa | ASTM D882 |
Interpretation of Results:
The data clearly illustrates the unique niche occupied by polymers derived from 1,3-bis(trifluoromethyl)benzene. While a conventional polyimide like Kapton® offers slightly higher thermal stability and mechanical strength, it is hampered by a high dielectric constant, significant water absorption, and complete insolubility, making it difficult to process. Conversely, Teflon™ AF provides a superior dielectric constant and hydrophobicity but at the cost of significantly lower thermal stability and poor mechanical integrity.
The fluorinated polyimide strikes an engineered balance: it retains the high thermal stability and robust mechanical properties characteristic of polyimides while incorporating the low dielectric constant, low water absorption, and—most critically—the solution processability afforded by the trifluoromethyl groups.[3][5]
Self-Validating Experimental Protocols
The trustworthiness of performance data hinges on rigorous and well-understood experimental methodology. The following protocols are designed to provide reliable and reproducible characterization.
Protocol 1: Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset of thermal degradation, a key measure of a material's stability at elevated temperatures.
-
Methodology:
-
Calibrate the TGA instrument's temperature and weight sensors using certified standards.
-
Place a 5–10 mg sample of the polymer film or powder into a platinum pan.
-
Load the sample into the TGA furnace.
-
Purge the furnace with high-purity nitrogen at 50 mL/min for at least 30 minutes to create an inert atmosphere.
-
Ramp the temperature from 30 °C to 800 °C at a controlled rate of 10 °C/min.
-
Record the sample weight as a function of temperature. The Td5% is the temperature at which 5% of the initial sample mass has been lost.
-
-
Causality of Experimental Choices:
-
Inert Atmosphere: Using nitrogen prevents oxidative degradation, isolating the material's intrinsic thermal stability. This ensures the measured weight loss is from pyrolysis, not combustion.
-
Heating Rate: A standardized rate of 10 °C/min allows for direct comparison across different studies and materials. Faster rates can artificially inflate the measured degradation temperature.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
-
Objective: To measure the glass transition temperature (Tg), the point at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery state. This defines the upper service temperature for many applications.
-
Methodology:
-
Hermetically seal a 5–10 mg sample into an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
First Heating Scan: Heat the sample from 30 °C to a temperature ~50 °C above the expected Tg at a rate of 20 °C/min. This step erases the material's prior thermal history (e.g., stresses from processing).
-
Cooling Scan: Cool the sample at a controlled rate of 20 °C/min back to 30 °C. This establishes a known, reproducible amorphous state.
-
Second Heating Scan: Heat the sample again at 10 °C/min. The Tg is determined as the midpoint of the inflection in the heat flow curve from this second scan.
-
-
Causality of Experimental Choices:
-
Heat-Cool-Heat Cycle: This is a critical, self-validating procedure. The first scan removes confounding thermal artifacts. The second scan provides a clean, reliable measurement of the intrinsic Tg.
-
Hermetic Sealing: This prevents any loss of mass from volatile components, ensuring the heat flow measured is solely due to phase transitions in the polymer.
-
Visualization of the Material Development Workflow
The path from monomer to a fully characterized polymer follows a logical progression of synthesis, purification, and evaluation.
Caption: A comprehensive workflow from polymer synthesis to final performance characterization.
Conclusion and Future Outlook
Polymers derived from this compound and related structures are not merely incremental improvements; they are a class of enabling materials. They successfully resolve the classic trade-off between the high performance of aromatic polymers and the processability required for advanced manufacturing. Their balanced profile of high thermal stability, excellent mechanical integrity, low dielectric properties, and, crucially, solubility, makes them prime candidates for next-generation applications in 5G/6G communications, flexible electronics, and aerospace components. The continued exploration of monomers with strategically placed fluorine and trifluoromethyl groups promises to yield materials with even more precisely tailored performance characteristics, pushing the boundaries of what is possible in materials science.
References
"cross-referencing analytical data for 2-Fluoro-1,3-bis(trifluoromethyl)benzene"
An In-Depth Guide to the Cross-Referencing of Analytical Data for 2-Fluoro-1,3-bis(trifluoromethyl)benzene
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of highly fluorinated aromatic compounds is a critical step in ensuring the integrity of their work. Compounds like this compound (C₈H₃F₇) present unique analytical challenges and opportunities due to the dense network of fluorine atoms. Simple reliance on a single analytical technique can be misleading. This guide provides a comprehensive framework for the cross-referencing of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure accurate and reliable characterization.
We will explore the specific spectral signatures of this compound, comparing them with structurally similar alternatives to highlight key distinguishing features. The causality behind experimental choices and spectral interpretations will be emphasized, providing a robust, self-validating system for analysis.
The Analytical Imperative: Why Cross-Referencing is Crucial
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with other halogens, such as fluorine, on an aromatic ring, the resulting electronic effects and complex spin-spin couplings can complicate spectral interpretation. Cross-referencing data from orthogonal analytical techniques—those that measure different physical properties—is the most rigorous method to overcome ambiguity and confirm the precise substitution pattern of the aromatic ring.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this molecule. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides a multi-dimensional view of the molecular structure. The key to interpretation lies in understanding the chemical shifts and, more importantly, the coupling constants (J-values) between these nuclei.
Expertise in Action: Understanding the NMR Landscape
The substitution pattern of this compound—with fluorine at the 2-position and two -CF₃ groups at the 1 and 3 positions—creates a unique electronic environment. The strong electron-withdrawing nature of the substituents deshields the aromatic protons and carbons. Furthermore, the proximity of the different fluorine environments leads to complex but highly informative ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns.
Comparative NMR Data Summary
The following table summarizes the expected NMR data for our target compound and two key alternatives: its non-fluorinated parent and its chloro-substituted analog. This comparison is essential for identifying unique spectral markers.
| Compound | Technique | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) & Multiplicity |
| This compound | ¹H NMR | H4/H6: ~7.8-8.0H5: ~7.6-7.7 | Complex multiplets due to H-F couplings. |
| ¹³C NMR | C1/C3: ~132 (q)C2: ~160 (d)C4/C6: ~125-130C5: ~118-122CF₃: ~123 (q) | ¹JCF (Aryl-F): ~250 Hz¹JCF (CF₃): ~275 Hz²JCCF, ³JCCCF will be observable. | |
| ¹⁹F NMR | Aryl-F: ~ -110 to -120CF₃: ~ -63 | Complex coupling between Aryl-F and both CF₃ groups. | |
| 1,3-Bis(trifluoromethyl)benzene | ¹H NMR | H2: ~8.0 (s)H4/H6: ~7.8 (d)H5: ~7.6 (t) | ³JHH: ~8 Hz |
| ¹³C NMR | C1/C3: ~132 (q)C2: ~129C4/C6: ~131C5: ~125CF₃: ~124 (q) | ¹JCF (CF₃): ~273 Hz[2] | |
| ¹⁹F NMR | CF₃: ~ -62.8 (s)[3] | Singlet (no other fluorine to couple to). | |
| 2-Chloro-1,3-bis(trifluoromethyl)benzene | ¹H NMR | H4/H6: ~7.7-7.9H5: ~7.5-7.6 | Protons will show patterns similar to the Fluoro analog but without H-F coupling. |
| ¹⁹F NMR | CF₃: ~ -62 to -64 | Two distinct singlets for the non-equivalent CF₃ groups. |
Note: Predicted values are based on established substituent effects and data from similar compounds.[4][5] Actual values may vary based on solvent and experimental conditions.
Workflow for Comprehensive NMR Analysis
The following diagram illustrates a robust workflow for acquiring and cross-referencing multi-nuclear NMR data.
Caption: Workflow for NMR data acquisition and analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.5 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Ensure sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C and the signal splitting by fluorine (quartets for -CF₃ carbons), which reduces peak height.
-
¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. No special internal standard is typically needed, but an external reference like CFCl₃ can be used. This spectrum is crucial for distinguishing between the different fluorinated environments.
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for all spectra.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the key is to identify the characteristic C-F and aromatic C=C bond stretches.
Interpreting the Vibrational Fingerprint
The IR spectrum of an aromatic compound can be divided into two main regions: the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[6] The C-F bonds of the trifluoromethyl groups are exceptionally strong absorbers and produce intense bands in the 1350-1100 cm⁻¹ range. The aryl-fluorine stretch appears as a strong band as well.
Comparative IR Data Summary
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| This compound | ~3100-3000~1600-1450~1350-1100 (very strong, multiple bands)~1200-1100 | Aromatic C-H StretchAromatic C=C StretchC-F Stretch (from -CF₃ groups)Aryl C-F Stretch |
| 1,3-Bis(trifluoromethyl)benzene | ~3080~1620, 1460~1350, 1280, 1170, 1130 (very strong) | Aromatic C-H StretchAromatic C=C StretchC-F Stretch (from -CF₃ groups)[7] |
The primary distinguishing feature in the IR spectrum will be subtle shifts in the aromatic C=C stretching and fingerprint regions due to the influence of the C2-fluorine substituent. However, the dominant features for all listed compounds are the extremely intense C-F stretching bands associated with the -CF₃ groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.
Section 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For fluorinated compounds, the exact mass and isotopic pattern are highly characteristic.
Deciphering the Fragmentation Puzzle
Electron Ionization (EI) is a common high-energy technique that causes extensive fragmentation. For this compound, we expect to see a clear molecular ion (M⁺) peak, followed by fragmentation events corresponding to the loss of fluorine or trifluoromethyl radicals.
Logical Data Relationships in MS
The following diagram shows the expected relationship between the parent molecule and its primary fragments in an EI-MS experiment.
Caption: Expected fragmentation pathway in EI-MS.
Comparative Mass Spectrometry Data
| Compound | Formula | Molecular Weight (Da) | Expected M⁺ (m/z) | Key Fragments (m/z) |
| This compound | C₈H₃F₇ | 232.10 | 232 | 213 [M-F]⁺, 163 [M-CF₃]⁺ |
| 1,3-Bis(trifluoromethyl)benzene | C₈H₄F₆ | 214.11 | 214[8] | 195 [M-F]⁺, 145 [M-CF₃]⁺ |
| 2-Chloro-1,3-bis(trifluoromethyl)benzene | C₈H₃ClF₆ | 248.55 | 248/250 | Isotopic pattern for ¹Cl (3:1 ratio). Fragments from loss of Cl, F, CF₃. |
The most definitive feature for the chloro-analog is the characteristic M⁺/M+2 isotopic pattern for chlorine (~3:1 ratio), which is absent in the fluoro- and parent compounds. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement accurate to several decimal places.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Dilute the sample in a volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for pure samples or direct infusion.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion: A Synthesis of Evidence
The structural confirmation of this compound is achieved not by a single piece of data, but by the coherent narrative told by multiple analytical techniques. The ¹⁹F NMR provides undeniable evidence of three distinct fluorine environments. The ¹H and ¹³C NMR spectra reveal the complex coupling patterns that confirm the substitution on the aromatic ring. The intense C-F stretches in the IR spectrum corroborate the presence of the trifluoromethyl groups, and finally, high-resolution mass spectrometry confirms the exact elemental composition. By comparing this wealth of data against known analogs, a researcher can build an unassailable case for the structure and purity of their compound, ensuring the reliability of subsequent research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]
- 8. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) MS spectrum [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-1,3-bis(trifluoromethyl)benzene
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-Fluoro-1,3-bis(trifluoromethyl)benzene (CAS No. 402-31-3). As researchers and drug development professionals, our commitment to safety and environmental stewardship necessitates a thorough understanding of the entire lifecycle of the chemicals we employ. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a self-validating system of laboratory safety.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic properties of this compound is the foundation of its safe management. This compound is a halogenated aromatic hydrocarbon, a class of chemicals that requires specific handling and disposal protocols due to its chemical characteristics and potential environmental impact.
The primary hazards associated with this compound are its flammability, irritant properties, and aquatic toxicity.[1] Vapors can form explosive mixtures with air at elevated temperatures, and as they are heavier than air, they may spread along floors. The trifluoromethyl and fluoro- groups contribute to the molecule's stability, making its complete destruction a critical consideration for disposal to prevent environmental persistence.
Table 1: Physicochemical Properties and GHS Hazard Classifications
| Property | Value | Source |
| Chemical Formula | C₈H₃F₇ | [2] |
| Molar Mass | 232.1 g/mol | [2] |
| Appearance | Colorless Liquid | [3][4] |
| Boiling Point | ~116 °C | [3][4] |
| Flash Point | ~26 °C (78.8 °F) | [3] |
| Density | ~1.37 - 1.51 g/cm³ at 20-25 °C | [3] |
| GHS Pictograms | 🔥, ❗, 環境 | [4] |
| GHS Hazard Statements | H226: Flammable liquid and vapour.[1][4][5] H315: Causes skin irritation.[1][4][5] H319: Causes serious eye irritation.[1][4][5] H335: May cause respiratory irritation.[4] H411: Toxic to aquatic life with long lasting effects.[6] |
Personal Protective Equipment (PPE) and Handling Protocols
Given the compound's irritant and flammable nature, a stringent PPE protocol is non-negotiable. The causality is direct: engineering controls and PPE form the primary barrier between the researcher and chemical exposure.
Essential PPE Ensemble:
-
Eye Protection : Chemical splash goggles are mandatory.[7] For operations with a high risk of splashing, a face shield worn over goggles is required.[7]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always consult the glove manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for handling neat material or concentrated solutions.[7]
-
Body Protection : A flame-resistant lab coat is essential.[5][7] For larger quantities, a chemical-resistant apron should be added.
-
Respiratory Protection : All handling of this volatile compound should occur within a certified chemical fume hood to ensure adequate ventilation.[8][9] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[8]
Safe Handling Practices:
-
Work exclusively in a well-ventilated area, preferably a chemical fume hood.[10]
-
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][5][6] Use explosion-proof electrical and lighting equipment.[1]
-
Ground and bond containers during transfers to prevent static discharge.[1][5][6]
-
Avoid contact with skin and eyes and inhalation of vapors.[1][9][10]
Waste Segregation and Collection: A Critical Step
The single most important step in the laboratory is the correct segregation of waste. This compound is a halogenated organic waste .[11] Co-mingling this with non-halogenated waste streams results in the entire volume being classified and treated as the more hazardous (and more expensive to dispose of) halogenated waste.[12]
Protocol for Waste Collection:
-
Container Selection : Obtain a designated hazardous waste container that is compatible with the chemical. It must have a secure, vapor-tight lid.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and must list all contents, including "this compound" and any solvents used.[7] Include the approximate percentage of each component.
-
Segregation : This container is for HALOGENATED ORGANIC SOLVENTS ONLY .
-
DO NOT add non-halogenated solvents (e.g., acetone, hexanes, methanol).
-
DO NOT add aqueous waste, acids, bases, or oxidizers.[11]
-
-
Accumulation : Keep the waste container closed at all times except when adding waste.[1][8] Store the container in a designated Satellite Accumulation Area within the laboratory.
-
Disposal Request : Once the container is full, or if it has been in use for several months, submit a request for pickup to your institution's Environmental Health & Safety (EH&S) department or licensed hazardous waste disposal contractor.
Final Disposal Pathways: The Science of Destruction
Disposal of this compound must be entrusted to a licensed and approved waste disposal facility.[3][6][8] The end-user is legally responsible for the waste from "cradle to grave," making the choice of a reputable disposal partner crucial.[12]
Primary Disposal Method: High-Temperature Incineration
The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[11][13]
-
Why Incineration? The high temperatures (often >1000°C) and long residence times in these facilities are designed to break the strong carbon-fluorine and carbon-carbon bonds, mineralizing the organic compound into simpler, less harmful substances like CO₂, H₂O, and hydrogen fluoride (HF).[14][15] The resulting acid gases, like HF, are then removed from the flue gas by "scrubbers."[15] This method ensures permanent destruction of the hazardous material.[13]
-
Scientific Consideration : Fluorinated compounds are notably stable and can be difficult to break down completely.[15] Incomplete combustion could potentially create smaller, still-fluorinated products of incomplete combustion (PICs).[15] This is why disposal must be performed in a regulated hazardous waste incinerator capable of achieving the specific conditions required for the complete destruction of such persistent chemicals.[15][16]
Alternative Disposal Method: Hazardous Waste Landfill
While not preferred, disposal in a permitted hazardous waste landfill is a legally acceptable option.[13] These landfills are engineered with extensive controls, such as double liners and leachate collection systems, to contain the waste and prevent environmental contamination.[13] However, this method only contains the chemical; it does not destroy it.[13]
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,3-Bis(trifluoromethyl)benzene - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. bucknell.edu [bucknell.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Synthesis of 2-Fluoro-1,3-bis(trifluoromethyl)benzene: A Guide to Personal Protective Equipment and Safe Handling
For the attention of researchers, scientists, and drug development professionals, this document provides essential safety and logistical information for the handling and disposal of 2-Fluoro-1,3-bis(trifluoromethyl)benzene. As Senior Application Scientist, my objective is to equip you with not just a protocol, but a framework for thinking about chemical safety in a way that is both rigorous and adaptable.
The unique reactivity of fluorinated aromatic compounds like this compound makes them valuable intermediates in pharmaceutical and agrochemical research. However, the very properties that make them useful also necessitate a meticulous approach to handling. This guide will detail the personal protective equipment (PPE) required, outline safe operational procedures, and provide a clear plan for disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Risks
This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][4] The trifluoromethyl groups significantly influence the molecule's electronic properties and reactivity, and it is prudent to treat it with a high degree of caution. Inhalation of vapors may lead to dizziness and drowsiness.[5] Accidental ingestion may be harmful.[5]
Key Hazards:
-
Flammability: The liquid and its vapor are flammable, with a flash point of 26°C (78.8°F).[4] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1][2][4][6]
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation.[1][2][3][4] Prolonged or repeated exposure could lead to dermatitis.[5]
-
Respiratory Irritation: Inhalation of vapors or mists may irritate the respiratory system.[1][4]
-
Aquatic Toxicity: This substance is toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple box-checking; it is a dynamic risk assessment. The following recommendations are based on the known hazards of this compound.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133. A face shield should be worn if there is a splash hazard.[4][7] | Protects against splashes and vapors that can cause serious eye irritation. Contact lenses should not be worn as they can absorb and concentrate irritants.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Barrier®). Check manufacturer's data for breakthrough times. A glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended for prolonged contact.[5] | Prevents skin contact, which can cause irritation. The choice of glove material is critical for adequate protection. |
| Body Protection | A flame-retardant lab coat or coveralls. Chemical-resistant apron for larger quantities.[5] | Protects against splashes and minimizes the risk of skin contact. Flame-retardant properties are essential due to the flammability of the chemical. |
| Respiratory Protection | Not typically required for small-scale laboratory use with adequate ventilation (e.g., in a chemical fume hood). For larger quantities, emergencies, or in cases of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[4][7] | Protects against the inhalation of vapors that can cause respiratory irritation. |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material.[5] | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is crucial for minimizing exposure and preventing accidents.
Preparation and Staging
-
Work Area Designation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[5][7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials (vermiculite, sand, or earth), and waste containers, are readily accessible.[5][7]
-
Eliminate Ignition Sources: Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[1][5][7] Use non-sparking tools.[1][7][8]
-
Grounding: For transfers of larger quantities, ensure containers are properly grounded and bonded to prevent static discharge.[1][3]
Handling and Use
-
Donning PPE: Put on all required PPE before opening the chemical container.
-
Dispensing: Carefully dispense the required amount of the chemical. Keep the container tightly closed when not in use.[1][3][7]
-
Perform the Reaction: Conduct the experiment within the fume hood, being mindful of any exothermic reactions that could increase vapor pressure.
-
Monitoring: Be vigilant for any signs of a spill or leak.
Post-Procedure and Cleanup
-
Quenching and Work-up: If applicable, quench the reaction carefully in the fume hood.
-
Decontamination: Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][7][9]
Disposal Plan: Responsible Waste Management
Improper disposal of this compound and associated materials can pose a significant environmental hazard.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste. Do not mix with other waste streams unless compatibility is confirmed. The waste is classified as hazardous.[1]
-
Contaminated Materials: All materials that have come into direct contact with the chemical, including gloves, pipette tips, and absorbent materials from spills, must be disposed of as hazardous waste in a sealed container.[5]
-
Empty Containers: Empty containers may retain product residue and explosive vapors.[1][5][7] They should be triple-rinsed with a suitable solvent (the rinsate should be collected as hazardous waste) and then disposed of according to institutional guidelines. Do not cut, drill, grind, or weld on or near the container.[5]
-
Spill Management: In the event of a spill, evacuate the area and increase ventilation.[5] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[5][7] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5][7]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key stages and decision points.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
